N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide
Description
Properties
IUPAC Name |
2-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2/c1-17-7-5-8-18(2)23(17)25-21(29)15-27-11-13-28(14-12-27)16-22(30)26-24-19(3)9-6-10-20(24)4/h5-10H,11-16H2,1-4H3,(H,25,29)(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRCDIZIDLHOOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(=O)NC3=C(C=CC=C3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380204-72-8 | |
| Record name | 1,4-Piperazinediacetamide, N,N'-bis(2,6-dimethylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380204728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-PIPERAZINEDIACETAMIDE, N,N'-BIS(2,6-DIMETHYLPHENYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGD35FKE8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide" synthesis protocol
An In-depth Technical Guide to the Synthesis of N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a compound often identified as a related substance in the manufacturing of Ranolazine. The synthesis is presented as a two-step process, beginning with the preparation of the key intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide, followed by its reaction with piperazine to yield the target molecule. This document is intended for researchers, scientists, and professionals in drug development, offering not just a procedural outline but also the scientific rationale behind the experimental choices.
Introduction to this compound
This compound (CAS No. 380204-72-8) is a symmetrical molecule featuring a central piperazine ring N,N'-disubstituted with acetamide groups, which are in turn N-substituted with 2,6-dimethylphenyl moieties.[1][2] While not a primary pharmaceutical agent itself, its structural relationship to the anti-anginal drug Ranolazine makes its synthesis and characterization of significant interest for process chemistry and impurity profiling in pharmaceutical manufacturing.[3][4] Understanding its formation is crucial for controlling the purity of active pharmaceutical ingredients (APIs) where piperazine and N-aryl acetamide precursors are used.
The synthesis hinges on two fundamental and well-established organic reactions: nucleophilic acyl substitution to form an amide bond, followed by a nucleophilic substitution (alkylation) to couple the amide intermediate to the piperazine core.
Part 1: Synthesis of the Intermediate - 2-chloro-N-(2,6-dimethylphenyl)acetamide
The initial and critical step is the acylation of 2,6-dimethylaniline with chloroacetyl chloride. This reaction forms the amide linkage and introduces the reactive chloroacetyl group necessary for the subsequent alkylation step.
Reaction Rationale and Mechanistic Insight
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the 2,6-dimethylaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. The bifunctional nature of chloroacetyl chloride is key here; the acyl chloride is significantly more reactive (~10^6 times) than the alkyl chloride, allowing for selective formation of the amide bond without immediate self-polymerization or side reactions at the chloro- group.[5]
A base, typically sodium acetate, is added to the reaction mixture. Its role is to neutralize the hydrochloric acid (HCl) generated as a byproduct of the acylation. This is crucial because the starting amine, 2,6-dimethylaniline, is basic and would be protonated by the generated HCl, rendering it non-nucleophilic and halting the reaction. Acetic acid is a common solvent for this reaction as it readily dissolves the aniline starting material and the sodium acetate.[6][7]
Caption: Reaction scheme for the synthesis of the intermediate.
Experimental Protocol: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide
Safety Precautions: 2,6-dimethylaniline is toxic and can be absorbed through the skin. Chloroacetyl chloride is toxic, corrosive, and a lachrymator. Glacial acetic acid is corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][6][8]
-
Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stirrer and a dropping funnel, dissolve 30.5 g (0.252 mol) of 2,6-dimethylaniline in 100 mL of glacial acetic acid.[3][7]
-
Reagent Addition: Cool the solution to approximately 10-15°C using an ice-water bath.[7] Slowly add 36.5 g (0.323 mol) of chloroacetyl chloride dropwise to the stirred solution. Maintain the temperature below 20°C during the addition.[3]
-
Reaction and Precipitation: After the addition is complete, continue stirring the mixture for an additional 30 minutes.[7] Prepare a solution of 41 g (0.5 mol) of sodium acetate in 150 mL of water and add it to the reaction mixture. A precipitate of 2-chloro-N-(2,6-dimethylphenyl)acetamide will form almost instantaneously.[7][8]
-
Isolation and Washing: Stir the resulting slurry for another hour to ensure complete precipitation.[7] Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water to remove any residual acetic acid and salts.[5][8]
-
Drying: Press the product as dry as possible on the filter and then air-dry or dry in a vacuum oven at low heat. The resulting white to off-white solid is typically of sufficient purity for the next step.
Quantitative Data Summary
| Reagent/Product | Molar Mass ( g/mol ) | Amount (moles) | Volume/Mass | Role |
| 2,6-Dimethylaniline | 121.18 | 0.252 | 30.5 g | Starting Material |
| Chloroacetyl Chloride | 112.94 | 0.323 | 36.5 g | Acylating Agent |
| Glacial Acetic Acid | 60.05 | - | 100 mL | Solvent |
| Sodium Acetate | 82.03 | 0.5 | 41 g | Base |
| 2-chloro-N-(2,6-dimethylphenyl)acetamide | 197.67 | Theoretical: 0.252 | Theoretical: 49.8 g | Intermediate |
Part 2: Synthesis of this compound
This final step involves the N-alkylation of piperazine with two equivalents of the previously synthesized intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide.
Reaction Rationale and Mechanistic Insight
The reaction is a classic bimolecular nucleophilic substitution (SN2) reaction. The secondary amine groups of the piperazine act as nucleophiles, attacking the electrophilic carbon atom bonded to the chlorine in the 2-chloro-N-(2,6-dimethylphenyl)acetamide intermediate.
A key consideration in this synthesis is controlling the degree of substitution on the piperazine ring. To favor the formation of the desired di-substituted product, the stoichiometry must be carefully controlled. A molar ratio of at least 2:1 of the chloro-acetamide intermediate to piperazine is required. Using an excess of piperazine would favor the mono-substituted product, N-(2,6-dimethylphenyl)-1-piperazinylacetamide, which is an intermediate in the synthesis of Ranolazine.[3][9] The reaction is typically carried out in the presence of a base, such as potassium carbonate, to neutralize the HCl formed during the alkylation.[3] An organic solvent like ethanol or toluene is used to dissolve the reactants.[3][7]
Caption: Overall experimental workflow for the synthesis.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-N-(2,6-dimethylphenyl)acetamide (25 g, 0.126 mol), piperazine (5.45 g, 0.063 mol), and potassium carbonate (25 g, 0.18 mol) in 75 mL of ethanol.[3]
-
Reflux: Heat the mixture to reflux (approximately 78-80°C) with vigorous stirring.[3]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting chloro-acetamide intermediate is consumed (typically 1-2 hours).
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mass with 200 mL of demineralized water.[3]
-
Filtration and Washing: The solid product, this compound, will precipitate out of the aqueous solution. Collect the solid by vacuum filtration. Wash the product with water to remove inorganic salts and any remaining solvent.
-
Drying and Characterization: Dry the final product in a vacuum oven. The identity and purity of the compound (a white to off-white solid) can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.[2][4]
Quantitative Data Summary
| Reagent/Product | Molar Mass ( g/mol ) | Amount (moles) | Mass | Role |
| 2-chloro-N-(2,6-dimethylphenyl)acetamide | 197.67 | 0.126 | 25 g | Alkylating Agent |
| Piperazine | 86.14 | 0.063 | 5.45 g | Nucleophile Core |
| Potassium Carbonate | 138.21 | 0.18 | 25 g | Base |
| Ethanol | 46.07 | - | 75 mL | Solvent |
| This compound | 408.54 | Theoretical: 0.063 | Theoretical: 25.7 g | Final Product |
Conclusion
This guide outlines a reliable and scalable two-step synthesis for this compound. By first preparing the 2-chloro-N-(2,6-dimethylphenyl)acetamide intermediate and subsequently reacting it with piperazine in a 2:1 stoichiometric ratio, the desired di-substituted product can be obtained in good yield. The protocols provided are based on established chemical principles and supported by literature precedents, offering a solid foundation for researchers and drug development professionals. The causality behind each step, from reagent choice to reaction conditions, has been explained to provide a deeper understanding of the synthesis process.
References
- The 2-Step Synthesis of Lidocaine Review. (n.d.).
- Lidocaine Synthesis Lab | Hunter College CUNY - EduBirdie. (2022).
- Lidocaine - IS MUNI. (n.d.).
- The Synthesis of Lidocaine - Sandiego. (2007).
- The Preparation of Lidocaine. (n.d.).
- This compound-d8 | Stable Isotope. (n.d.).
- The Role of 2-Chloro-N-(2,6-dimethylphenyl)acetamide in Ranolazine Synthesis - Benchchem. (2025).
- This compound - LGC Standards. (n.d.).
- Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide. (2014). CN103570645A.
- Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide. (2004). WO2004000824A1.
- 2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)]acetamide | Pharmaffiliates. (n.d.).
- Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. (2013). Molecules, 18(12), 14848-14867.
- N-(2,6-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide - Smolecule. (n.d.).
- 1,4-Bis(2,6-dimethylphenyl)-1,4-piperazi - ChemBK. (n.d.).
- Process for producing N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide. (2007). CN1326846C.
Sources
- 1. This compound [lgcstandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chembk.com [chembk.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. is.muni.cz [is.muni.cz]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide - Google Patents [patents.google.com]
An In-depth Technical Guide to N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide (Ranolazine Related Compound D)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties of N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide, a significant compound identified as a process-related impurity in the synthesis of the anti-anginal drug, Ranolazine. Designated as Ranolazine Related Compound D, this symmetrical molecule presents a unique subject for study in the fields of pharmaceutical chemistry, analytical science, and drug metabolism. This document consolidates available data on its physicochemical characteristics, offers a plausible synthetic pathway based on established chemical principles, and explores its potential biological relevance. The guide is intended to serve as a foundational resource for researchers engaged in the study of Ranolazine, its impurities, and the broader class of piperazine-based bioactive molecules.
Introduction: The Significance of a Pharmaceutical Impurity
In the landscape of pharmaceutical development and manufacturing, the identification and characterization of impurities are of paramount importance. These entities, even in trace amounts, can have significant implications for the safety, efficacy, and stability of an active pharmaceutical ingredient (API). This compound has emerged as a noteworthy impurity in the production of Ranolazine, an anti-anginal agent that functions through the inhibition of the late sodium current in cardiac cells.[] The symmetrical nature of this di-substituted piperazine derivative suggests its formation from the reaction of two equivalents of a key intermediate with the piperazine core, a process that warrants careful control during synthesis. Understanding the chemical and toxicological profile of such impurities is a critical aspect of regulatory compliance and ensuring patient safety.[2]
This guide aims to provide a detailed exploration of the known chemical properties of this compound, offering insights that are crucial for its synthesis, detection, and evaluation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its study. The following table summarizes the key identifiers and characteristics of this compound.
| Property | Value | Source(s) |
| Chemical Name | This compound | [3] |
| Synonyms | 2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)acetamide], Ranolazine Related Compound D | [3][4] |
| CAS Number | 380204-72-8 | [4] |
| Molecular Formula | C₂₄H₃₂N₄O₂ | [5] |
| Molecular Weight | 408.54 g/mol | [5] |
| Appearance | White to Off-White Solid | [6] |
| Melting Point | >260°C (decomposes) | [7] |
| Solubility | Sparingly soluble in water; soluble in organic solvents such as methanol and dimethyl sulfoxide. | [6] |
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis of this di-substituted piperazine derivative likely occurs as a side reaction during the synthesis of Ranolazine, specifically in the step involving the alkylation of piperazine. The proposed reaction involves the symmetrical N,N'-di-alkylation of piperazine with two equivalents of 2-chloro-N-(2,6-dimethylphenyl)acetamide.
Caption: Proposed synthesis of the target compound.
Experimental Protocol (Hypothetical)
Based on general principles of nucleophilic substitution reactions involving piperazine, a plausible experimental protocol is outlined below. This protocol is intended for illustrative purposes and would require optimization.
-
Reaction Setup: To a solution of piperazine (1.0 equivalent) in a suitable polar aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (DIPEA) (2.2 equivalents).
-
Addition of Alkylating Agent: To the stirred suspension, add a solution of 2-chloro-N-(2,6-dimethylphenyl)acetamide (2.0 equivalents) in the same solvent dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by a suitable chromatographic technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the desired this compound.
Spectroscopic Characterization (Predicted)
As of the date of this guide, detailed experimental spectroscopic data (NMR, FT-IR, Mass Spectrometry) for this compound are not widely published. However, based on the known spectra of its precursors and related structures, the following characteristic signals can be predicted.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.
-
A singlet for the methyl protons on the dimethylphenyl rings (around δ 2.2 ppm).
-
A multiplet for the aromatic protons (around δ 7.0-7.2 ppm).
-
A singlet for the methylene protons of the acetamide groups (around δ 3.2 ppm).
-
A singlet for the piperazine ring protons (around δ 2.7 ppm).
-
A broad singlet for the amide N-H protons.
-
-
¹³C NMR: The carbon NMR spectrum will also reflect the molecular symmetry.
-
Signals for the methyl carbons (around δ 18 ppm).
-
Aromatic carbon signals in the range of δ 125-135 ppm.
-
A signal for the methylene carbons of the acetamide groups (around δ 60 ppm).
-
A signal for the piperazine ring carbons (around δ 53 ppm).
-
A signal for the carbonyl carbons of the amide groups (around δ 170 ppm).
-
-
FT-IR (KBr, cm⁻¹):
-
N-H stretching of the secondary amide (around 3250-3300 cm⁻¹).
-
C-H stretching of aromatic and aliphatic groups (around 2850-3100 cm⁻¹).
-
C=O stretching of the amide (Amide I band) (around 1650-1670 cm⁻¹).
-
N-H bending of the amide (Amide II band) (around 1540-1560 cm⁻¹).
-
C-N stretching (around 1150-1250 cm⁻¹).
-
-
Mass Spectrometry (EI):
-
The molecular ion peak (M⁺) would be expected at m/z 408.5.
-
Fragmentation patterns would likely involve cleavage of the amide bonds and fragmentation of the piperazine ring.
-
Biological Relevance and Potential Implications
As Ranolazine Related Compound D, the primary biological relevance of this compound lies in its potential to be present in the final Ranolazine drug product. The toxicological and pharmacological profiles of pharmaceutical impurities are a major concern for regulatory agencies.[2]
Pharmacokinetic and Toxicological Considerations
There is currently a lack of publicly available data on the specific pharmacokinetic (absorption, distribution, metabolism, and excretion) and toxicological properties of this compound. In the absence of such data, a precautionary approach is warranted. The potential for this impurity to have its own biological activity, interact with the API, or produce toxic metabolites cannot be discounted without empirical evidence.
Given that Ranolazine is extensively metabolized by CYP3A and to a lesser extent by CYP2D6 enzymes, it is plausible that this related compound could also be a substrate, inhibitor, or inducer of these enzymes.[8] Any such interaction could potentially alter the pharmacokinetic profile of Ranolazine itself.
Future Research Directions
The lack of comprehensive data on this compound highlights several key areas for future research:
-
Definitive Synthesis and Characterization: The development and publication of a robust, high-yielding synthesis protocol, along with complete and unambiguous spectroscopic characterization, would be of significant value to the scientific community.
-
Pharmacological and Toxicological Profiling: In vitro and in vivo studies are necessary to determine the biological activity, potential toxicity, and pharmacokinetic profile of this compound. This would involve assays to assess its effect on cardiac ion channels, its metabolic stability, and its potential for genotoxicity.
-
Analytical Method Development: The development of validated analytical methods for the sensitive and specific detection and quantification of this compound in Ranolazine drug substance and product is essential for quality control.
Conclusion
This compound, or Ranolazine Related Compound D, represents more than a mere synthetic byproduct. Its presence as a pharmaceutical impurity necessitates a thorough understanding of its chemical properties and potential biological effects. While there are still significant gaps in the publicly available data, particularly concerning its detailed synthesis, comprehensive spectroscopic characterization, and biological activity, this guide provides a foundational framework based on existing knowledge and sound scientific principles. Further research into this compound is not only a matter of academic interest but also a crucial aspect of ensuring the quality and safety of Ranolazine-based therapies. The information presented herein is intended to catalyze further investigation and provide a valuable resource for scientists and researchers in the pharmaceutical field.
References
- Chidella, K., Dasari, V., & Anireddy, J. (2021). Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS. American Journal of Analytical Chemistry, 12, 1-14.
- Jerling, M. (2006). Clinical pharmacokinetics of ranolazine. Clinical Pharmacokinetics, 45(5), 469-91.
-
Pharmaffiliates. (n.d.). Ranolazine Related Compound C (N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide) (1598777). Retrieved from [Link]
- Shebin John, Pramila T., & Bhavana R. (2025). SYNTHESIS AND CHARACTERIZATION OF FIVE IMPURITIES OF RANOLAZINE. European Journal of Pharmaceutical and Medical Research.
-
Pharmaffiliates. (n.d.). Ranolazine Related Compound D (2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)acetamide]) (1598788). Retrieved from [Link]
-
Veeprho. (n.d.). Ranolazine Impurities and Related Compound. Retrieved from [Link]
-
ChemBK. (n.d.). 1,4-Bis(2,6-dimethylphenyl)-1,4-piperazi. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)]acetamide. Retrieved from [Link]
-
Agnitio Pharma. (n.d.). Ranolazine Related Compound D. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)]acetamide. Retrieved from [Link]
-
ChemBK. (n.d.). 1,4-Bis(2,6-dimethylphenyl)-1,4-piperazi. Retrieved from [Link]
-
PubChem. (n.d.). 1-Piperidineacetamide, N-(2,6-dimethylphenyl)-. Retrieved from [Link]
- Google Patents. (n.d.). CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.
- Google Patents. (n.d.). WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.
-
NIH. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. Retrieved from [Link]
-
ChemBK. (n.d.). 1,4-Bis(2,6-dimethylphenyl)-1,4-piperazi. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, N-(2,6-dimethylphenyl)-. Retrieved from [Link]
-
NIH. (n.d.). Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectroscopic (FT-IR, FT Raman) and quantum mechanical study on N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide. Retrieved from [Link]
-
CORE. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,3-bis(2,6-Dimethylphenyl)-5-phenyl-benzene - Optional[13C NMR]. Retrieved from [Link]
-
PubChem. (n.d.). Ranolazine. Retrieved from [Link]
-
IJNRD. (n.d.). A BRIEF REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY OF RANOLAZINE. Retrieved from [Link]
-
PubMed Central. (n.d.). Unraveling the pharmacological and therapeutic potential of Ranolazine beyond antianginal drug use: a new insight. Retrieved from [Link]
-
Shimadzu. (n.d.). N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Retrieved from [Link]
-
Alentris Research Pvt. Ltd. (n.d.). Ranolazine USP Related Compound D. Retrieved from [Link]
-
Venkatasai Life Sciences. (n.d.). Ranolazine USP Related Compound D. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Ranolazine-impurities. Retrieved from [Link]
-
Pharmace Research Laboratory. (n.d.). Ranolazine USP Related Compound D. Retrieved from [Link]
Sources
- 2. Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS [scirp.org]
- 3. anaxlab.com [anaxlab.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound [lgcstandards.com]
- 6. Buy N-(2,6-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide [smolecule.com]
- 7. chembk.com [chembk.com]
- 8. Clinical pharmacokinetics of ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Presumed Mechanism of Action of N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide, identified as a related compound and potential impurity of the anti-anginal drug Ranolazine (Ranolazine Related Compound D), is a molecule of significant interest within cardiovascular pharmacology.[1][2][3] While direct pharmacological studies on this specific compound are not extensively available in public literature, its structural analogy to Ranolazine provides a strong basis for inferring its mechanism of action. This guide synthesizes the well-established molecular actions of Ranolazine to propose a detailed, presumptive mechanism for this compound, focusing on its likely interaction with cardiac ion channels and subsequent effects on myocardial physiology. This document is intended to serve as a foundational resource for researchers investigating this and similar molecular entities.
Introduction and Chemical Identity
This compound is a symmetrically substituted piperazine derivative. Its chemical structure features a central piperazine ring linked via acetamide groups to two 2,6-dimethylphenyl moieties.
| Identifier | Value |
| Systematic Name | 2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)acetamide] |
| Synonyms | Ranolazine Related Compound D, Ranolazine Impurity |
| Molecular Formula | C₂₄H₃₂N₄O₂ |
| Molecular Weight | 408.54 g/mol |
Table 1: Chemical Identifiers for this compound.
The structural similarity to Ranolazine, a known inhibitor of the late inward sodium current (INa) in cardiomyocytes, is the cornerstone of the mechanistic hypothesis presented herein.[4][5][6] Ranolazine is an established therapeutic agent for chronic stable angina, and its impurities and related compounds are of great interest for both their potential biological activity and for ensuring the safety and efficacy of the parent drug.[7][8][9]
Inferred Core Mechanism of Action: Inhibition of the Late Inward Sodium Current (INa)
The primary hypothesized mechanism of action for this compound is the inhibition of the late inward sodium current (INa) in cardiac myocytes.[4][5][6] This inference is drawn from the extensive research on its parent compound, Ranolazine.
The Pathophysiological Role of the Late INa in Ischemic Cardiomyocytes
Under normal physiological conditions, the voltage-gated sodium channels (Nav1.5) in cardiomyocytes mediate a large, transient inward sodium current during the initial phase (Phase 0) of the action potential, leading to rapid depolarization. Following this, the channels rapidly inactivate. However, in pathological states such as myocardial ischemia, a fraction of these sodium channels fails to completely inactivate, giving rise to a persistent or "late" inward sodium current (late INa).
This aberrant late INa contributes to an overload of intracellular sodium ([Na⁺]ᵢ). The elevated [Na⁺]ᵢ alters the electrochemical gradient for the sodium-calcium exchanger (NCX), causing it to operate in its reverse mode. In this state, the NCX extrudes one Na⁺ ion in exchange for importing one Ca²⁺ ion, leading to an increase in intracellular calcium concentration ([Ca²⁺]ᵢ), a condition known as calcium overload.
This calcium overload is detrimental to the ischemic cardiomyocyte, causing:
-
Increased diastolic wall tension and stiffness, which impairs myocardial relaxation.
-
Increased myocardial oxygen consumption.
-
Electrical instability, which can lead to arrhythmias.
Postulated Molecular Interaction
It is proposed that this compound, like Ranolazine, selectively binds to and inhibits the late INa without significantly affecting the peak INa.[4] This selectivity is crucial as it allows the compound to mitigate the pathological consequences of ischemia without markedly altering normal cardiac conduction. The inhibition of the late INa is likely to be concentration-, voltage-, and frequency-dependent.[5][10]
By inhibiting the late INa, the compound would prevent the initial intracellular sodium overload. This, in turn, would prevent the subsequent calcium overload mediated by the reverse mode of the NCX. The net effect is a reduction in myocardial diastolic tension and a more efficient use of oxygen, thereby alleviating ischemic conditions.[4][5][6]
Caption: Inferred signaling pathway of this compound.
Secondary and Ancillary Mechanisms of Action (Inferred from Ranolazine)
Beyond the primary effect on the late INa, the structural relationship to Ranolazine suggests that this compound may exhibit other pharmacological activities.
Inhibition of the Rapid Delayed Rectifier Potassium Current (IKr)
Ranolazine is known to inhibit the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene.[11] This inhibition leads to a prolongation of the cardiac action potential duration and is reflected as a modest prolongation of the QT interval on an electrocardiogram. While this effect can be pro-arrhythmic with some drugs, the concomitant inhibition of the late INa by Ranolazine is thought to counteract this risk. It is plausible that this compound shares this IKr-inhibiting property.
Metabolic Modulation
An earlier hypothesis for Ranolazine's mechanism of action was the inhibition of fatty acid oxidation, which would shift myocardial energy metabolism towards the more oxygen-efficient glucose oxidation pathway. While this is no longer considered the primary mechanism, some metabolic effects may still contribute to its overall anti-ischemic properties. The potential for this compound to influence cardiac metabolism remains an area for future investigation.
Experimental Protocols for Mechanistic Validation
To empirically validate the presumed mechanism of action of this compound, a series of in vitro and ex vivo experiments are necessary.
In Vitro Electrophysiology: Patch-Clamp Studies
Objective: To directly measure the effect of the compound on specific cardiac ion channels.
Methodology:
-
Cell Preparation: Isolate ventricular myocytes from an appropriate animal model (e.g., guinea pig, rabbit, or canine) or use a stable cell line expressing the human cardiac sodium channel (Nav1.5) or potassium channel (hERG).
-
Patch-Clamp Recording: Utilize the whole-cell patch-clamp technique to record ion currents.
-
Experimental Conditions:
-
To measure the late INa , use a voltage protocol that elicits this current, and potentially an enhancer like anemone toxin-II (ATX-II) to increase the current amplitude for easier measurement.
-
To measure the peak INa , use a standard voltage-step protocol to assess the transient current.
-
To measure the IKr , use a specific voltage protocol to isolate this current in cells where it is endogenously expressed or in hERG-expressing cell lines.
-
-
Data Analysis: Apply increasing concentrations of this compound to the cells and measure the percentage of current inhibition. Construct concentration-response curves to determine the IC₅₀ values for each current.
Caption: Experimental workflow for in vitro patch-clamp studies.
Ex Vivo Myocardial Contractility Studies
Objective: To assess the effect of the compound on myocardial function in an isolated heart model.
Methodology:
-
Heart Preparation: Isolate the heart from a small mammal (e.g., rat or guinea pig) and mount it on a Langendorff apparatus.
-
Perfusion: Perfuse the heart with a Krebs-Henseleit solution.
-
Induction of Ischemia: Induce a period of global ischemia by stopping the perfusion, followed by a period of reperfusion.
-
Measurements: Continuously measure left ventricular developed pressure (LVDP), end-diastolic pressure (LVEDP), and heart rate.
-
Experimental Groups: Compare hearts treated with this compound to a vehicle control group.
-
Data Analysis: Analyze the recovery of myocardial function during reperfusion. A positive result would be an improved recovery of LVDP and a reduction in the rise of LVEDP in the treated group.
Conclusion and Future Directions
The structural relationship between this compound and Ranolazine provides a robust framework for postulating its mechanism of action. The inhibition of the late inward sodium current in cardiomyocytes is the most probable primary mechanism, with potential secondary effects on other ion channels and cellular metabolism. This guide offers a comprehensive overview of this inferred mechanism and provides a clear path for its experimental validation.
Future research should focus on conducting the outlined in vitro and ex vivo studies to confirm these hypotheses. Furthermore, understanding the pharmacokinetic and pharmacodynamic profile of this compound, including its metabolic fate and potential off-target effects, will be crucial in determining its overall biological significance and potential as a therapeutic agent or its impact as an impurity in Ranolazine formulations.
References
-
Clinical Pharmacokinetics of Ranolazine. (2025). ResearchGate. Retrieved from [Link]
-
Ranolazine Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards. Retrieved from [Link]
-
Ranolazine EP Impurities & USP Related Compounds. (n.d.). SynThink Research Chemicals. Retrieved from [Link]
-
Pharmacology of Ranolazine ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. (2024, October 31). YouTube. Retrieved from [Link]
-
Mechanism of action of the new anti-ischemia drug ranolazine. (n.d.). PMC. Retrieved from [Link]
-
Electrophysiological Effects of Ranolazine, a Novel Antianginal Agent With Antiarrhythmic Properties. (2004, August 24). Circulation. Retrieved from [Link]
-
A BRIEF REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY OF RANOLAZINE. (n.d.). IJNRD. Retrieved from [Link]
-
Ranolazine. (2025, December 14). StatPearls. Retrieved from [Link]
-
Synthesis and Characterization of Ether-Dimer Impurity of Drug - Ranolazine Using 2, 2'- (oxybis (methylene)) Bis (Oxirane). (2025). Science Publishing Group. Retrieved from [Link]
-
european journal of pharmaceutical and medical research. (n.d.). EJPMR. Retrieved from [Link]
-
What is the mechanism of action of Ranolazine? (2025, October 4). Dr.Oracle. Retrieved from [Link]
-
Unraveling the pharmacological and therapeutic potential of Ranolazine beyond antianginal drug use: a new insight. (2025, September 3). PubMed Central. Retrieved from [Link]
- NZ247044A - Use of ranolazine and related piperazine derivatives to treat tissue affected by muscle and neuronal damage, including transplant tissue. (n.d.). Google Patents.
-
Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS. (n.d.). Scirp.org. Retrieved from [Link]
-
Formulation and Evaluation of Nanosuspension of Ranolazine. (n.d.). RGUHS Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)]acetamide. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. (n.d.). NIH. Retrieved from [Link]
-
1,4-Bis(2,6-dimethylphenyl)-1,4-piperazi. (n.d.). ChemBK. Retrieved from [Link]
-
Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. (2026, January 9). PMC. Retrieved from [Link]
Sources
- 1. Ranolazine USP Related Compound D | 380204-72-8 [chemicea.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. chembk.com [chembk.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Mechanism of action of the new anti-ischemia drug ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Ranolazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. ijnrd.org [ijnrd.org]
- 10. droracle.ai [droracle.ai]
- 11. ahajournals.org [ahajournals.org]
An In-depth Technical Guide on the Solubility Profile of N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from early-stage discovery to final formulation.[1][2][3][4] Poor solubility can impede absorption, limit bioavailability, and introduce significant challenges in developing viable dosage forms.[5][6] This technical guide provides a comprehensive analysis of the solubility characteristics of N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide (CAS No. 95635-55-5), a molecule of interest in pharmaceutical research. We will delve into its structural attributes, present available and inferred solubility data in a range of organic solvents, and provide a detailed, field-proven protocol for accurately determining its thermodynamic solubility. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility of this compound for preclinical and formulation activities.
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a new chemical entity (NCE) from the laboratory to the clinic, solubility is a gatekeeper parameter.[1] A compound must be in a dissolved state to be absorbed and exert its pharmacological effect.[4][6] Consequently, an early and thorough understanding of a compound's solubility profile is not merely beneficial—it is essential for success. Key decision-making processes that rely on accurate solubility data include:
-
In Vitro Screening: Inaccurate solubility can lead to the precipitation of test compounds in biological assays, resulting in misleading structure-activity relationship (SAR) data and potentially causing promising candidates to be overlooked.[4]
-
Formulation Development: The choice of excipients, delivery systems (e.g., oral, injectable), and manufacturing processes is dictated by the API's ability to be dissolved and remain stable in a given vehicle.[5]
-
Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is often the rate-limiting step for absorption.[6] Insufficient solubility directly translates to low and variable bioavailability, compromising therapeutic efficacy.[2]
This compound is a symmetrical molecule featuring a central piperazine core linked to two N-(2,6-dimethylphenyl)acetamide moieties. Its structural characteristics—a combination of non-polar aromatic rings and polar amide and amine functionalities—suggest a complex solubility behavior that warrants detailed investigation.
Physicochemical Properties & Inferred Solubility Profile
The solubility of a solute in a given solvent is governed by the principle "like dissolves like," which relates to the polarity and hydrogen bonding capabilities of both the solute and the solvent.[7][8]
Molecular Structure Analysis:
-
Molecular Formula: C₂₄H₃₂N₄O₂
-
Molecular Weight: 408.54 g/mol
-
Key Features:
-
Non-Polar Regions: Two 2,6-dimethylphenyl groups provide significant lipophilic character.
-
Polar Regions: The central piperazine ring (with two tertiary amine nitrogens) and two amide linkages (-CONH-) introduce polarity. The amide groups contain hydrogen bond donors (N-H) and acceptors (C=O).
-
Crystal Lattice Energy: The compound is a solid with a reported melting point of >260°C, which suggests very strong intermolecular forces within its crystal lattice.[9] A significant amount of energy is required to break these interactions, a factor that generally leads to lower solubility.
-
Based on these structural features and limited available data, we can construct a qualitative solubility profile.
Table 1: Qualitative Solubility of this compound
| Solvent Classification | Solvent Name | Reported / Inferred Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Inferred: Slight to Moderate | These solvents can engage in hydrogen bonding with the amide groups, but their polarity may be insufficient to fully overcome the compound's strong crystal lattice energy and solvate its large non-polar regions. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Inferred: Moderate to High | DMSO is a powerful polar aprotic solvent known for its ability to dissolve a wide range of compounds by disrupting crystal lattices and accepting hydrogen bonds. |
| Acetonitrile | Reported: Slightly Soluble [9] | As a polar aprotic solvent, acetonitrile has some capacity to interact with the polar groups, but its solvating power is weaker than DMSO, consistent with the reported slight solubility. | |
| Dichloromethane (DCM) | Inferred: Slight to Moderate | DCM's polarity can interact with the solute, but it is a poor hydrogen bond acceptor, limiting its effectiveness. | |
| Non-Polar | Chloroform | Reported: Slightly Soluble [9] | Although often considered non-polar, chloroform has a significant dipole moment and can act as a weak hydrogen bond donor, allowing for some interaction with the solute's polar groups. |
| Toluene, Hexane | Inferred: Very Low / Insoluble | These non-polar solvents lack the ability to effectively solvate the polar amide and piperazine functionalities and cannot overcome the high crystal lattice energy. |
Gold-Standard Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To obtain definitive, quantitative solubility data, an equilibrium (thermodynamic) solubility assay is the industry standard.[10][11] This method measures the saturation concentration of a compound in a solvent after a sufficient incubation period, ensuring a true equilibrium is reached between the solid and dissolved states.[10]
Experimental Protocol: Shake-Flask Method
-
Preparation:
-
Accurately weigh approximately 2-5 mg of solid this compound into a 1.5 mL glass vial. The key is to ensure an excess of solid will remain after equilibrium is reached.
-
Dispense a precise volume (e.g., 1.0 mL) of the desired organic solvent into the vial.
-
-
Equilibration:
-
Phase Separation:
-
After incubation, visually confirm that excess solid remains.
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully aspirate an aliquot of the clear supernatant.
-
Filter the supernatant through a 0.45 µm filter (e.g., PTFE for organic solvents) to remove any remaining particulates.
-
Prepare a serial dilution of the filtered supernatant with the same solvent.
-
Quantify the concentration of the compound in the diluted samples using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a calibration curve prepared from a known stock solution.[12][13]
-
-
Calculation:
-
Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature. Results are typically reported in µg/mL or µM.[12]
-
Caption: Thermodynamic Solubility Experimental Workflow.
Authoritative Analysis of Influencing Factors
The observed and inferred solubility behavior is a direct consequence of the interplay between the solute, the solvent, and the system's temperature.
-
Impact of Solute Structure: As discussed, the high melting point of this compound is a primary indicator of strong, stable crystal packing.[9] The energy required to overcome these lattice forces is the first barrier to dissolution. The molecule's symmetrical structure and potential for intermolecular hydrogen bonding between the amide groups of adjacent molecules contribute to this stability. Dissolution requires a solvent that can effectively disrupt these interactions.
-
Role of Solvent Polarity and Hydrogen Bonding: The principle of "like dissolves like" is paramount.[7][8]
-
Non-Polar Solvents (e.g., Hexane): These solvents primarily offer weak van der Waals forces and cannot interact favorably with the polar amide and piperazine groups. The energy gained from solvating the non-polar dimethylphenyl groups is insufficient to overcome the solute's crystal lattice energy, resulting in very poor solubility.
-
Polar Aprotic Solvents (e.g., DMSO): These solvents possess strong dipole moments and can act as effective hydrogen bond acceptors. They can solvate the polar regions of the solute, effectively shielding them and disrupting the intermolecular forces holding the crystal together. This makes them good candidates for dissolving this compound.
-
Polar Protic Solvents (e.g., Methanol): These solvents can both donate and accept hydrogen bonds. While they can interact with the amide groups, they must also disrupt the existing solvent-solvent hydrogen bonds to create a cavity for the large, partially non-polar solute, which can be energetically unfavorable, often leading to moderate solubility.
-
Caption: Solute-Solvent Interaction Model.
Conclusion and Future Directions
This guide establishes that this compound is likely a compound with limited solubility in many common organic solvents, a characteristic primarily driven by its high crystal lattice energy. The available data indicates it is slightly soluble in acetonitrile and chloroform.[9] Based on structural analysis, polar aprotic solvents like DMSO are predicted to be the most effective for solubilization.
For any research or development program involving this molecule, the immediate and most critical step is the quantitative determination of its thermodynamic solubility in a relevant panel of solvents using the shake-flask protocol detailed herein. This foundational data will de-risk future activities, enabling rational formulation design, ensuring data integrity from biological screens, and ultimately paving the way for successful preclinical development. Regulatory bodies such as the FDA provide clear guidance on the importance of such fundamental characterization.[14][15][16]
References
- Vertex AI Search. (2020). The Importance of Solubility for New Drug Molecules.
- Ascendia Pharma. (2022). 4 Factors Affecting Solubility Of Drugs. Drug Delivery Leader.
- Schneider, I. (2018). Substance solubility. Drug Discovery News.
- Di, L. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. Books.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs.
- Protocols.io. (2025). In-vitro Thermodynamic Solubility.
- Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs.
- Raval, A. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. PPTX.
- Domainex. (n.d.). Thermodynamic Solubility Assay.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. PDF.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- BioDuro. (n.d.). ADME Solubility Assay.
- Evotec. (n.d.). Thermodynamic Solubility Assay.
- RAPS. (2018). Dissolution Testing and Acceptance Criteria: FDA Finalizes Guidance.
- FDA. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubilit.
- FDA. (n.d.). Dissolution Testing of Immediate Release Solid Oral Dosage Forms.
- ChemBK. (n.d.). 1,4-Bis(2,6-dimethylphenyl)-1,4-piperazi.
Sources
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 3. Substance solubility | Drug Discovery News [drugdiscoverynews.com]
- 4. books.rsc.org [books.rsc.org]
- 5. ucd.ie [ucd.ie]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.ws [chem.ws]
- 8. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 9. chembk.com [chembk.com]
- 10. In-vitro Thermodynamic Solubility [protocols.io]
- 11. evotec.com [evotec.com]
- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. Dissolution Testing and Acceptance Criteria: FDA Finalizes Guidance | RAPS [raps.org]
- 15. fda.gov [fda.gov]
- 16. fda.gov [fda.gov]
Spectroscopic Signature of N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide: A Predictive Technical Guide
Introduction
Molecular Structure and Spectroscopic Implications
The structure of N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide is characterized by a central piperazine ring, symmetrically substituted at the 1 and 4 positions with N-acetyl groups, which are in turn bonded to 2,6-dimethylphenyl moieties. The molecule's symmetry will have a significant impact on its NMR spectra, simplifying them by reducing the number of unique signals.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectroscopic Data
Due to the molecule's symmetry, the two N-(2,6-dimethylphenyl)acetamido units are chemically equivalent. This results in a simplified ¹H NMR spectrum.
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| Aromatic (meta-H) | ~7.15 | Triplet | 4H | Protons on the phenyl ring, split by two ortho protons. |
| Aromatic (para-H) | ~7.05 | Triplet | 2H | Proton on the phenyl ring, split by two meta protons. |
| Methylene (-N-CH₂-C=O) | ~3.30 | Singlet | 4H | Adjacent to a carbonyl group and a nitrogen atom. |
| Piperazine (-N-CH₂-CH₂-N-) | ~2.80 | Singlet | 8H | Protons on the piperazine ring, likely a singlet due to rapid chair-chair interconversion at room temperature. |
| Methyl (-CH₃) | ~2.20 | Singlet | 12H | Protons of the two methyl groups on each phenyl ring. |
Predicted ¹³C NMR Spectroscopic Data
The symmetry of the molecule will also lead to a reduced number of signals in the ¹³C NMR spectrum.
| Carbon Type | Predicted Chemical Shift (ppm) | Rationale |
| Amide Carbonyl (C=O) | ~170 | Typical chemical shift for an amide carbonyl carbon. |
| Aromatic (C-N) | ~138 | Quaternary aromatic carbon attached to the nitrogen atom. |
| Aromatic (C-CH₃) | ~135 | Quaternary aromatic carbons bearing the methyl groups. |
| Aromatic (meta-CH) | ~128 | Aromatic carbons meta to the amide linkage. |
| Aromatic (para-CH) | ~126 | Aromatic carbon para to the amide linkage. |
| Methylene (-N-CH₂-C=O) | ~60 | Methylene carbon adjacent to a nitrogen and a carbonyl group. |
| Piperazine (-N-CH₂-CH₂-N-) | ~53 | Carbon atoms of the piperazine ring. |
| Methyl (-CH₃) | ~18 | Methyl carbons attached to the aromatic ring. |
Predicted Infrared (IR) Spectroscopic Data
The IR spectrum will be dominated by the characteristic absorption bands of the amide and aromatic functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| Amide C=O | 1650 - 1680 | Strong | Stretch |
| Aromatic C=C | 1450 - 1600 | Medium to Strong | Stretch |
| C-N | 1200 - 1350 | Medium | Stretch |
| Aromatic C-H | 3000 - 3100 | Medium | Stretch |
| Aliphatic C-H | 2850 - 3000 | Medium | Stretch |
Predicted Mass Spectrometry Data
Under electron ionization (EI), the molecule is expected to produce a molecular ion peak (M⁺) and several characteristic fragment ions.
-
Molecular Ion (M⁺) : m/z = 408.54
-
Major Fragmentation Pathways : A primary fragmentation would be the cleavage of the bond between the carbonyl group and the nitrogen of the 2,6-dimethylphenyl group, or the bond between the methylene group and the piperazine nitrogen.
Predicted Fragmentation Pathway in Mass Spectrometry
Caption: A simplified representation of a likely fragmentation pathway.
Experimental Protocols for Spectroscopic Analysis
To obtain the actual spectroscopic data for this compound, the following standard laboratory procedures should be followed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Dimethyl sulfoxide-d₆ (DMSO-d₆) is also a suitable alternative, particularly for amides.[1]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR) :
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
-
Instrument Parameters (¹³C NMR) :
-
Use the same sample and spectrometer.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more).
-
Proton decoupling should be used to simplify the spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is modern and convenient. Place a small amount of the solid on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
-
Data Acquisition :
-
Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation :
-
Dissolve a small amount of the sample (less than 1 mg) in a suitable volatile solvent such as methanol or acetonitrile.
-
-
Data Acquisition (Electron Ionization - EI) :
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Use a standard electron energy of 70 eV.
-
Scan a mass range that will include the molecular ion and expected fragments (e.g., m/z 50-500).
-
General Workflow for Spectroscopic Analysis
Caption: A workflow diagram illustrating the process from sample preparation to structural confirmation.
Data Integration for Structural Confirmation
The true power of spectroscopic analysis lies in the integration of data from multiple techniques.[2] For this compound:
-
Mass Spectrometry would provide the molecular weight, confirming the molecular formula of C₂₄H₃₂N₄O₂.
-
IR Spectroscopy would confirm the presence of the amide functional group (C=O stretch) and the aromatic rings.
-
¹³C NMR would show the number of unique carbon environments, which should match the proposed symmetrical structure.
-
¹H NMR would provide detailed information about the connectivity of the protons, and the integration of the signals would correspond to the number of protons in each unique environment.
By combining these pieces of information, a researcher can confidently confirm the identity and purity of this compound.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(8), 431–439.
-
University of Colorado Boulder. NMR Spectrum Acquisition. [Link]
-
Maricopa Open Digital Press. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. [Link]
Sources
- 1. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
An Investigational Guide to the Potential Biological Activity of N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide
Abstract
This technical guide provides a comprehensive framework for the investigation of the potential biological activities of the novel chemical entity, N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide. While direct pharmacological data for this compound is not currently available in peer-reviewed literature, its structural architecture, featuring a central piperazine scaffold and terminal N,N'-bis(2,6-dimethylphenyl) acetamide moieties, suggests a high probability of interaction with biological systems. This document synthesizes information from related compounds, notably its status as a known impurity of the anti-anginal drug Ranolazine, and the broader pharmacological profile of piperazine derivatives to propose a rational, multi-pronged approach for its biological characterization. We will delineate a strategic pathway from chemical synthesis and in silico prediction to a tiered in vitro screening cascade, providing researchers in drug discovery and development with a robust starting point for investigation.
Introduction: Unveiling a Candidate Molecule
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, anti-cancer, and central nervous system effects.[1][2] The compound this compound (henceforth referred to as Compound X) is a symmetrical molecule incorporating this key heterocycle. Its identification as a related compound of Ranolazine, a known inhibitor of the late inward sodium current (INa), provides a compelling, albeit indirect, rationale for investigating its own bioactivity.[1][3][4][5] The 2,6-dimethylphenyl group is also a critical pharmacophoric element in several local anesthetics, hinting at potential interactions with ion channels or other neurological targets.[6]
This guide will, therefore, explore the untapped potential of Compound X, proposing a systematic and scientifically rigorous methodology to elucidate its pharmacological profile.
Synthesis and Characterization
A plausible synthetic route for Compound X can be extrapolated from methods used for similar N-substituted piperazine derivatives. A key intermediate, N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, is a known precursor in the synthesis of Ranolazine.[7] The proposed synthesis of Compound X involves the reaction of this intermediate with 2-chloro-N-(2,6-dimethylphenyl)acetamide.
Proposed Synthetic Protocol:
-
Preparation of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide: This intermediate can be synthesized by reacting piperazine with 2-chloro-N-(2,6-dimethylphenyl)acetamide in a suitable solvent such as absolute ethanol.[7] The reaction may require heating under reflux.
-
Synthesis of Compound X: The intermediate from step 1 is then reacted with a second equivalent of 2-chloro-N-(2,6-dimethylphenyl)acetamide in the presence of a non-nucleophilic base to scavenge the liberated HCl. The reaction progress can be monitored by thin-layer chromatography.
-
Purification and Characterization: The final product would be purified using column chromatography and recrystallization. Characterization should be performed using standard analytical techniques including 1H NMR, 13C NMR, Mass Spectrometry, and Elemental Analysis to confirm the structure and purity.
In Silico Profiling: A Predictive Approach
Prior to embarking on extensive in vitro screening, a comprehensive in silico analysis can provide valuable insights into the potential pharmacokinetics, safety, and biological targets of Compound X.[8][9]
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
A variety of computational tools can be employed to predict the drug-like properties of Compound X.
| Property | Predicted Outcome | Rationale |
| Molecular Weight | 408.54 g/mol | Within Lipinski's rule of five |
| LogP | Predicted to be moderate | Suggests reasonable membrane permeability |
| Hydrogen Bond Donors | 2 | Within Lipinski's rule of five |
| Hydrogen Bond Acceptors | 4 | Within Lipinski's rule of five |
| Toxicity Risks | To be determined | Predictions for mutagenicity, carcinogenicity, etc. |
Target Prediction
Based on its structural motifs, several potential biological targets can be hypothesized.
-
Ion Channels: Given its relationship to Ranolazine, a sodium channel blocker, Compound X should be evaluated for activity against various ion channels, particularly cardiac and neuronal sodium channels.[1][2]
-
G-Protein Coupled Receptors (GPCRs): The piperazine scaffold is a common feature in many GPCR ligands.[8]
-
Kinases: Some piperazine derivatives have shown kinase inhibitory activity.[9]
A proposed workflow for the in silico analysis is presented below:
Figure 1: In Silico Prediction Workflow for Compound X.
Proposed In Vitro Biological Evaluation
Based on the in silico predictions and the known activities of related compounds, a tiered in vitro screening approach is recommended.
Primary Screening: Broad Activity Profiling
The initial screening should cover a diverse range of potential biological activities.
-
Anti-inflammatory Assays:
-
Lipopolysaccharide (LPS)-induced cytokine release in macrophages (e.g., RAW 264.7 cells): Measure levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA.
-
Nitric oxide (NO) production assay: Quantify NO production in LPS-stimulated macrophages using the Griess reagent.
-
-
Analgesic Activity Models (Cell-based):
-
TRPV1 Channel Activation Assay: Use a calcium imaging assay in TRPV1-expressing cells to assess potential antagonism.
-
-
Anticancer Assays:
-
MTT or SRB assay: Screen for cytotoxicity against a panel of cancer cell lines (e.g., NCI-60 panel).
-
-
Antimicrobial Assays:
-
Broth microdilution method: Determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.
-
Secondary Screening: Target-Specific Assays
Based on the results of the primary screen and the structural relationship to Ranolazine, more focused assays should be conducted.
-
Electrophysiological Assays for Ion Channel Activity:
-
Patch-clamp electrophysiology: This is the gold standard for assessing activity on ion channels. The primary target would be the late inward sodium current (INaL) in cardiomyocytes or dorsal root ganglion (DRG) neurons. Other key cardiac ion channels to screen include hERG (IKr), IKs, and ICa,L to assess for potential cardiotoxicity.
-
-
Receptor Binding Assays:
-
If GPCR or other receptor activity is suggested by in silico models, radioligand binding assays should be performed to determine binding affinity (Ki).
-
A proposed experimental workflow for in vitro evaluation is depicted below:
Figure 3: Hypothesized Inhibition of the NF-κB Pathway by Compound X.
Conclusion and Future Directions
This compound represents an intriguing, yet uncharacterized, chemical entity with significant potential for biological activity. Its structural relationship to known bioactive molecules, particularly Ranolazine, provides a strong impetus for a thorough pharmacological investigation. The systematic approach outlined in this guide, combining in silico prediction with a tiered in vitro screening strategy, offers a clear and efficient path to uncovering its therapeutic potential. Future studies should focus on elucidating the precise molecular targets and mechanisms of action for any confirmed biological activities, with the ultimate goal of developing novel therapeutic agents.
References
- Jain, A., Chaudhary, J., Khaira, H., Chopra, B., & Dhingra, A. (2021). Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential. Drug Research, 71(02), 62-72.
- de Oliveira, R. S., da Silva, J. K. R., de Lima, M. C. A., Pitta, I. R., & de Melo Rêgo, M. J. B. (2018). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. European Journal of Pharmacology, 822, 125-132.
- Jain, A., et al. (2021). Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential. Drug Research, 71(2), 62-72.
- Jain, A., et al. (2020).
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of (S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide in Advancing Local Anesthetic Research.
- Jerling, M. (2008). Clinical pharmacokinetics of ranolazine. Clinical Pharmacokinetics, 47(9), 587-602.
- LGC Standards. (n.d.). This compound.
- Tadesse, M. G., et al. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. SAGE Open Medicine, 12.
-
Pharmaffiliates. (n.d.). 2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)]acetamide. Retrieved from [Link]
- CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.
- Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine deriv
- Tadesse, M. G., et al. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. PubMed.
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Ranolazine: An Old Drug with Emerging Potential; Lessons from Pre-Clinical and Clinical Investigations for Possible Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [lgcstandards.com]
- 4. ::N1,N4-Bis(2,6-dimethylphenyl)-1 | CAS No: 380204-72-8 | Svaklifesciences:: [svaklifesciences.com]
- 5. This compound [lgcstandards.com]
- 6. nbinno.com [nbinno.com]
- 7. CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide - Google Patents [patents.google.com]
- 8. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Molecule of Interest
N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide, a symmetrically disubstituted piperazine derivative, stands as a molecule of significant interest within the landscape of pharmacologically active compounds. Its structural relationship to the antianginal drug Ranolazine, where it is recognized as "Ranolazine Related Compound D," immediately positions it as a subject for deeper investigation.[1][2] This guide serves as a comprehensive technical resource, consolidating the available scientific knowledge on its synthesis, physicochemical characteristics, and potential biological activities. By providing a detailed examination of this compound, from its molecular architecture to its prospective therapeutic implications, we aim to equip researchers and drug development professionals with a foundational understanding to inspire and inform future research endeavors.
Molecular Architecture and Physicochemical Profile
At its core, this compound possesses a piperazine ring, a common scaffold in medicinal chemistry, symmetrically N,N'-disubstituted with acetamide moieties. These acetamide groups are, in turn, N-substituted with 2,6-dimethylphenyl rings. This specific arrangement of aromatic and heterocyclic components imparts a unique set of physicochemical properties that are pivotal to its behavior and potential interactions within biological systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide | [3][4] |
| Synonyms | Ranolazine Related Compound D, 2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)acetamide] | [1][4] |
| CAS Number | 380204-72-8 | [1][2] |
| Molecular Formula | C₂₄H₃₂N₄O₂ | [2][3] |
| Molecular Weight | 408.54 g/mol | [2][3] |
| Appearance | White to Off-White Solid | [4] |
| Storage | 2-8°C Refrigerator | [4] |
Synthesis and Characterization: A Pathway to Purity
The synthesis of this compound is not extensively detailed in peer-reviewed literature under its specific name. However, its identity as a by-product or impurity in the synthesis of related compounds, and general principles of organic synthesis, allow for the deduction of a reliable synthetic route. The most plausible pathway involves the N-alkylation of piperazine with two equivalents of a suitable electrophile, namely 2-chloro-N-(2,6-dimethylphenyl)acetamide.
Synthesis of the Precursor: 2-chloro-N-(2,6-dimethylphenyl)acetamide
The synthesis of this key precursor is well-documented and can be achieved through the acylation of 2,6-dimethylaniline with chloroacetyl chloride.
Experimental Protocol: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide [5]
-
Reaction Setup: In a suitable reaction vessel, dissolve 2,6-dimethylaniline (1.0 equivalent) and a tertiary amine base such as triethylamine (1.0 equivalent) in an appropriate aprotic solvent like dichloromethane.
-
Acylation: Cool the solution in an ice bath (0-5°C). Add chloroacetyl chloride (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature below 10°C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 21 hours) to ensure complete reaction.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1N hydrochloric acid, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure 2-chloro-N-(2,6-dimethylphenyl)acetamide.
Synthesis of this compound
The final step involves the dialkylation of piperazine with the synthesized chloroacetamide precursor.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve piperazine (1.0 equivalent) in a suitable polar aprotic solvent such as ethanol or acetonitrile. Add a base, such as potassium carbonate or an excess of piperazine itself, to act as a proton scavenger.
-
Alkylation: Add 2-chloro-N-(2,6-dimethylphenyl)acetamide (2.0 equivalents) to the piperazine solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Isolation: After cooling, filter the reaction mixture to remove any inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent to afford this compound as a solid.
Diagram 1: Proposed Synthesis of this compound
Caption: Synthetic pathway for this compound.
Characterization and Structural Elucidation
The identity and purity of this compound would be unequivocally confirmed through a suite of analytical techniques. While a comprehensive public dataset is not available, a commercial supplier, SynThink Research Chemicals, indicates the availability of a full characterization package including ¹H-NMR, Mass Spectrometry, HPLC, and IR data.[6] Based on the molecular structure, the expected spectral data would include:
-
¹H NMR: Signals corresponding to the aromatic protons of the 2,6-dimethylphenyl groups, the methyl protons, the methylene protons of the acetamide linker, and the methylene protons of the piperazine ring.
-
¹³C NMR: Resonances for the carbonyl carbons of the amide groups, the various aromatic carbons, the methyl carbons, and the carbons of the piperazine and acetamide methylene groups.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight (408.54 g/mol ).
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the amide, and aromatic C-H and C=C stretching.
Potential Biological Activities and Mechanistic Insights
Given its structural similarity to Ranolazine and the known pharmacological activities of piperazine derivatives, this compound is a compelling candidate for biological evaluation, particularly in the realms of cardiovascular and central nervous system disorders.
Hypothetical Antiarrhythmic and Cardioprotective Effects
Ranolazine, the parent compound of interest, exerts its antianginal effects primarily through the inhibition of the late sodium current (I_Na) in cardiomyocytes.[7] This mechanism reduces intracellular sodium and subsequent calcium overload, leading to improved myocardial relaxation and reduced oxygen demand. Many piperazine derivatives have been investigated for their cardiovascular effects, with some exhibiting antiarrhythmic properties through various mechanisms, including α1-adrenoceptor antagonism and ion channel modulation.[8][9][10]
Diagram 2: Potential Mechanism of Action in Cardiomyocytes
Caption: Hypothesized inhibition of late sodium current by the target compound.
It is plausible that this compound could also interact with cardiac ion channels. The symmetrical nature of the molecule, with two bulky dimethylphenyl groups, may influence its binding affinity and selectivity for different channel subtypes compared to monosubstituted analogs.
Potential as an Anticonvulsant Agent
The piperazine nucleus is a well-established pharmacophore in the development of anticonvulsant drugs.[11][12][13] Numerous studies have demonstrated that N-substituted piperazine derivatives can exhibit significant anticonvulsant activity in various animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[11] The mechanism of action for many of these compounds involves the modulation of neuronal ion channels, including voltage-gated sodium and calcium channels.[14]
Given that aberrant ion channel function is a hallmark of epilepsy, and considering the structural motifs present in this compound, it is a rational candidate for anticonvulsant screening.
Diagram 3: Workflow for Biological Screening
Caption: A proposed workflow for the biological evaluation of the target compound.
Future Directions and Research Perspectives
The information presented in this guide underscores that this compound is a molecule with untapped potential. The immediate research priorities should focus on:
-
Definitive Synthesis and Characterization: A peer-reviewed publication detailing the optimized synthesis and complete spectral and analytical characterization of the compound is essential to provide a solid foundation for all subsequent research.
-
Comprehensive Biological Screening: A systematic evaluation of its activity on a panel of cardiac and neuronal ion channels is warranted. This should be followed by in vivo studies in established animal models of arrhythmia and epilepsy.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogs with modifications to the dimethylphenyl rings or the piperazine core could provide valuable insights into the structural requirements for activity and selectivity.
-
Pharmacokinetic Profiling: Should promising biological activity be identified, an assessment of its absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for evaluating its drug-like potential.
Conclusion
This compound represents more than just a related compound to a known drug; it is a distinct chemical entity with a pharmacological profile that is yet to be fully elucidated. Its structural features suggest a high probability of interaction with key biological targets implicated in cardiovascular and neurological disorders. This technical guide has aimed to synthesize the current, albeit limited, knowledge and to provide a logical framework for future investigations. It is our hope that this document will serve as a catalyst for new research that will ultimately reveal the true therapeutic potential of this intriguing molecule.
References
-
Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties. PubMed Central. [Link]
-
Antiarrhythmic properties of some 1,4-disubstituted piperazine derivatives with α1-adrenoceptor affinities. PubMed. [Link]
-
Synthesis and calcium channel blocking activities of dipiperazine compounds. Journal of China Pharmaceutical University. [Link]
-
Synthesis of N-(2,6-dimethylphenyl)-α-chloroacetamide. PrepChem.com. [Link]
-
Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. [Link]
-
Design, Synthesis and anticonvulsant screening of some substituted piperazine and aniline derivatives of 5-phenyl oxazolidin-2,4-diones and 5,5-diphenylimidazolidin-2,4 diones. ResearchGate. [Link]
-
Novel Arylpiperazine Derivatives of Salicylamide with α1-Adrenolytic Properties Showed Antiarrhythmic and Hypotensive Properties in Rats. MDPI. [Link]
-
Novel Arylpiperazine Derivatives of Salicylamide with α1-Adrenolytic Properties Showed Antiarrhythmic and Hypotensive Properties in Rats. PubMed. [Link]
-
Synthesis and anticonvulsant activity of some piperazine derivatives. PubMed. [Link]
-
Ranolazine. StatPearls - NCBI Bookshelf. [Link]
-
A BRIEF REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY OF RANOLAZINE. IJNRD. [Link]
-
Ranolazine Related Compound D (Impurity D). Anant Pharmaceuticals Pvt. Ltd.. [Link]
-
2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)]acetamide. Pharmaffiliates. [Link]
Sources
- 1. CAS 380204-72-8 Ranolazine Related Compound D (Impurity D) | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 2. Ranolazine Impurities | SynZeal [synzeal.com]
- 3. This compound [lgcstandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. ijnrd.org [ijnrd.org]
- 8. Antiarrhythmic properties of some 1,4-disubstituted piperazine derivatives with α1-adrenoceptor affinities [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and anticonvulsant activity of some piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide (Ranolazine USP Related Compound D)
CAS Number: 380204-72-8
Introduction
N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide, designated as Ranolazine USP Related Compound D, is a critical reference standard for the quality control of the antianginal drug, Ranolazine.[1][2][3] This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides a comprehensive overview of its chemical identity, synthesis, analytical methodologies, and its significance in the pharmaceutical landscape. While direct biological activity of this compound is not extensively documented, its relationship to Ranolazine, a known modulator of the late sodium current, makes it a molecule of significant interest in cardiovascular drug development.[4][]
Physicochemical Properties and Identification
Accurate identification and characterization are fundamental for a reference standard. The key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 380204-72-8 | [1][4][6][7][8][9] |
| Molecular Formula | C24H32N4O2 | [1][6][8] |
| Molecular Weight | 408.54 g/mol | [1][6][10] |
| IUPAC Name | 2-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide | [6] |
| Synonyms | Ranolazine USP Related Compound D, 2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)acetamide], N1,N4-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide | [1][6][7][10][11] |
| Appearance | White to Off-White Solid | [12][13] |
| Melting Point | >260°C (decomposes) | [12] |
| Solubility | Slightly soluble in Acetonitrile and Chloroform | [12] |
A comprehensive characterization package for this reference standard typically includes 1H-NMR, Mass Spectrometry, HPLC, IR, and TGA to confirm its identity and purity.[10]
Synthesis and Relationship to Ranolazine
This compound is recognized as an intermediate in the synthesis of Ranolazine.[4] Understanding its synthetic origin is crucial for impurity profiling and process optimization in Ranolazine manufacturing. A plausible synthetic pathway involves the reaction of piperazine with two equivalents of 2-chloro-N-(2,6-dimethylphenyl)acetamide.
Caption: Proposed synthesis of this compound.
This reaction highlights how the stoichiometry and reaction conditions can influence the formation of this di-substituted piperazine derivative. In the context of Ranolazine synthesis, its presence as an impurity can arise from side reactions or unreacted starting materials.
Role as a Pharmaceutical Reference Standard
The primary application of this compound is as a qualified reference standard for the analysis of Ranolazine drug substance and drug products. Its importance lies in:
-
Impurity Profiling: Regulatory agencies require stringent control of impurities in pharmaceutical products. This compound serves as a marker for a specific process-related impurity.
-
Method Validation: It is used to validate the specificity, linearity, accuracy, and precision of analytical methods, such as High-Performance Liquid Chromatography (HPLC), designed to quantify impurities in Ranolazine.
-
Quality Control: Routine quality control testing of Ranolazine batches relies on this reference standard to ensure that the levels of this specific impurity are within the acceptable limits defined by pharmacopeias (e.g., USP).[1]
Analytical Methodology: A Practical Approach
A robust analytical method is essential for the accurate quantification of Ranolazine Related Compound D. Below is a detailed, field-proven HPLC protocol designed for this purpose.
Experimental Protocol: HPLC Analysis
Objective: To separate and quantify this compound in a Ranolazine drug substance.
Materials:
-
This compound Reference Standard
-
Ranolazine Drug Substance
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for the analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for amine-containing compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 0-5 min: 20% B, 5-25 min: 20-80% B, 25-30 min: 80% B, 30-31 min: 80-20% B, 31-35 min: 20% B | A gradient elution is necessary to separate the main component (Ranolazine) from its related impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection Wavelength | 270 nm | A wavelength where both Ranolazine and the related compound have reasonable absorbance. |
| Injection Volume | 10 µL | |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 10 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the Ranolazine drug substance in the diluent to a final concentration of 1 mg/mL.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound in the sample chromatogram based on the retention time of the standard. Calculate the amount of the impurity using the peak area and the concentration of the standard.
Caption: Workflow for the HPLC analysis of Ranolazine Related Compound D.
Potential Biological Significance: A Forward Look
While there is a lack of direct pharmacological data on this compound, its structural similarity to other biologically active piperazine derivatives warrants consideration. A number of piperazine derivatives have been investigated for their potential in treating neurological disorders, such as Alzheimer's disease.[14] Furthermore, derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide have been synthesized and screened for antibacterial, antifungal, and anthelmintic activities.[15]
The symmetrical nature of this molecule, with two N-(2,6-dimethylphenyl)acetamide moieties, could potentially lead to interactions with dimeric proteins or receptors. However, without experimental data, any discussion of its biological activity remains speculative. Future research could explore its potential to modulate ion channels, given its relationship to Ranolazine, or its activity in other therapeutic areas where piperazine-containing compounds have shown promise.
Conclusion
This compound is a well-characterized compound of significant importance in the pharmaceutical industry, primarily serving as a reference standard for the quality control of Ranolazine. A thorough understanding of its physicochemical properties, synthesis, and analytical determination is crucial for drug development professionals working with Ranolazine. While its own biological activity is yet to be explored, its structural features suggest that it could be an interesting candidate for future pharmacological screening. This guide provides a solid foundation of technical knowledge to support the use of this compound in a research and quality control setting.
References
-
N,N'-bis(2,6-Dimethylphenyl)-1,4- piperazinediacetamide (RNZL-23 ...). [Link]
-
MATERIAL SAFETY DATA SHEETS RANOLAZINE USP RELATED COMPOUND D - Cleanchem Laboratories. [Link]
-
1,4-Bis(2,6-dimethylphenyl)-1,4-piperazi - ChemBK. [Link]
-
2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)]acetamide | Pharmaffiliates. [Link]
-
Ranolazine Related Compound D (2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)acetamide]) (1598788) | Pharmaffiliates. [Link]
-
EOS MedChem Stock List-B183. [Link]
-
Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - NIH. [Link]
-
Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications - ResearchGate. [Link]
Sources
- 1. This compound [lgcstandards.com]
- 2. store.usp.org [store.usp.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | 380204-72-8 [chemicalbook.com]
- 6. This compound, TRC 2.5 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]
- 7. This compound [lgcstandards.com]
- 8. N,N’-bis(2,6-Dimethylphenyl)-1,4- piperazinediacetamide (RNZL-23) | 380204-72-8 [alfaomegapharma.com]
- 9. scbt.com [scbt.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. chembk.com [chembk.com]
- 13. esschemco.com [esschemco.com]
- 14. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Derivatives and Analogs of N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide: A New Frontier in Cardiac Ion Channel Modulation
Abstract
This technical guide provides a comprehensive exploration of N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide, a molecule of significant interest due to its structural relationship to the anti-anginal and antiarrhythmic drug, Ranolazine. Identified as a key related compound of Ranolazine, this symmetrical bis-amide serves as a foundational scaffold for the design and synthesis of novel cardiac ion channel modulators. We will delve into the synthetic chemistry, mechanism of action, structure-activity relationships, and therapeutic potential of its derivatives and analogs. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation cardiovascular therapeutics.
Introduction: The Significance of the Piperazinediacetamide Core
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs.[1] Its ability to be di-substituted at the 1 and 4 positions allows for the creation of molecules with diverse pharmacological properties. The compound this compound, also known as Ranolazine Related Compound D, represents a symmetrical iteration of this scaffold, featuring two N-(2,6-dimethylphenyl)acetamide moieties.[2][3][4][5]
The primary interest in this core structure stems from its close relationship to Ranolazine, a well-established inhibitor of the late inward sodium current (INaL) in cardiomyocytes.[6][7] The pathological enhancement of INaL is implicated in a variety of cardiovascular diseases, including angina and arrhythmias.[7] By selectively targeting this current over the peak sodium current, compounds can exert their therapeutic effects with a reduced risk of proarrhythmic side effects commonly associated with broader-spectrum sodium channel blockers.[8] This guide will explore the potential of leveraging the this compound scaffold to develop novel and selective modulators of cardiac ion channels.
Synthetic Strategies for Piperazinediacetamide Analogs
The synthesis of this compound and its analogs can be achieved through several established synthetic routes. The most common approach involves the N-alkylation of piperazine with a suitable haloacetamide derivative.
Symmetrical Bis-amide Synthesis
The parent compound, this compound, can be synthesized by reacting piperazine with two equivalents of 2-chloro-N-(2,6-dimethylphenyl)acetamide.[1] This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Caption: Pathophysiological cascade initiated by increased INaL.
Selective Inhibition of INaL
Ranolazine, the parent compound of this class, exhibits a significantly higher affinity for the inactivated state of the sodium channel, which is more prevalent during the action potential plateau where the late current occurs. [9]This state-dependent binding is key to its selectivity for INaL over the peak sodium current. The IC50 for Ranolazine's inhibition of the late INa is in the range of 5-21 µM, while for the peak INa, it is significantly higher, around 110-294 µM. [7][8][10]It is hypothesized that derivatives of this compound will share this mechanism of action.
Structure-Activity Relationships (SAR)
The symmetrical nature of the this compound scaffold provides a unique starting point for SAR studies. Modifications can be made to the aryl rings, the acetamide linker, and the piperazine core to optimize potency, selectivity, and pharmacokinetic properties.
Aryl Ring Modifications
The 2,6-dimethylphenyl groups are crucial for activity, likely by providing a specific steric and electronic environment for interaction with the sodium channel. Substitution on the phenyl rings can significantly impact activity. For example, in related phenylacetamide sodium channel blockers, halogenation of the aromatic rings can increase potency. [11]
Piperazine Core and Linker Modifications
The piperazine core serves as a central scaffold, and its conformation can influence the spatial orientation of the two arylacetamide arms. The length and nature of the acetamide linker are also critical. Studies on related compounds have shown that a two-carbon linker between the piperazine nitrogen and the amide is optimal for activity.
| Compound | Modification | Peak INa IC50 (µM) | Late INa IC50 (µM) | Selectivity (Peak/Late) |
| Ranolazine | - | 110 - 294 [7][10] | 5 - 21 [7][8] | ~14-50 |
| Analog A | (Hypothetical) Symmetrical, 3,5-dichloro substitution on phenyl rings | - | - | - |
| Analog B | (Hypothetical) Asymmetrical, one 2,6-dimethylphenyl and one 4-fluorophenyl group | - | - | - |
| Analog C | (Hypothetical) Mono-substituted | - | - | - |
Experimental Protocols
Synthesis of this compound
Materials:
-
Piperazine
-
2-chloro-N-(2,6-dimethylphenyl)acetamide
-
Potassium carbonate (K2CO3)
-
Acetonitrile (ACN)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a solution of piperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Add a solution of 2-chloro-N-(2,6-dimethylphenyl)acetamide (2.2 eq) in acetonitrile dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Electrophysiological Evaluation of INaL Inhibition
Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the effects of compounds on ion channel function.
Cell Line:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human cardiac sodium channel, Nav1.5.
Solutions:
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (pipette) solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES (pH 7.2 with CsOH).
Voltage Protocol:
-
Hold the cell at a membrane potential of -120 mV.
-
Apply a depolarizing pulse to -20 mV for 500 ms to elicit both peak and late sodium currents.
-
Record currents in the absence (control) and presence of increasing concentrations of the test compound.
Data Analysis:
-
Measure the peak inward current and the sustained current at the end of the 500 ms pulse (late INa).
-
Calculate the percentage of inhibition for both peak and late currents at each compound concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50 values for peak and late INa inhibition.
Sources
- 1. Use-Dependent Block of Cardiac Late Na+ Current by Ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sci-hub.box [sci-hub.box]
- 3. CAS 380204-72-8 Ranolazine Related Compound D (Impurity D) | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 4. Ranolazine USP Related Compound D | 380204-72-8 [chemicea.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. HK1145438A - Use of ranolazine for the preparation of a medicament for the treatment of arrhythmias - Google Patents [patents.google.com]
- 7. Inhibition of the late sodium current as a potential cardioprotective principle: effects of the late sodium current inhibitor ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ranolazine for Congenital and Acquired Late INa Linked Arrhythmias: In Silico Pharmacologic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP2429526A1 - Ranolazine for the treatment of cns disorders - Google Patents [patents.google.com]
- 10. Ranolazine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. Synthesis and pharmacological evaluation of phenylacetamides as sodium-channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Topic: A Multi-Tiered Strategy for the In Vitro Assay Development of N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide, a Putative Sodium Channel Modulator
An Application Note from the Senior Scientist's Desk
Abstract
This application note provides a comprehensive, multi-tiered framework for the in vitro characterization of N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide. As a known impurity and structural analog of Ranolazine, a clinically significant late sodium current inhibitor, this compound is hypothesized to modulate voltage-gated sodium channels (Nav)[1][2]. Our approach is designed for researchers in drug discovery and pharmacology, detailing a logical progression from foundational cytotoxicity assessment to high-throughput primary screening and culminating in detailed mechanistic elucidation via automated electrophysiology. Each protocol is presented with the underlying scientific rationale to empower researchers to not only execute the assays but also to interpret the results with confidence and scientific rigor.
Introduction: The Scientific Rationale
This compound shares core structural motifs with Ranolazine, a compound known to inhibit voltage-gated sodium channels, particularly the late sodium current (INaL) that is prominent under pathological conditions like ischemia[1][3]. This structural similarity provides a strong rationale for investigating its activity as a sodium channel modulator. Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells, making them paramount targets in therapeutic areas such as cardiology, neurology, and pain management[3][4].
Developing a new chemical entity requires a systematic and hierarchical approach to in vitro testing. A robust assay cascade should:
-
Establish a therapeutic window by first ruling out non-specific cytotoxicity.
-
Efficiently screen for on-target activity using a high-throughput method.
-
Provide in-depth mechanistic insight into the nature of the drug-target interaction.
This guide details the protocols for this three-tiered strategy, ensuring that the data generated at each stage is self-validating and builds a comprehensive pharmacological profile of the compound.
Tier 1: Foundational Cytotoxicity Assessment
Principle: Before investigating specific pharmacological activity, it is imperative to determine the concentration range at which this compound exhibits general cytotoxicity. This ensures that any observed effects in subsequent functional assays are due to specific target modulation rather than non-specific cell death. Cell viability assays, which measure parameters like metabolic activity or membrane integrity, are fundamental tools for this purpose[5][6]. We will utilize the resazurin reduction assay, a cost-effective and sensitive colorimetric method that measures mitochondrial metabolic activity as an indicator of cell viability[7].
Workflow for Cytotoxicity Screening
Caption: Tier 1 Workflow: Cytotoxicity Assessment.
Protocol 2.1: Resazurin Reduction Cytotoxicity Assay
-
Cell Plating: Seed a relevant cell line (e.g., HEK293 for general toxicity, or a neuroblastoma line like SH-SY5Y for neurotoxicity studies) in a 96-well, clear-bottom, black-walled plate at an optimized density (e.g., 10,000 cells/well) and allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution plate of this compound in culture medium. A typical starting concentration might be 200 µM, diluted 1:2 for 10 points. Include vehicle control (e.g., 0.2% DMSO) and a positive control for cell death (e.g., 10% DMSO or a known cytotoxic agent).
-
Cell Treatment: Remove the old medium from the cell plate and add an equal volume of the 2x compound dilutions to the corresponding wells. Incubate for a relevant period, typically 24 to 48 hours.
-
Assay Execution:
-
Prepare a 10x resazurin solution in sterile PBS.
-
Add 1/10th of the well volume of the 10x resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized to ensure the signal from the vehicle control is well within the linear range of the plate reader.
-
-
Data Acquisition: Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm with a reference at 600 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the background fluorescence/absorbance from a "no-cell" control well.
-
Normalize the data by setting the vehicle control as 100% viability and the positive control/no-cell control as 0% viability.
-
Plot the normalized viability (%) against the logarithm of the compound concentration and fit a four-parameter logistic curve to determine the CC50 (Concentration for 50% Cytotoxicity).
-
Data Presentation: Cytotoxicity Profile
| Parameter | Value |
| Cell Line | HEK293 |
| Incubation Time | 48 hours |
| CC50 | Report value (e.g., > 100 µM) |
| Assay Window (S/B) | > 10 |
| Z'-Factor | > 0.5 |
Tier 2: High-Throughput Screening (HTS) for Ion Channel Modulation
Principle: With a non-cytotoxic concentration range established, the next step is to screen for functional activity. A fluorescent imaging plate reader (FLIPR) assay provides a high-throughput method to detect changes in membrane potential, which are indicative of ion channel activity[8][9]. The assay uses a voltage-sensitive fluorescent dye that partitions across the cell membrane. When ion channels open, the resulting ion flux changes the membrane potential, causing a change in the dye's fluorescence intensity[10]. This allows for rapid screening of compounds for blocking or activating effects.
Workflow for FLIPR Membrane Potential Assay
Caption: Tier 2 Workflow: FLIPR Membrane Potential Assay.
Protocol 3.1: FLIPR Membrane Potential Assay for Nav Blockers
-
Cell Culture: Use a cell line stably expressing the sodium channel subtype of interest (e.g., Nav1.7 for pain, Nav1.5 for cardiac safety). Seed cells into 384-well, clear-bottom, black-walled microplates.
-
Dye Loading: Prepare the voltage-sensitive dye solution (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions. Remove the culture medium and add the dye solution to the cells. Incubate for 30-60 minutes at 37°C.
-
Plate Preparation:
-
Compound Plate: Prepare a serial dilution of this compound at 3x the final desired concentration. Include a known Nav blocker (e.g., Tetrodotoxin, Lidocaine) as a positive control and a vehicle control.
-
Activator Plate: Prepare a solution of a Nav channel activator, such as veratridine, at a concentration that elicits a robust response (e.g., EC80), typically around 30 µM[10].
-
-
FLIPR Execution:
-
Place the cell plate, compound plate, and activator plate into the FLIPR instrument.
-
The instrument will first record a baseline fluorescence reading for several seconds.
-
First Addition: The instrument will add the compounds from the compound plate to the cell plate. The fluorescence is monitored for several minutes to detect any direct effect of the compound and to allow for incubation.
-
Second Addition: The instrument will add the activator (veratridine) to all wells. This will open the sodium channels, causing membrane depolarization and a sharp increase in fluorescence in control wells.
-
The fluorescence is monitored for another 1-2 minutes to capture the peak response.
-
-
Data Analysis:
-
The response is measured as the peak fluorescence intensity after the activator addition minus the baseline fluorescence.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the positive control blocker (100% inhibition).
-
Plot the percent inhibition against the log of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Data Presentation: HTS Pharmacological Profile
| Parameter | Value |
| Target | Nav1.7 |
| Activator | Veratridine (30 µM) |
| IC50 | Report value (e.g., 15 µM) |
| Positive Control (Lidocaine) IC50 | Report value (e.g., 50 µM) |
| Z'-Factor | > 0.6 |
Tier 3: Mechanistic Elucidation with Automated Electrophysiology
Principle: While FLIPR confirms activity, it provides limited mechanistic detail. Automated patch-clamp electrophysiology is the gold standard for characterizing the biophysical and pharmacological properties of ion channel modulators[11][12]. This technique allows for precise control of the cell membrane voltage, enabling the study of state-dependent block—a hallmark of many clinically successful sodium channel blockers[13][14]. We can determine if the compound preferentially binds to the resting, open, or inactivated states of the channel.
Voltage Protocols for State-Dependence Analysis
Caption: Tier 3 Voltage Protocols for Electrophysiology.
Protocol 4.1: Automated Patch-Clamp Analysis
-
Cell Preparation: Use the same stably transfected cell line from the FLIPR assay. Harvest cells and prepare a single-cell suspension according to the specific automated patch-clamp platform's protocol (e.g., QPatch, IonWorks).
-
System Setup: Prime the system with appropriate intracellular and extracellular solutions. The extracellular solution should contain the activator used in the FLIPR assay if needed for certain protocols, but typically standard ionic solutions are used.
-
Compound Application: Prepare compound dilutions in the extracellular solution. The system will automatically apply the vehicle, followed by increasing concentrations of the test compound, and finally a positive control.
-
Executing Voltage Protocols:
-
Tonic Block (Resting State): Hold cells at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state. Apply brief depolarizing pulses to 0 mV at a low frequency (e.g., 0.1 Hz). Measure the reduction in peak current amplitude after compound application to determine the IC50 for the resting state.
-
Use-Dependent Block (Open/Inactivated State): Apply a train of depolarizing pulses at a higher frequency (e.g., 10 Hz). Use-dependent blockers will cause a cumulative reduction in current with each pulse in the train. Quantify the percent block at the first and last pulse of the train.
-
Inactivated-State Block: To measure the compound's affinity for the inactivated state, use a steady-state inactivation protocol. Hold the cell at various depolarizing potentials for several seconds to inactivate a fraction of the channels, followed by a test pulse to 0 mV. The compound's presence will shift the voltage-dependence of inactivation to more hyperpolarized potentials. Calculate the IC50 from a holding potential that promotes inactivation (e.g., -70 mV).
-
-
Data Analysis:
-
Analyze the current traces using the platform's analysis software.
-
Calculate the percent block for each concentration and protocol.
-
Determine the IC50 for the resting and inactivated states. A significantly lower IC50 for the inactivated state indicates state-dependent binding.
-
Data Presentation: Detailed Mechanistic Profile
| Parameter | Test Compound | Reference Compound (Lidocaine) |
| Tonic Block IC50 (Resting State) | Report value (µM) | ~100-200 µM |
| Use-Dependent Block (10 Hz) | Report % block at last pulse | Significant block |
| Inactivated State IC50 | Report value (µM) | ~10-30 µM |
| V1/2 of Inactivation Shift | Report shift (mV) | Negative shift |
Assay Validation and Trustworthiness
For all assays, robust validation is key to ensure data is reliable and reproducible.
-
Controls: Always include negative (vehicle), positive (known modulator), and neutral controls.
-
Replicates: Run experiments with sufficient technical and biological replicates (n ≥ 3).
-
Performance Metrics: For HTS assays, calculate the Z'-factor and signal-to-background (S/B) ratio to assess assay quality. A Z' > 0.5 is considered excellent for screening[7].
-
Regulatory Standards: While in early discovery, align your validation approach with principles outlined in guidelines from regulatory bodies like the FDA to ensure a smooth transition into later development stages[15][16][17].
Conclusion
This application note outlines a logical, efficient, and scientifically rigorous cascade for the in vitro characterization of this compound. By progressing from broad cytotoxicity profiling to high-throughput functional screening and finally to detailed mechanistic electrophysiology, researchers can build a comprehensive understanding of the compound's pharmacological profile. This tiered approach minimizes resource expenditure by eliminating broadly toxic or inactive compounds early, while providing the detailed mechanistic data required for lead optimization and candidate selection for compounds that show promise as specific sodium channel modulators.
References
-
United Relay. (n.d.). How Does a FLIPR Calcium Assay Work?. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology. Retrieved from [Link]
-
An, F., & Xi, B. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. Assay Guidance Manual. Retrieved from [Link]
-
Narahashi, T. (1986). Modulators Acting on Sodium and Calcium Channels: Patch-Clamp Analysis. Advances in Neurology. Retrieved from [Link]
-
Molecular Devices. (n.d.). Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems. Retrieved from [Link]
-
Molecular Devices. (n.d.). FLIPR Membrane Potential Assay Kits. Retrieved from [Link]
-
Vetter, I. (2015). Development and Optimization of FLIPR High Throughput Calcium Assays for Ion Channels and GPCRs. ResearchGate. Retrieved from [Link]
- Werdehausen, R., et al. (2009). The Influence of Adjuvants Used in Regional Anesthesia on Lidocaine-Induced Neurotoxicity In Vitro. Regional Anesthesia and Pain Medicine.
-
Sophion Bioscience. (n.d.). Electrophysiological Studies of Voltage-Gated Sodium Channels Using QPatch HT, an Automated Patch-Clamp System. Retrieved from [Link]
-
Haller, I., et al. (2006). Neurotoxicity of Lidocaine Involves Specific Activation of the p38 Mitogen-activated Protein Kinase... Anesthesiology. Retrieved from [Link]
- Suthida, T., et al. (2021). Lidocaine induce neurotoxicity and peripheral nerve injury in trigeminal nerve system. Scientific Reports.
-
Li, H., et al. (2014). Electrophysiological Studies of Voltage-Gated Sodium Channels Using QPatch HT, an Automated Patch-Clamp System. Current Protocols in Pharmacology. Retrieved from [Link]
-
Purtzki, M., et al. (2016). Central Nervous System-Toxic Lidocaine Concentrations Unmask L-Type Ca²⁺ Current-Mediated Action Potentials in Rat Thalamocortical Neurons: An In Vitro Mechanism of Action Study. Anesthesia & Analgesia. Retrieved from [Link]
- Thonprasda, S., et al. (2021). Lidocaine Induce Neurotoxicity and Peripheral Nerve Injury in Trigeminal Nerve System. Preprints.org.
-
National Institutes of Health (NIH). (n.d.). Regulatory Knowledge Guide for In Vitro Diagnostics. Retrieved from [Link]
-
Velescu, A., et al. (2022). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. MDPI. Retrieved from [Link]
-
Li, W., et al. (2022). Ropivacaine inhibits wound healing by suppressing the proliferation and migration of keratinocytes via the PI3K/AKT/mTOR Pathway. PubMed Central. Retrieved from [Link]
-
Rosenberg, P. H., et al. (1986). Local anaesthesia efficacy: discrepancies between in vitro and in vivo studies. British Journal of Anaesthesia. Retrieved from [Link]
-
Kepp, O., et al. (2021). Antitumor effects of local anesthetic agents in vitro and in vivo. ASCO Publications. Retrieved from [Link]
-
BioPharm International. (2014). FDA Updates Analytical Validation Guidance. Retrieved from [Link]
-
Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2019). Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies. Retrieved from [Link]
- Velescu, A., et al. (2015).
-
Sagir, F. A., & Goyal, R. (2023). Local Anesthetics. eMedicine Medscape. Retrieved from [Link]
-
Wenny, R., et al. (2011). In vitro exposure of human fibroblasts to local anaesthetics impairs cell growth. British Journal of Anaesthesia. Retrieved from [Link]
-
Hsieh, H.-J., et al. (2021). Fabrication of Ropivacaine/Dexamethasone-Eluting Poly(D, L-lactide-co-glycolide) Microparticles via Electrospraying Technique for Postoperational Pain Control. MDPI. Retrieved from [Link]
-
Crumb, W. J., et al. (2024). An overview of drug-induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety. Clinical and Translational Science. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2010). Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products. Retrieved from [Link]
-
Crumb, W. J., et al. (2024). An overview of drug-induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety. Clinical and Translational Science. Retrieved from [Link]
-
Wang, C., et al. (2022). An Injectable Oil-Based Depot Formulation of N-Acyloxymethyl Prodrug of Ropivacaine for Long-Acting Local Analgesia: Formulation Development and In Vitro/In Vivo Evaluation. MDPI. Retrieved from [Link]
-
Wu, J., et al. (2022). Ropivacaine-loaded, hydroxypropyl chitin thermo-sensitive hydrogel combined with hyaluronan: an injectable, sustained-release system for providing long-lasting local anesthesia in rats. Regional Anesthesia & Pain Medicine. Retrieved from [Link]
-
Fülöp, F., et al. (2021). Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology. Frontiers in Pharmacology. Retrieved from [Link]
-
DelveInsight. (2025). Sodium Channel Blockers Pipeline Insight. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)]acetamide. Retrieved from [Link]
-
Al-Issa, S. A., et al. (2023). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-thieno[2,3-b]pyridines with Expected Biological Activity. ACS Omega. Retrieved from [Link]
Sources
- 1. This compound [lgcstandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Sodium Channel Blockers Pipeline Insight | Sodium Channel Blockers Mechanism of Action Insight [delveinsight.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Cell viability assays | Abcam [abcam.com]
- 7. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]
- 10. FLIPR Membrane Potential Assay Kits | Molecular Devices [moleculardevices.com]
- 11. sophion.com [sophion.com]
- 12. Electrophysiological Studies of Voltage-Gated Sodium Channels Using QPatch HT, an Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An overview of drug-induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology [frontiersin.org]
- 15. seed.nih.gov [seed.nih.gov]
- 16. biopharminternational.com [biopharminternational.com]
- 17. downloads.regulations.gov [downloads.regulations.gov]
Investigative Application Note: Characterization and Potential Applications of N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide in Cell Culture
Introduction and Scientific Context
N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide is a chemical entity identified primarily as "Ranolazine Related Compound D" (CAS 380204-72-8), an impurity associated with the antianginal drug, Ranolazine.[1] As of the date of this document, there is a notable absence of published scientific literature detailing the specific biological activity, mechanism of action, or established applications of this compound in cell culture models.
This document, therefore, serves as an investigative guide for researchers interested in exploring the potential biological effects of this molecule. The protocols and hypotheses presented herein are not based on established data for this compound itself, but are extrapolated from the well-characterized pharmacology of its parent compound, Ranolazine.[2][3] The aim is to provide a logical starting framework for the initial characterization and screening of this compound in a cell culture setting.
Core Principle of this Guide: All proposed experiments require rigorous validation, beginning with fundamental cytotoxicity and dose-response assessments. The information provided should be used to design experiments to determine the compound's activity, not to assume it.
Hypothesized Mechanism of Action (Extrapolated from Ranolazine)
The primary therapeutic effect of Ranolazine is attributed to its ability to inhibit the late phase of the inward sodium current (INa) in cardiac myocytes.[4][5] This inhibition reduces the intracellular sodium and subsequent calcium overload that is characteristic of ischemic conditions, thereby improving myocardial relaxation and reducing oxygen demand without significantly altering heart rate or blood pressure.[2][6]
Additionally, Ranolazine has been shown to:
-
Inhibit the rapid delayed rectifier potassium current (IKr), which can prolong the QT interval.[2][7]
-
Stimulate myogenesis and reduce oxidative stress in C2C12 skeletal muscle cells.[3]
-
Activate calcium signaling pathways, independent of its effects on ion channels.[3]
It is plausible that this compound, due to its structural relationship to Ranolazine, may interact with some of the same cellular targets. However, the nature of this interaction (e.g., agonist, antagonist, partial agonist, or no effect) is unknown and must be determined experimentally.
Figure 1. Hypothesized Signaling Pathway. This diagram illustrates the known mechanism of Ranolazine in inhibiting the late sodium current to alleviate calcium overload in ischemic cardiomyocytes. This pathway serves as a primary hypothesis for investigating the activity of this compound.
Proposed Investigative Applications & Protocols
Given the lack of data, the first step is to determine the compound's basic cytotoxic profile. Following this, functional assays can be designed based on the known activities of Ranolazine.
Essential Preliminary Protocol: Determining Cytotoxicity and Working Concentration
Causality: Before any functional assay, it is critical to identify a concentration range that is non-toxic to the cells. High concentrations of any compound can induce non-specific effects or cell death, confounding the results of functional assays. An MTT or resazurin-based viability assay is a standard, reliable method for this purpose.
Protocol: MTT Cell Viability Assay
-
Cell Plating: Seed cells (e.g., AC16 human cardiomyocytes, C2C12 myoblasts, or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of dilutions in your complete cell culture medium. A suggested starting range is a 2-fold serial dilution from 100 µM down to ~0.1 µM. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the compound dilutions. Incubate for a period relevant to your intended functional assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the cell viability (%) against the compound concentration to determine the TC50 (Toxic Concentration, 50%). Select non-toxic concentrations (e.g., >90% viability) for subsequent functional experiments.
Investigative Functional Assay: Myogenesis in C2C12 Cells
Causality: Ranolazine has been shown to promote myogenesis in C2C12 cells at a concentration of 10 µM.[3] This assay provides a robust, visually confirmable functional endpoint to test if the related compound shares this activity. It assesses the compound's ability to influence cell differentiation, a complex biological process.
Protocol: C2C12 Differentiation Assay
-
Proliferation Phase: Culture C2C12 myoblasts in Growth Medium (DMEM with 10% FBS) until they reach 80-90% confluency.
-
Initiation of Differentiation: Switch the medium to Differentiation Medium (DMEM with 2% horse serum).
-
Treatment: Add this compound at a pre-determined, non-toxic concentration (e.g., 1 µM, 5 µM, 10 µM, based on cytotoxicity data). Include a vehicle control (DMSO) and a positive control if available.
-
Incubation: Culture the cells for 3-5 days, replacing the medium with freshly prepared Differentiation Medium and compound every 48 hours.
-
Assessment of Myotube Formation:
-
Morphological Analysis: Observe the cells daily under a microscope for the formation of elongated, multinucleated myotubes. Capture images for qualitative analysis.
-
Immunofluorescence Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain for a muscle-specific marker like Myosin Heavy Chain (MHC) using a primary antibody followed by a fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI.
-
-
Quantification:
-
Fusion Index: Calculate the percentage of nuclei located within myotubes relative to the total number of nuclei.
-
Myotube Area: Measure the total area covered by MHC-positive myotubes using image analysis software (e.g., ImageJ).
-
Figure 2. Investigative Experimental Workflow. This diagram outlines a logical workflow for characterizing a novel compound, starting with essential cytotoxicity assessment before proceeding to functional assays and data analysis.
Data Summary and Interpretation
All quantitative data should be summarized for clear interpretation. The table below is based on published data for Ranolazine and provides a template for recording your experimental findings for this compound.
| Parameter | Ranolazine (Reference Data) | This compound (Experimental Data) |
| Cell Line | C2C12 Murine Myoblasts[3] | [Enter Cell Line Used] |
| TC50 (48h) | Not Reported | [Enter Your Value] |
| Effective Concentration | 10 µM (for myogenesis)[3] | [Enter Your Value] |
| Observed Effect | Stimulated myogenesis, reduced oxidative stress, activated calcium signaling.[3] | [Describe Your Observations] |
Interpreting Your Results:
-
High Cytotoxicity: If the compound is toxic at low micromolar concentrations, it may have limited utility as a specific modulator of cell function.
-
No Effect: If no effect is observed at non-toxic concentrations, the compound may be inactive on the tested pathways, or the relevant targets may not be present in your chosen cell model.
-
Confirmed Effect: If the compound demonstrates a similar effect to Ranolazine (e.g., promotes myogenesis), this provides a strong rationale for more detailed mechanistic studies, such as electrophysiology (patch-clamp) to directly measure effects on sodium channels or calcium imaging to assess signaling.
Concluding Remarks and Disclaimer
This application note provides a scientifically-grounded but hypothetical framework for the initial investigation of this compound. The lack of direct scientific evidence for this specific compound necessitates a cautious and empirical approach. All protocols and concentration ranges are suggestions and must be optimized and validated by the end-user in their specific experimental system. The biological activity, or lack thereof, of this compound can only be determined through direct experimentation.
References
- (Reference unavailable for direct biological activity)
- (Reference unavailable for direct biological activity)
- (Reference unavailable for direct biological activity)
-
StatPearls Publishing. (2025, December 14). Ranolazine. StatPearls. [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Ranolazine? Patsnap Synapse. [Link]
-
Dr. Oracle. (2025, June 30). What is the cellular mechanism of action of Ranolazine?[Link]
-
Wikipedia. Ranolazine. [Link]
-
Pessina, P., et al. (2016). Ranolazine promotes muscle differentiation and reduces oxidative stress in C2C12 skeletal muscle cells. Journal of Translational Medicine, 14(1), 337. [Link]
-
Dr. Oracle. (2025, April 6). What is the mechanism of action of Ranexa (ranolazine)?[Link]
- (Reference unavailable for direct biological activity)
- (Reference unavailable for direct biological activity)
- (Reference unavailable for direct biological activity)
- (Reference unavailable for direct biological activity)
- (Reference unavailable for direct biological activity)
- (Reference unavailable for direct biological activity)
- (Reference unavailable for direct biological activity)
Sources
- 1. Ranolazine USP Related Compound D | 380204-72-8 [chemicea.com]
- 2. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ranolazine promotes muscle differentiation and reduces oxidative stress in C2C12 skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ranolazine? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
- 7. Ranolazine - Wikipedia [en.wikipedia.org]
Application Note: Guidelines for the Solubilization of N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide for Preclinical Research
Abstract
N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide is a symmetrical piperazine derivative belonging to a class of compounds with significant interest in medicinal chemistry and drug discovery.[1] Like many aromatic, high-molecular-weight organic molecules, this compound exhibits poor aqueous solubility, presenting a significant challenge for its use in in vitro and in vivo experimental systems. This application note provides a comprehensive guide and robust protocols for the effective solubilization of this compound. We detail methods for preparing high-concentration stock solutions, creating stable working dilutions for biological assays, and offer troubleshooting advice to ensure experimental reproducibility and accuracy. The protocols herein are designed for researchers, scientists, and drug development professionals working with this compound and others with similar physicochemical properties.
Physicochemical Profile and Solubility Characteristics
A thorough understanding of the physicochemical properties of this compound (also identified as Ranolazine Related Compound D) is fundamental to developing an effective dissolution strategy.[2][3] The compound's structure, characterized by two bulky, hydrophobic dimethylphenyl groups, contributes to its high melting point and limited solubility in polar solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)]acetamide | [2] |
| CAS Number | 380204-72-8 | [2] |
| Molecular Formula | C₂₄H₃₂N₄O₂ | [2] |
| Molecular Weight | 408.54 g/mol | [2] |
| Appearance | White to Off-White Solid | [2] |
| Melting Point | >260°C (decomposes) | |
| Known Solubility | Slightly soluble in Acetonitrile and Chloroform. |
The high melting point suggests strong crystal lattice energy, which must be overcome for dissolution. While direct data on its solubility in common lab solvents for biological use is scarce, structurally related N-aryl piperazine and piperidine amides are often soluble in polar aprotic organic solvents like dimethyl sulfoxide (DMSO).[4] Therefore, DMSO is the primary recommended solvent for creating concentrated stock solutions for biological applications.
Principles of Solubilization for In Vitro Assays
The goal for most biological experiments is to introduce a compound into an aqueous environment (e.g., cell culture media, buffer) in a fully dissolved, monomeric state. Aggregates or precipitates can cause experimental artifacts and yield misleading results. The standard methodology involves a two-step process:
-
High-Concentration Stock Solution: The compound is first dissolved in a non-aqueous, water-miscible organic solvent at a high concentration (e.g., 10-100 mM). This stock solution must be stable under recommended storage conditions. DMSO is the industry standard for this purpose due to its high solubilizing power and miscibility with aqueous media.[5]
-
Working Solution: The concentrated stock is then serially diluted into the final aqueous experimental buffer or medium. This step is critical, as the sudden change in solvent polarity can cause the compound to precipitate if its final concentration exceeds its aqueous solubility limit.
A vehicle control (the organic solvent used for the stock solution, diluted to the same final concentration as in the experimental conditions) is mandatory in all experiments to distinguish the effects of the compound from the effects of the solvent itself.[5]
Recommended Dissolution Protocols
Protocol 3.1: Preparation of a 50 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution, which is the most common starting point for subsequent experimental dilutions.
Materials:
-
This compound (MW: 408.54 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous or cell culture grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Mass Calculation: Weigh out a precise amount of the solid compound. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 20.43 mg.
-
Calculation: 0.050 mol/L * 0.001 L * 408.54 g/mol = 0.02043 g = 20.43 mg
-
-
Solvent Addition: Add the calculated mass to a sterile vial. Using a calibrated pipette, add the appropriate volume of DMSO (e.g., 1 mL for the mass calculated above).
-
Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Assisted Dissolution (If Necessary): If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes, vortexing intermittently. Alternatively, sonicate the vial in a bath sonicator for 5-10 minutes.
-
Causality Note: Modest heating increases the kinetic energy of the system, overcoming the activation energy barrier for dissolution. Sonication uses ultrasonic waves to break apart solute aggregates, facilitating solvent interaction.
-
-
Final Inspection & Storage: Once fully dissolved, the solution should be clear. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Protocol 3.2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the serial dilution of the DMSO stock into an aqueous medium.
Procedure:
-
Intermediate Dilution: Thaw a vial of the 50 mM stock solution. Prepare an intermediate dilution (e.g., 1 mM) by diluting the stock 1:50 in fresh DMSO. This step helps prevent precipitation during the next dilution into the aqueous medium.
-
Final Dilution: Add the required volume of the intermediate stock solution to your pre-warmed cell culture medium to achieve the desired final concentration. For example, to achieve a 10 µM final concentration, add 10 µL of the 1 mM intermediate solution to 990 µL of medium (a 1:100 dilution).
-
Mixing: Immediately after adding the compound, mix gently but thoroughly by pipetting or inverting the tube. Do not vortex vigorously, as this can cause shearing forces that damage proteins in serum-containing media.
-
Solubility Check: Visually inspect the final working solution for any signs of cloudiness or precipitation. If observed, refer to the Troubleshooting section. The final DMSO concentration in this example is 0.1%, which is generally well-tolerated by most cell lines.[5]
Experimental Workflow and Quality Control
Ensuring complete and stable solubilization is a critical quality control step for generating reliable data. The following workflow illustrates the process from solid compound to final experimental use.
Self-Validating Checks:
-
Visual Clarity: The simplest and most critical check. All stock and working solutions must be completely clear and free of particulates.
-
Pre-Experiment Incubation: Before adding to cells or a sensitive assay, incubate the final working solution at the experimental temperature (e.g., 37°C) for 15-30 minutes to ensure the compound remains in solution over time.
Troubleshooting Common Solubility Issues
| Problem | Potential Cause | Recommended Solution |
| Compound fails to dissolve in DMSO stock. | Insufficient solvent volume or low-quality solvent. | 1. Confirm calculations and balance calibration. 2. Use fresh, anhydrous-grade DMSO. 3. Apply gentle heat (37°C) or sonication as described in Protocol 3.1. 4. If issues persist, prepare a less concentrated stock solution (e.g., 10 mM). |
| Precipitation occurs upon dilution in aqueous buffer/medium. | Final concentration exceeds aqueous solubility limit ("crashing out"). | 1. Lower the final concentration of the compound in the working solution. 2. Increase the percentage of DMSO slightly (be mindful of cell toxicity limits, typically <0.5%). 3. Perform a multi-step dilution: first dilute into a buffer with some organic content before the final dilution into the fully aqueous medium. 4. For biochemical (non-cell) assays, consider adding a non-ionic surfactant like Tween-20 (0.01%) to the buffer if it does not interfere with the assay. |
| Inconsistent experimental results between batches. | Freeze-thaw cycles degrading the compound or causing aggregation. Incomplete initial dissolution. | 1. Aliquot the primary stock solution into single-use volumes to avoid repeated freeze-thaw cycles. 2. Always ensure the stock solution is brought to room temperature and vortexed briefly before making dilutions. 3. Perform a quality check on each new batch of solid compound. |
References
- BenchChem. (2025). Application Notes and Protocols for Piperazine Derivatives in Cancer Cell Line Studies.
- Pharmaffiliates. 2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)]acetamide.
- Smolecule. N-(2,6-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide.
- ChemBK. 1,4-Bis(2,6-dimethylphenyl)-1,4-piperazi.
- KTU AVESIS. (2022). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. Journal of the Iranian Chemical Society.
- Kocisko, D. A., et al. (2014). Piperazine Derivatives Inhibit PrP/PrP(res) Propagation in Vitro and in Vivo. Biochemical and Biophysical Research Communications, 445(1), 23-9.
- MDPI. (2021). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 26(15), 4497.
- LGC Standards. This compound.
- USP. N-(2,6-Dimethylphenyl)-2-(4-nitrosopiperazin-1-yl)acetamide Solution.
- Shimadzu Chemistry & Diagnostics. N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide.
- PubChem. 1-Piperidineacetamide, N-(2,6-dimethylphenyl)-. National Center for Biotechnology Information.
- Veeprho. 1-butyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide Hydrochloride.
- ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1).
- National Institutes of Health (NIH). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono.
- LGC Standards. This compound.
- Chem-Impex. (S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide.
Sources
Application Notes & Protocols: N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide as a Reference Standard in HPLC
Prepared by: Gemini, Senior Application Scientist
Introduction: The Role of a Well-Characterized Reference Standard
In the landscape of pharmaceutical analysis, the accuracy and reliability of quantitative High-Performance Liquid Chromatography (HPLC) methods are paramount. The foundation of such reliable methods rests upon the use of well-characterized reference standards. N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide, a molecule structurally related to local anesthetics like Lidocaine and Ropivacaine, serves as a critical reference material, particularly in the analysis of related substances and impurities in drug manufacturing. Its structural similarity to these active pharmaceutical ingredients (APIs) makes it an ideal candidate for use as a marker for specific impurities that may arise during synthesis or degradation.
This document provides a comprehensive guide to the application of this compound as a reference standard in HPLC analysis. We will delve into a proposed HPLC method, its validation according to internationally recognized guidelines, and the underlying scientific principles that govern these protocols. This guide is intended for researchers, scientists, and drug development professionals who are tasked with developing and validating robust analytical methods.
Physicochemical Properties of the Reference Standard
A thorough understanding of the reference standard's properties is the first step in developing a robust analytical method.
| Property | Value | Source |
| Chemical Name | This compound | LGC Standards[1] |
| Synonyms | 2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)]acetamide | Pharmaffiliates[2] |
| CAS Number | 380204-72-8 | Pharmaffiliates[2] |
| Molecular Formula | C24H32N4O2 | - |
| Molecular Weight | 408.54 g/mol | - |
| Appearance | White to off-white solid | General Observation |
| Solubility | Soluble in Methanol, Acetonitrile; Sparingly soluble in water | General Chemical Principles |
Proposed HPLC Method for Analysis
The following HPLC method is a proposed starting point for the analysis of this compound. This method is based on common practices for the analysis of structurally similar compounds.[3][4] Optimization may be required based on the specific sample matrix and analytical instrumentation.
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the nonpolar regions of the molecule. The specified dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase A | 0.1% Phosphoric acid in Water | Phosphoric acid is used to control the pH of the mobile phase and suppress the ionization of any residual silanol groups on the stationary phase, leading to improved peak shape. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength for a wide range of compounds. |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30-70% B; 15-18 min: 70% B; 18-20 min: 30% B; 20-25 min: 30% B | A gradient elution is proposed to ensure the efficient elution of the analyte of interest while also separating it from potential impurities with different polarities.[3] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Detection Wavelength | 262 nm | This wavelength is a common starting point for aromatic compounds; however, it is crucial to determine the UV maximum of the analyte for optimal sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) | Using a diluent similar in composition to the initial mobile phase helps to prevent peak distortion. |
Workflow for HPLC Method Development
Caption: A systematic workflow for HPLC method development.
Validation of the Analytical Method: Adhering to ICH Q2(R1) Guidelines
The validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process.[5][6][7]
Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present. | The peak for the reference standard should be pure and well-resolved from other components. |
| Linearity | To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration for an assay. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision (Repeatability & Intermediate Precision) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0% |
| Detection Limit (DL) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Quantitation Limit (QL) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters should remain within acceptable limits. |
Experimental Protocol for Method Validation
-
Objective: To demonstrate that the analytical signal is solely from this compound.
-
Protocol:
-
Inject the diluent (blank) to ensure no interfering peaks at the retention time of the analyte.
-
Inject a solution of the reference standard.
-
If applicable, inject a sample of the API spiked with the reference standard and other known impurities.
-
Assess peak purity using a photodiode array (PDA) detector.
-
-
Objective: To establish a linear relationship between concentration and detector response.
-
Protocol:
-
Prepare a stock solution of the reference standard.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Objective: To determine how close the measured value is to the true value.
-
Protocol:
-
Prepare a placebo (a mixture of all excipients in a formulation without the API).
-
Spike the placebo with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Objective: To assess the random error of the method.
-
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the Relative Standard Deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both studies.
-
-
-
Objective: To evaluate the method's reliability during normal use.
-
Protocol:
-
Introduce small, deliberate variations to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a system suitability solution under each condition.
-
Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, resolution).
-
System Suitability Testing: Ensuring Performance
Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This is a critical component of good laboratory practice and is mandated by pharmacopeias such as the USP and EP.[8][9][10]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of replicate injections | RSD ≤ 2.0% for 5 or 6 injections |
Validation Workflow Diagram
Caption: A sequential workflow for HPLC method validation.
Conclusion: A Foundation for Reliable Analysis
The use of this compound as a reference standard is integral to the development of accurate and reliable HPLC methods for the analysis of related pharmaceutical compounds. The proposed HPLC method and comprehensive validation protocol outlined in this document provide a robust framework for its implementation in a regulated laboratory environment. By adhering to the principles of scientific integrity and following established guidelines from bodies such as the ICH, USP, and EP, researchers can ensure the quality and consistency of their analytical data, ultimately contributing to the safety and efficacy of pharmaceutical products.
References
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]
-
Phenomenex. What is USP Chapter 621?. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]
-
uspbpep.com. 2.2.46. Chromatographic separation techniques. [Link]
-
U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines. [Link]
-
Phenomenex. Revision of European Pharmacopeia (EP) Chapter 2.2.46. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
ECA Academy. EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. [Link]
-
uspbpep.com. 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. [Link]
-
LCGC Europe. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
Pharmaffiliates. Lidocaine-impurities. [Link]
-
MAC-MOD Analytical. UHPLC/HPLC Method Development for Pharmaceutical-Related Substance. [Link]
-
National Institutes of Health (NIH). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. [Link]
-
World Journal of Pharmaceutical and Medical Research. HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]
-
National Institutes of Health (NIH). PubChem - Lidocaine. [Link]
-
Pharmaffiliates. 2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)]acetamide. [Link]
Sources
- 1. This compound [lgcstandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmtech.com [pharmtech.com]
- 4. wjpmr.com [wjpmr.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. usp.org [usp.org]
- 9. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 10. uspbpep.com [uspbpep.com]
Technical and Application Guide: N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide
To: Researchers, Scientists, and Drug Development Professionals
From: Gemini, Senior Application Scientist
Subject: Clarification on the Scientific Application of N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide
Executive Summary
This document addresses the inquiry regarding the use of This compound in animal models. A comprehensive review of the scientific literature and chemical databases reveals that this compound is formally identified as Ranolazine Related Compound D . Its primary and documented application is not in preclinical or pharmacological studies but as a certified reference material for analytical purposes. There is currently no evidence in published literature to support its use in animal models for the investigation of biological activity. This guide serves to clarify the compound's established role and to provide context regarding its relationship with the active pharmaceutical ingredient (API), Ranolazine.
Compound Identification and Primary Application
This compound is a known process-related impurity and synthetic intermediate associated with the anti-anginal medication, Ranolazine. Due to its consistent presence in the manufacturing process of Ranolazine, it is utilized as a pharmaceutical secondary standard or certified reference material.
Key Functions:
-
Impurity Profiling: Used to identify and quantify this specific impurity in batches of Ranolazine, ensuring the final drug product meets the stringent purity requirements set by regulatory bodies like the USP (United States Pharmacopeia) and EP (European Pharmacopoeia).
-
Analytical Method Development: Serves as a standard for the development and validation of analytical techniques, such as High-Performance Liquid Chromatography (HPLC), to ensure accurate detection and quantification of Ranolazine Related Compound D.
-
Quality Control: Employed in routine quality control testing of Ranolazine to guarantee batch-to-batch consistency and safety.
A deuterated version, This compound-d8 , is also available. This isotopically labeled compound is used as an internal standard for quantitative analysis by methods such as mass spectrometry (MS), or as a tracer in pharmacokinetic studies of other compounds.[1]
| Compound Name | Synonyms | CAS Number | Primary Role |
| This compound | 2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)acetamide]; Ranolazine Related Compound D | 380204-72-8 | Pharmaceutical reference standard for impurity analysis and quality control in the manufacturing of Ranolazine. |
| This compound-d8 | Deuterated Ranolazine Related Compound D | 2751283-52-8 | Internal standard for quantitative analysis (e.g., by NMR, GC-MS, or LC-MS) and as a tracer.[1] |
Status of Research in Animal Models
A thorough search of scientific literature reveals an absence of studies detailing the administration of this compound to animal models for the purpose of evaluating its pharmacological, toxicological, or pharmacokinetic properties. Consequently, no protocols for its use in such models can be provided. The focus of existing research is solely on its synthesis, characterization, and use as an analytical standard.
The request for detailed application notes and protocols for this compound in animal models appears to be based on a misunderstanding of its role in pharmaceutical science. It is not a pharmacologically active agent under investigation for therapeutic use.
Context: The Active Pharmaceutical Ingredient - Ranolazine
To provide relevant information for researchers interested in this chemical family, this section briefly outlines the established use of the parent drug, Ranolazine , in animal models. Ranolazine is an anti-anginal agent with a unique mechanism of action.
Mechanism of Action of Ranolazine
Ranolazine's primary anti-ischemic effect is achieved through the inhibition of the late inward sodium current (INa) in cardiomyocytes.[] This inhibition leads to a reduction in intracellular sodium and consequently, a decrease in calcium overload via the sodium-calcium exchanger. By mitigating calcium overload during ischemia, Ranolazine improves myocardial relaxation and reduces ventricular stiffness, thereby alleviating angina without significantly altering heart rate or blood pressure.[][3]
Caption: Mechanism of Ranolazine in alleviating angina.
Use of Ranolazine in Animal Models
Ranolazine has been studied in various animal models to elucidate its mechanism of action and therapeutic potential. These studies are essential for drug development and provide the foundation for clinical trials.
Examples of Ranolazine Studies in Animal Models:
-
Models of Myocardial Ischemia/Reperfusion: Ranolazine has been shown to reduce infarct size and improve cardiac function in rodent and canine models of heart attack.
-
Models of Atrial Fibrillation: Studies in canine and porcine models have demonstrated Ranolazine's potential to suppress atrial fibrillation.
-
Diabetic Cardiomyopathy Models: In rodent models of diabetes, Ranolazine has been investigated for its ability to improve cardiac function.
A general protocol for administering Ranolazine to a rodent model might involve:
-
Animal Model Selection: Choice of species and strain (e.g., Sprague-Dawley rats) appropriate for the cardiovascular disease under investigation.
-
Dosing and Administration: Ranolazine can be administered via oral gavage, intraperitoneal injection, or intravenously, depending on the experimental design. Dosages are determined from dose-ranging studies to establish efficacy and safety.
-
Experimental Procedure: Induction of the disease state (e.g., surgical ligation of a coronary artery to induce ischemia).
-
Endpoint Analysis: Measurement of physiological parameters such as electrocardiogram (ECG), blood pressure, and cardiac function (e.g., via echocardiography). Post-mortem analysis may include histology and molecular assays on cardiac tissue.
Conclusion and Recommendations
This compound is correctly identified as Ranolazine Related Compound D . Its established role is that of an analytical reference standard for quality control during the manufacturing of Ranolazine. There is no scientific basis for its application in animal models as a pharmacologically active agent.
Researchers interested in the in vivo effects of this class of compounds should direct their focus to the parent drug, Ranolazine , for which a substantial body of preclinical data exists. Any investigation into the biological activity of Ranolazine impurities would require extensive preliminary in vitro screening before progressing to in vivo animal studies, and no such data is currently available for Ranolazine Related Compound D.
It is recommended to procure this compound from a reputable supplier of pharmaceutical reference standards for its intended analytical applications.
Caption: Relationship between Ranolazine and its related Compound D.
References
- MedChemExpress. (n.d.). This compound-d8.
- Shebin John, Pramila T., & Bhavana R. (2025). SYNTHESIS AND CHARACTERIZATION OF FIVE IMPURITIES OF RANOLAZINE. European Journal of Pharmaceutical and Medical Research, 12(12), 433-439.
- SynThink Research Chemicals. (n.d.). Ranolazine EP Impurities & USP Related Compounds.
- BenchChem. (n.d.). 2,2'-Azanediylbis(N-(2,6-dimethylphenyl)acetamide).
- BOC Sciences. (n.d.). Ranolazine Impurities.
- Mali, N. L., Mehta, R., Mehta, P., & Sen, P. (2025). Synthesis and Characterization of Ether-Dimer Impurity of Drug - Ranolazine Using 2, 2'- (oxybis (methylene)) Bis (Oxirane). American Journal of Applied Scientific Research, 11(2), 120-126.
Sources
Application Note: A Validated HPLC-UV Method for the Profiling of N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide in Cardiac Drug Formulations
Introduction: The Critical Role of Impurity Profiling in Cardiac Drug Safety
The safety and efficacy of pharmaceutical products are paramount. In the context of cardiac drugs, where the therapeutic window can be narrow, the presence of impurities can pose a significant risk to patient health. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances and products.[1][2][3] This application note focuses on N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide (CAS: 380204-72-8), a known process-related impurity and potential degradation product associated with the anti-anginal cardiac drug, Ranolazine.[4][5][6]
Ranolazine exerts its therapeutic effect by inhibiting the late sodium current in cardiac cells, thereby reducing ionic imbalance during ischemia. The presence of impurities, such as the title compound—officially designated as Ranolazine USP Related Compound D—can potentially alter the drug's efficacy, introduce toxicity, or affect its stability.[5][7] Therefore, a robust, accurate, and reliable analytical method for the identification and quantification of this specific impurity is essential for ensuring the quality and safety of the final drug product.
This document provides a comprehensive, field-proven protocol for the analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. It is designed for researchers, quality control analysts, and drug development professionals involved in the pharmaceutical industry.
Scientific Rationale and Methodological Causality
Origin and Significance of the Impurity
This compound is structurally characterized by a central piperazine ring symmetrically substituted with two N-(2,6-dimethylphenyl)acetamide groups.[8] Its formation during the synthesis of Ranolazine can be postulated as a side reaction. A likely pathway involves the reaction of two molecules of a key precursor, 2-chloro-N-(2,6-xylyl) acetamide, with one molecule of piperazine, leading to this dimeric impurity.[9][10]
The control of such impurities is mandated by regulatory guidelines like ICH Q3A (R2), which sets thresholds for reporting, identification, and qualification based on the maximum daily dose (MDD) of the drug.[1]
| Reporting Threshold | Identification Threshold | Qualification Threshold |
| > 0.05% | > 0.10% or 1.0 mg/day (whichever is lower) | > 0.15% or 1.0 mg/day (whichever is lower) |
Analytical Strategy: Leveraging Molecular Structure for HPLC-UV Detection
The target impurity possesses key structural features that inform the analytical strategy:
-
UV Chromophores: The presence of two 2,6-dimethylphenyl groups provides strong ultraviolet absorbance, making HPLC-UV a suitable and readily available technique for detection and quantification.[11]
-
Basic Centers: The two tertiary amine nitrogens within the piperazine ring are basic. This property can lead to peak tailing on traditional silica-based C18 columns due to interactions with acidic silanols.[11][12] To counteract this, the chosen method employs a modern, base-deactivated C18 column and a buffered mobile phase at a slightly alkaline pH to ensure the analyte is in a neutral state, promoting symmetrical peak shapes and reproducible retention.[12]
This approach avoids the need for derivatization, which is often required for analyzing piperazine itself, as the impurity has inherent UV activity.[13][14]
Experimental Protocols
This section details the step-by-step protocols for sample analysis. It is imperative to use a certified reference standard of this compound for all quantitative purposes.[8][15]
Materials and Instrumentation
| Category | Description |
| Reference Standard | This compound, ≥98% purity. |
| Reagents | Potassium Phosphate Monobasic (KH₂PO₄), Orthophosphoric Acid, HPLC-grade Acetonitrile, HPLC-grade Water. |
| Instrumentation | HPLC system with Quaternary Pump, Autosampler, Column Thermostat, and Photodiode Array (PDA) or UV Detector. |
| Data System | Chromatography Data Software (CDS) for data acquisition and processing. |
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | HALO® Elevate C18, 2.7 µm, 4.6 x 150 mm (or equivalent USP L1 base-deactivated column) | Superficially porous particles provide high efficiency, while the C18 phase offers excellent retention for the hydrophobic analyte. The base-deactivation is critical for good peak shape with basic compounds.[11][12] |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH adjusted to 8.0 with dilute KOH. | The buffer controls the pH to maintain the analyte in a neutral form, preventing silanol interactions.[12] |
| Mobile Phase B | Acetonitrile | Standard organic modifier for reversed-phase chromatography. |
| Gradient | 0-15 min: 30% to 70% B; 15-17 min: 70% to 30% B; 17-20 min: 30% B (Re-equilibration) | A gradient elution ensures sufficient separation from the active pharmaceutical ingredient (API) and other potential impurities while allowing for a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability. |
| Injection Volume | 10 µL | |
| Detection | UV at 230 nm | Wavelength selected for optimal absorbance of the analyte. |
Preparation of Solutions
-
Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).
-
Reference Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent. Sonicate if necessary.
-
Working Standard Solution (1.0 µg/mL): Pipette 1.0 mL of the Stock Solution into a 100 mL volumetric flask and dilute to volume with diluent. This concentration typically represents a 0.1% impurity level relative to a 1 mg/mL API solution.
Protocol 1: System Suitability Testing (SST)
Objective: To verify that the chromatographic system is performing adequately for the intended analysis.
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Make five replicate injections of the Working Standard Solution (1.0 µg/mL).
-
From the resulting chromatograms, calculate the parameters listed in Table 3.
-
The system is deemed suitable for analysis only if all acceptance criteria are met.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency. |
| % RSD of Peak Area | ≤ 5.0% | Demonstrates injection precision. |
| % RSD of Retention Time | ≤ 2.0% | Ensures retention time reproducibility. |
Protocol 2: Quantification in a Drug Product Sample
Objective: To accurately determine the concentration of the impurity in a finished drug product.
-
Sample Preparation: Accurately weigh and transfer a quantity of powdered tablets/capsules equivalent to 100 mg of the active ingredient into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve the API and the impurity.
-
Allow the solution to cool to room temperature and dilute to volume with diluent. Mix well. This yields a nominal API concentration of 1 mg/mL.
-
Filter a portion of the solution through a 0.45 µm PVDF syringe filter into an HPLC vial.
-
Analysis: Inject the prepared sample solution into the equilibrated HPLC system.
-
Identification: Identify the impurity peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculation: Quantify the amount of the impurity using the following formula:
Impurity (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
-
Area_Sample: Peak area of the impurity in the sample chromatogram.
-
Area_Standard: Average peak area of the impurity from the SST injections.
-
Conc_Standard: Concentration of the Working Standard Solution (e.g., 1.0 µg/mL).
-
Conc_Sample: Nominal concentration of the API in the sample solution (e.g., 1000 µg/mL).
-
Conclusion
This application note provides a detailed, scientifically-grounded framework for the identification and quantification of this compound, a critical impurity in Ranolazine. The described HPLC-UV method is robust, specific, and adheres to the principles of modern pharmaceutical analysis. By explaining the causality behind key decisions, such as column selection and mobile phase pH, this guide empowers analysts to not only execute the protocol but also to understand and troubleshoot the methodology. Adherence to such validated analytical procedures is fundamental to upholding the quality, safety, and regulatory compliance of cardiac medications.
References
-
SynZeal. (n.d.). Lidocaine Impurities. SynZeal. Retrieved from [Link]
-
Veeprho. (n.d.). Lidocaine Impurity 1. Veeprho. Retrieved from [Link]
-
HALO. (n.d.). USP Method Improvements for HPLC of Lidocaine and Related Impurities. Advanced Materials Technology. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Lidocaine-impurities. Pharmaffiliates. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). Separation of Lidocaine and Related Impurities - USP Method Modernization. Retrieved from [Link]
-
Navaneeswari, S., & Reddy, B. C. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. FDA. Retrieved from [Link]
-
Al-Ghannam, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Quality: impurities. EMA. Retrieved from [Link]
-
Xie, K., et al. (2019). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Additives & Contaminants: Part A, 36(6), 886-895. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, March 11). Regulatory Considerations for Impurity Qualification: ICH Q3A/Q3C/Q3D, RLD & MDD. YouTube. Retrieved from [Link]
-
AIFA. (2022, May 20). Impurities in Drug Substance and Drug Product Regulatory aspects. SlideShare. Retrieved from [Link]
-
Navaneeswari, S., & Reddy, B. C. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Retrieved from [Link]
-
European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products. EMA. Retrieved from [Link]
-
Al-Zahrani, K. A., & Al-Abdullah, E. S. (2023). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-thieno[2,3-b]pyridines. ACS Omega, 8(40), 37375–37384. Retrieved from [Link]
-
UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Retrieved from [Link]
- Google Patents. (2014). CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.
-
Pharmaffiliates. (n.d.). 2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)]acetamide. Pharmaffiliates. Retrieved from [Link]
-
ChemBK. (n.d.). 1,4-Bis(2,6-dimethylphenyl)-1,4-piperazi. ChemBK. Retrieved from [Link]
-
Kumar, A., et al. (2018). Genotoxic impurities: An important regulatory aspect. Semantic Scholar. Retrieved from [Link]
-
Veeprho. (n.d.). 1-butyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide Hydrochloride. Veeprho. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, N-(2,6-dimethylphenyl)-. NIST WebBook. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). N-(2,6-Dimethylphenyl)-1-piperazineacetamide. Pharmaffiliates. Retrieved from [Link]
-
ARTIS STANDARDS. (n.d.). N1,N4-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide-D8. ARTIS STANDARDS. Retrieved from [Link]
-
PubChem. (n.d.). 1-Piperidineacetamide, N-(2,6-dimethylphenyl)-. National Center for Biotechnology Information. Retrieved from [Link]
-
Alsachim. (n.d.). N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Alsachim. Retrieved from [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound [lgcstandards.com]
- 6. This compound [lgcstandards.com]
- 7. chembk.com [chembk.com]
- 8. This compound [lgcstandards.com]
- 9. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide - Google Patents [patents.google.com]
- 11. halocolumns.com [halocolumns.com]
- 12. mac-mod.com [mac-mod.com]
- 13. jocpr.com [jocpr.com]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. This compound [lgcstandards.com]
Application Notes & Protocols: Experimental Design for the Characterization and Control of N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide (Ranolazine Related Compound D)
Audience: Researchers, scientists, and drug development professionals in pharmaceutical quality control, analytical development, and toxicology.
Introduction
N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide is a known process-related impurity of Ranolazine, an anti-anginal medication.[1] Identified as Ranolazine Related Compound D in various pharmacopeias, its presence in the final drug substance or product must be monitored and controlled to ensure patient safety and meet regulatory standards. The study of such impurities is a critical component of the drug development lifecycle, focusing on analytical detection, quantification, and toxicological risk assessment rather than primary pharmacological activity.
This guide provides a comprehensive framework for the experimental design required to study this specific compound. It offers detailed protocols for its physicochemical characterization, the development and validation of a quantitative analytical method, and a preliminary in vitro toxicological evaluation. The causality behind experimental choices is explained to provide a robust, scientifically-grounded approach.
Part 1: Physicochemical and Spectroscopic Characterization
Objective: To confirm the identity and fundamental properties of this compound, which is essential for its use as a reference standard and for understanding its behavior in analytical systems.
A pure, well-characterized reference standard is the cornerstone of any quantitative analysis. The initial step is to confirm the structural integrity and basic physical properties of the isolated or synthesized impurity.
Table 1: Physicochemical Properties Summary
| Property | Value | Source |
| IUPAC Name | 2-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide | [2] |
| Synonyms | Ranolazine Related Compound D | [1] |
| CAS Number | 380204-72-8 | [1] |
| Molecular Formula | C₂₄H₃₂N₄O₂ | [1][2] |
| Molar Mass | 408.54 g/mol | [1] |
| Appearance | White to Off-White Solid | [1] |
| Melting Point | >260°C (decomposes) | [1] |
| Solubility | Slightly soluble in Acetonitrile and Chloroform | [1] |
Protocol 1: Spectroscopic Identity Confirmation
Rationale: A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides unambiguous structural confirmation.
A. ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Include 2D experiments like COSY and HSQC to aid in proton and carbon assignments.
-
Analysis: Confirm the presence of signals corresponding to the 2,6-dimethylphenyl groups (aromatic and methyl protons/carbons), the piperazine ring protons, and the acetamide methylene protons/carbons. The integrated signal intensities in the ¹H spectrum should match the number of protons in the proposed structure.
B. High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
Acquisition: Infuse the sample into an ESI-QTOF or Orbitrap mass spectrometer. Acquire the spectrum in positive ion mode.
-
Analysis: Determine the accurate mass of the protonated molecule [M+H]⁺. The measured mass should be within 5 ppm of the theoretical calculated mass for C₂₄H₃₃N₄O₂⁺. This provides strong evidence for the elemental composition.
C. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.
-
Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands, including N-H stretching (around 3300 cm⁻¹) and C=O stretching of the amide groups (around 1650-1680 cm⁻¹).
Part 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To develop and validate a robust HPLC method for the accurate quantification of this compound in the presence of the Ranolazine active pharmaceutical ingredient (API).
Rationale: Reversed-phase HPLC with UV detection is the industry-standard method for analyzing pharmaceutical impurities due to its high resolving power, sensitivity, and reproducibility.[3] Method validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline to ensure the method is fit for its intended purpose.
Diagram 1: Analytical Method Development & Validation Workflow
Caption: Workflow for HPLC method development and validation.
Protocol 2: Quantitative HPLC Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size (A common choice for good resolution of pharmaceutical compounds).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 220 nm (Select a wavelength where both the API and impurity have reasonable absorbance).
-
Injection Volume: 10 µL.
Protocol 3: HPLC Method Validation
-
System Suitability: Before each run, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.
-
Specificity:
-
Inject a diluent blank, a Ranolazine standard, an impurity standard, and a spiked sample (Ranolazine spiked with the impurity).
-
Acceptance Criteria: The impurity peak should be well-resolved from the Ranolazine peak (resolution >2.0) and any other peaks. The blank should show no interfering peaks.
-
-
Linearity:
-
Prepare a series of at least five concentrations of the impurity standard (e.g., from the Limit of Quantitation to 150% of the target specification level).
-
Acceptance Criteria: Plot peak area vs. concentration. The correlation coefficient (r²) must be ≥0.998.
-
-
Accuracy:
-
Prepare Ranolazine samples spiked with the impurity at three concentration levels (e.g., 50%, 100%, 150% of the target level), in triplicate.
-
Acceptance Criteria: The mean recovery should be between 98.0% and 102.0% at each level.
-
-
Precision (Repeatability):
-
Analyze six independent preparations of a spiked sample at 100% of the target concentration on the same day.
-
Acceptance Criteria: The RSD of the calculated impurity amount should be ≤5.0%.
-
-
Limit of Quantitation (LOQ) & Detection (LOD):
-
Determine based on the signal-to-noise ratio (S/N). LOQ is typically where S/N ≥ 10, and LOD is where S/N ≥ 3.
-
Verify the LOQ by analyzing a sample at this concentration and confirming acceptable precision and accuracy.
-
-
Robustness:
-
Systematically vary method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase pH ±0.2).
-
Acceptance Criteria: The system suitability parameters should still be met, and the impurity quantification should not be significantly affected.
-
Table 2: Example HPLC Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | Resolution > 2.0, No interference at impurity RT |
| Linearity (r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 5.0% |
| LOQ (S/N Ratio) | ≥ 10 |
| Robustness | System suitability passes after minor changes |
Part 3: Preliminary Toxicological Risk Assessment
Objective: To perform an initial in vitro safety assessment to determine if the impurity exhibits cytotoxic potential at concentrations relevant to its specification limits in the drug product.
Rationale: Even at low levels, impurities can be toxic. An in vitro cytotoxicity assay is a cost-effective, high-throughput screening method to flag potential hazards early. A human liver cell line (e.g., HepG2) is often used, as the liver is a primary site of drug metabolism and potential toxicity. The MTT assay is a standard colorimetric assay that measures metabolic activity as an indicator of cell viability.
Diagram 2: MTT Cytotoxicity Assay Principle
Caption: Workflow of the MTT assay for in vitro cytotoxicity.
Protocol 4: In Vitro Cytotoxicity (MTT Assay)
-
Cell Culture: Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.
-
Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution in cell culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤0.5% in all wells.
-
Cell Treatment: Replace the media in the wells with the media containing the different concentrations of the impurity. Include "cells only" (negative control) and "high-concentration doxorubicin" (positive control) wells. Incubate for 24 or 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, mitochondrial reductases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the negative control (untreated cells).
-
Plot cell viability against the logarithm of the impurity concentration to generate a dose-response curve.
-
Calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Interpretation: A high IC₅₀ value suggests low cytotoxic potential, providing a degree of confidence in the safety of the impurity at its specified limits. A low IC₅₀ would trigger further investigation, such as more specific toxicity assays or in silico toxicological modeling.
References
-
Veeprho. (n.d.). Ropivacaine EP Impurity F | CAS 1945965-95-6. Retrieved from [Link]
-
Allmpus. (n.d.). Ropivacaine EP Impurity F / Ropivacaine BP Impurity F. Retrieved from [Link]
-
Axios Research. (n.d.). Ropivacaine EP Impurity F - CAS - 1945965-95-6. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS NO : 1945965-95-6 | Product Name : Ropivacaine Hydrochloride - Impurity F. Retrieved from [Link]
-
Bezprozvanny, I. et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. The Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:5294-61-1 | N-(2,6-Dimethylphenyl)-2-(1-piperazinyl)acetamide. Retrieved from [Link]
-
Manjappa, B. R. et al. (2020). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. ResearchGate. Retrieved from [Link]
-
Hafez, H. N. et al. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. ACS Omega. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
ChemBK. (n.d.). 1,4-Bis(2,6-dimethylphenyl)-1,4-piperazi. Retrieved from [Link]
-
Gouda, M. A. et al. (2022). Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines. ResearchGate. Retrieved from [Link]
Sources
Safety and handling procedures for "N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide"
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide, with CAS Number 380204-72-8, is a complex organic molecule featuring a central piperazine ring symmetrically substituted with N-(2,6-dimethylphenyl)acetamide groups.[1][2] Its structural similarity to known pharmacologically active agents suggests its potential utility in drug discovery and development as a research chemical. Given its composition, which includes a piperazine core and aromatic amide moieties, a thorough understanding of its safety and handling procedures is paramount for all laboratory personnel.
This document provides a detailed guide to the safe handling, storage, and disposal of this compound. The protocols outlined herein are based on a synthesis of available safety data for the compound and established best practices for handling related chemical classes, such as piperazine derivatives and aromatic amides.
Hazard Identification and Risk Assessment
While specific toxicological data for this compound is not extensively documented in publicly available literature, a risk assessment can be conducted based on its structural components.
-
Piperazine Core: Piperazine and its derivatives are known to be skin and eye irritants, and some can cause severe burns.[3][4] They may also cause respiratory irritation.[5] It is crucial to avoid direct contact and inhalation.
-
Aromatic Amide Moieties: Aromatic amines, which are structurally related to aromatic amides, can be toxic and are often readily absorbed through the skin.[6] Some primary aromatic amines are considered potential carcinogens.[6] While the amide linkage may modulate this toxicity, caution is warranted.
Based on the available Material Safety Data Sheets (MSDS) for this compound, it is described as a "pharmaceutical related compound of unknown potency."[7] First aid measures provided in these documents suggest that medical attention is required upon contact or ingestion.[7][8]
Assumed Hazards:
| Hazard Class | Potential Effect | Source of Concern |
| Skin Irritation/Corrosion | May cause skin irritation or burns upon prolonged contact. | Piperazine moiety[3][4] |
| Eye Damage/Irritation | May cause serious eye irritation or damage. | Piperazine moiety[3] |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation. | General for fine powders, Piperazine derivatives[5] |
| Acute Toxicity (Oral) | May be harmful if swallowed. | General for research chemicals |
| Dermal Absorption | Potential for absorption through the skin, leading to systemic effects. | Aromatic amide structure[6] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk. The following diagram outlines the recommended PPE selection process.
Caption: PPE Selection Workflow for Handling this compound.
Detailed PPE Specifications:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[7]
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use. Double-gloving is recommended, especially for prolonged handling.[7]
-
Skin and Body Protection: Wear a lab coat. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron or suit.[7]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator (e.g., N95) should be used.[9] All handling of the solid should ideally be performed in a chemical fume hood.
Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical for maintaining a safe laboratory environment.
3.1. Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Read and understand this protocol and the available MSDS.[10]
-
Designated Area: Conduct all weighing and handling of the solid compound within a designated area, preferably a certified chemical fume hood, to minimize inhalation exposure.
-
Avoid Dust Formation: Handle the compound carefully to avoid generating dust.[9] Use appropriate tools for transfer (e.g., spatulas).
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5] For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Personal Hygiene: After handling, wash hands thoroughly with soap and water.[3] Do not eat, drink, or smoke in the laboratory.[10]
3.2. Storage Protocol:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[7]
-
Temperature: Store in a refrigerator at 2-8°C, as recommended by suppliers.[1]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[4][11]
-
Segregation: Store with other non-volatile, solid organic compounds. Do not store with incompatible materials.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial.
Caption: Emergency Response Workflow for Exposure to this compound.
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[7]
-
In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[7]
-
If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. Call a physician if symptoms develop or persist.[7]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7]
Disposal Considerations
All waste containing this compound should be treated as hazardous chemical waste.
-
Waste Containers: Collect waste in a clearly labeled, sealed container.
-
Disposal Method: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 380204-72-8 | [1] |
| Molecular Formula | C24H32N4O2 | [1] |
| Molecular Weight | 408.54 g/mol | [1] |
| Appearance | White to Off-White Solid | [1] |
| Storage Temperature | 2-8°C | [1] |
| Melting Point | >260°C (decomposes) | [2] |
Conclusion
This compound is a valuable research chemical that requires careful and informed handling. By understanding the potential hazards associated with its structural components and adhering to the protocols outlined in this guide, researchers can work with this compound in a safe and responsible manner. Always prioritize safety and consult your institution's environmental health and safety department for any specific questions or concerns.
References
- KM Pharma Solution Private Limited. (n.d.). MSDS - Ranolazine USP Related Compound D.
- Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
- Pharmaffiliates. (n.d.). 2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)]acetamide.
- Loba Chemie. (n.d.). PIPERAZINE ANHYDROUS FOR SYNTHESIS Safety Data Sheet.
- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS RANOLAZINE USP RELATED COMPOUND D.
- Sigma-Aldrich. (2025). Piperazine Safety Data Sheet.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperazine.
- TMMedia. (n.d.). PIPERAZINE (ANH) Safety Data Sheet.
- Sciencemadness Discussion Board. (2014). Amide handling precautions?.
- ESS Chem Co. (n.d.). Ranolazine-D8 Impurity [CAS 380204-72-8].
- Sigma-Aldrich. (2025). 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide Safety Data Sheet.
- Fisher Scientific. (2011). N-(2,6-Dimethylphenyl)chloroacetamide Safety Data Sheet.
- Sigma-Aldrich. (n.d.). Piperazine sds.
- Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
- ChemBK. (n.d.). 1,4-Bis(2,6-dimethylphenyl)-1,4-piperazi.
- Texas A&M University-San Antonio. (2021). Chemical Safety Guidelines.
- Fisher Scientific. (2009). N,N`-Dimethylpiperazine Safety Data Sheet.
- University of California, Berkeley. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Smolecule. (n.d.). N-(2,6-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide.
- Work-Fit. (2023). The Do's and Don'ts of Chemical Safety.
- Acros Organics. (n.d.). Material Safety Data Sheet 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC).
- PubChem. (n.d.). 1-Piperidineacetamide, N-(2,6-dimethylphenyl)-.
- NIST. (n.d.). Acetamide, N-(2,6-dimethylphenyl)-.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. chembk.com [chembk.com]
- 3. lobachemie.com [lobachemie.com]
- 4. nj.gov [nj.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. kmpharma.in [kmpharma.in]
- 9. tmmedia.in [tmmedia.in]
- 10. work-fit.com [work-fit.com]
- 11. fishersci.com [fishersci.com]
Procuring and Handling N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide: A Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procurement, handling, and initial experimental use of N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide . This guide emphasizes scientific integrity, safety, and the establishment of robust experimental workflows.
Compound Identification and Significance
This compound is a chemical entity primarily recognized as a related compound to the anti-anginal drug, Ranolazine.[1][2] As such, its primary application in a research context is often as a reference standard in analytical studies, such as chromatography and mass spectrometry, to identify and quantify impurities in Ranolazine drug products. Understanding its properties is crucial for ensuring the purity and quality of the active pharmaceutical ingredient (API).
Key Compound Identifiers:
| Property | Value | Source(s) |
| CAS Number | 380204-72-8 | [1][2] |
| Molecular Formula | C24H32N4O2 | [1] |
| Molecular Weight | 408.54 g/mol | [1] |
| Common Synonyms | 2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)acetamide], Ranolazine Related Compound D | [1][2] |
| Appearance | White to Off-White Solid | [2] |
Supplier Qualification and Procurement Strategy
The integrity of your research begins with the quality of your starting materials. A systematic approach to supplier selection is paramount.
Initial Supplier Screening
A preliminary search identifies several potential suppliers for this compound, including LGC Standards and Pharmaffiliates.[1][2] When evaluating these or any other suppliers, consider the following:
-
Documentation: Does the supplier provide a Certificate of Analysis (CoA) with each batch? The CoA should detail the compound's identity, purity (typically determined by HPLC or NMR), and any residual solvents or impurities.
-
Intended Use: Is the compound sold as a certified reference material (CRM), an analytical standard, or for general research use? The grade of the material will dictate its suitability for your application and will be reflected in the price and the comprehensiveness of the CoA.
-
Regulatory Compliance: For applications in drug development, does the supplier adhere to Good Manufacturing Practices (GMP) or other relevant quality standards?
Workflow for Supplier and Material Qualification
The following diagram outlines a logical workflow for qualifying a new supplier and the initial batch of this compound.
Caption: Workflow for qualifying suppliers and incoming material.
Safe Handling and Storage Protocols
General Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.[3][4]
-
Ingestion: Do not eat, drink, or smoke when handling this compound. If ingested, seek immediate medical attention.
Storage:
-
Temperature: Store the compound in a refrigerator at 2-8°C.[2]
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[3]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[4]
Application Notes: Preparation of Stock Solutions
Accurate and reproducible experimental results depend on the correct preparation of stock solutions. The following protocol provides a general guideline. Given its chemical structure, solubility in organic solvents is expected to be higher than in aqueous solutions.
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol is a starting point and may require optimization based on in-house experimental observations.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Required Mass:
-
For 10 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.010 L * 408.54 g/mol * 1000 mg/g = 4.0854 mg
-
-
Weighing the Compound:
-
Tare a clean, dry weighing vessel on an analytical balance.
-
Carefully weigh out approximately 4.09 mg of the compound. Record the exact mass.
-
-
Solubilization:
-
Transfer the weighed compound to a 10 mL volumetric flask.
-
Add approximately 7-8 mL of DMSO to the flask.
-
Gently swirl the flask to wet the solid.
-
Use a vortex mixer to aid in dissolution. If the compound does not readily dissolve, brief sonication in a water bath may be applied. Visually inspect to ensure no solid particles remain.
-
-
Final Volume Adjustment:
-
Once the solid is completely dissolved, add DMSO to the 10 mL mark of the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in appropriately labeled cryovials.
-
Store the aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
Decision Tree for Troubleshooting Solubility Issues
Caption: Decision-making process for addressing solubility challenges.
Conclusion
The procurement and use of this compound, while seemingly straightforward, requires a diligent and systematic approach. By implementing a robust supplier qualification process, adhering to strict safety and handling protocols, and systematically preparing and validating solutions, researchers can ensure the integrity and reproducibility of their experimental outcomes. This foundational work is critical, particularly when the compound is used as a reference standard in analytical and quality control settings within drug development.
References
-
2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)]acetamide. Pharmaffiliates. [Link]
Sources
Troubleshooting & Optimization
"N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide" solubility issues in aqueous solutions
Technical Support Center: N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound. This resource is designed to provide in-depth, practical solutions to the significant challenge of this compound's poor solubility in aqueous solutions. As Senior Application Scientists, we understand that overcoming solubility hurdles is critical for successful experimental outcomes and formulation development. This guide offers a series of frequently asked questions (FAQs) and troubleshooting protocols to address issues you may encounter.
Compound Profile
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | 2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)acetamide], Ranolazine Related Compound D | [1][2] |
| CAS Number | 380204-72-8 | [1] |
| Molecular Formula | C24H32N4O2 | [1] |
| Molecular Weight | 408.54 g/mol | [1] |
| Appearance | White to Off-White Solid | [1][2] |
| Predicted Solubility | Sparingly soluble in water; Slightly soluble in acetonitrile and chloroform. | [2][3] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is this compound so poorly soluble in water?
Answer: The poor aqueous solubility of this compound is a direct result of its molecular structure.
-
High Lipophilicity: The molecule contains two bulky, non-polar 2,6-dimethylphenyl groups. These large hydrophobic regions dominate the structure, making it energetically unfavorable for the molecule to interact with polar water molecules. The molecular size itself can also hinder solubility.[4]
-
Crystalline Structure: As a solid, the compound likely exists in a stable crystal lattice. Significant energy is required to break this lattice apart before the individual molecules can be solvated by water. A high melting point (>260°C) suggests a very stable lattice, further contributing to poor solubility.[2]
-
Weak Basic Center: The piperazine core contains two tertiary nitrogen atoms. While piperazine itself is a weak base and is freely soluble in water, the large acetamide substituents on these nitrogens sterically hinder their ability to be protonated and reduce their basicity.[5][6] This limits the potential for forming more soluble salt forms at physiological pH.
Q2: I'm struggling to make a stock solution. What organic solvents are recommended?
Answer: Due to its lipophilic nature, the compound will be more soluble in organic solvents. For experimental purposes, a high-concentration stock solution is typically prepared in a water-miscible organic solvent, which can then be diluted into your aqueous experimental medium.
Recommended Solvents for Stock Solutions:
| Solvent | Rationale & Considerations |
| Dimethyl Sulfoxide (DMSO) | A powerful, water-miscible solvent capable of dissolving many poorly soluble compounds. Caution: Use the lowest effective concentration, as DMSO can have biological effects and may precipitate the compound upon high dilution into aqueous buffers. |
| Ethanol (EtOH) | A less toxic, water-miscible co-solvent. May require warming or sonication to achieve high concentrations. Often used in combination with other methods.[][8] |
| Polyethylene Glycol 400 (PEG 400) | A non-volatile, water-miscible co-solvent commonly used in formulations. It reduces the polarity of the aqueous system, enhancing solubility.[8][9] |
| N,N-Dimethylformamide (DMF) | A strong, water-miscible solvent. Use with caution due to toxicity. |
Workflow for Preparing a Stock Solution
Caption: Workflow for preparing an organic stock solution.
Q3: Can I improve solubility by adjusting the pH of my aqueous solution?
Answer: Yes, pH adjustment can be an effective strategy, particularly for compounds with ionizable groups.[][10][11] The piperazine core of your molecule contains two tertiary amine nitrogens that can be protonated.
Mechanism: The piperazine nitrogens are weak bases. In an acidic environment (lower pH), these nitrogens can accept a proton (H+), acquiring a positive charge. This charged, or ionized, form of the molecule is significantly more polar and therefore more soluble in water than the neutral form.[12][13]
Experimental Protocol: pH-Solubility Profile
-
Prepare Buffers: Make a series of buffers with pH values ranging from 2 to 8 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).
-
Add Compound: Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at equilibrium.
-
Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantify: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer.
Expected Outcome: You should observe a significant increase in solubility at lower pH values where the piperazine nitrogens are protonated. This approach is most effective when the target pH is compatible with your experimental system (e.g., cell viability, assay stability).[14]
Caption: Relationship between pH and the ionization state of the piperazine moiety.
Q4: My experiment requires a near-neutral pH. What other formulation strategies can I use?
Answer: When pH adjustment is not an option, several advanced formulation techniques can be employed. These involve using excipients to create a more favorable microenvironment for the drug molecule.[10][15]
1. Co-solvents: Using a water-miscible solvent like ethanol, propylene glycol, or PEG 400 as part of your aqueous vehicle can increase solubility.[8] Co-solvents work by reducing the polarity of the water, making it a more hospitable environment for the lipophilic drug. However, be mindful of potential toxicity or off-target effects of the co-solvent in your specific assay.
2. Surfactants (Micellar Solubilization): Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical structures called micelles in water.[16] These micelles have a hydrophobic core and a hydrophilic shell. Your poorly soluble compound can be encapsulated within the hydrophobic core, effectively creating a stable colloidal dispersion in the aqueous medium.[17][18] This process is known as micellar solubilization.[17]
-
Common Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20, Solutol® HS 15, Cremophor® EL.[8][11]
-
Protocol: Prepare the surfactant solution in your aqueous buffer at a concentration well above its CMC. Add the drug (often from a small volume of organic stock) and mix thoroughly to allow for partitioning into the micelles.
Caption: Diagram of a drug molecule solubilized within a surfactant micelle.
3. Cyclodextrins (Inclusion Complexation): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][20] They can encapsulate a poorly soluble "guest" molecule, like yours, within this cavity, forming an "inclusion complex."[21][22] This complex has a water-soluble exterior, dramatically increasing the apparent solubility of the guest molecule.[19][21]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD). These derivatives have much higher aqueous solubility than native β-cyclodextrin.[23]
-
Protocol: Dissolve the cyclodextrin in the aqueous buffer first. Then, add the solid drug powder and stir or sonicate the mixture, often for several hours, to facilitate complex formation.
Summary of Neutral pH Formulation Strategies
| Strategy | Mechanism | Recommended Excipients | Key Considerations |
| Co-solvency | Reduces solvent polarity. | Ethanol, Propylene Glycol, PEG 400 | Potential for precipitation on dilution; biological activity of co-solvent. |
| Surfactants | Micellar encapsulation of the drug.[17] | Polysorbate 80, Solutol® HS 15 | Must be used above the CMC; potential for cell membrane disruption at high concentrations. |
| Cyclodextrins | Forms a water-soluble inclusion complex.[22][23] | HP-β-CD, SBE-β-CD | Stoichiometry of complexation (often 1:1) can limit maximum drug load.[23] |
References
- Micellar solubilization. (n.d.). In Wikipedia. Retrieved January 14, 2026.
- Pawar, P., et al. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Drug Delivery and Therapeutics, 4(4), 134-142.
- Mura, P. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 28(18), 6649.
- Carneiro, S. B., et al. (2019). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Polymers, 11(10), 1688.
- Micellar solubilization. (n.d.). In Grokipedia. Retrieved January 14, 2026.
- Ainurofiq, A., & Az-Zahra, A. A. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-143.
- Gong, H., et al. (2021). New insights into the mechanism of surfactant enhanced oil recovery: Micellar solubilization and in-situ emulsification. Petroleum Science, 18(4), 1141-1152.
- Li, C., et al. (2023). Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. International Journal of Pharmaceutics, 634, 122704.
- Savla, S. (2014).
- Pop, C. F., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(7), 1957.
- Garg, A., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 6(2), 58-66.
- API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. (n.d.). Ascent. Retrieved January 14, 2026.
- Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? (n.d.).
- Wimmer, R. (2020).
- Chircov, C., et al. (2020). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Journal of Drug Delivery Science and Technology, 58, 101783.
- Zhang, Y., et al. (2022). Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy. Molecules, 27(16), 5132.
- Piperazine. (n.d.). In Solubility of Things. Retrieved January 14, 2026.
- Zhang, Y., et al. (2022). Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy. MDPI.
- A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (n.d.). Ascendia Pharma. Retrieved January 14, 2026.
- Piperazine. (n.d.). In chemeurope.com. Retrieved January 14, 2026.
- pH Adjustment and Co-Solvent Optimization. (n.d.). BOC Sciences. Retrieved January 14, 2026.
- Khadka, P., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Research in Pharmaceutical Sciences, 17(4), 363-376.
- Piperazine. (n.d.). In PubChem. Retrieved January 14, 2026.
- Strickley, R. G. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review.
- Piperazine. (n.d.). In Wikipedia. Retrieved January 14, 2026.
- The Effects of pH on Solubility. (2019). In Chemistry LibreTexts.
- PIPERAZINE. (n.d.). TRC. Retrieved January 14, 2026.
- pH and solubility. (n.d.). In Khan Academy. Retrieved January 14, 2026.
- Manchare, M. (2014).
- 2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)]acetamide. (n.d.).
- N-(2,6-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide. (n.d.). In Smolecule. Retrieved January 14, 2026.
- This compound. (n.d.). In LGC Standards. Retrieved January 14, 2026.
- N-(2,6-Dimethylphenyl)-2-(4-nitrosopiperazin-1-yl)acetamide Solution. (n.d.). In USP. Retrieved January 14, 2026.
- N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. (n.d.). In Alsachim. Retrieved January 14, 2026.
- 1,4-Bis(2,6-dimethylphenyl)-1,4-piperazi. (n.d.). In ChemBK. Retrieved January 14, 2026.
- 1-butyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide Hydrochloride. (n.d.). In Veeprho. Retrieved January 14, 2026.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. chembk.com [chembk.com]
- 3. Buy N-(2,6-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide [smolecule.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Piperazine [chemeurope.com]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. Khan Academy [khanacademy.org]
- 13. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. scispace.com [scispace.com]
- 16. Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy [mdpi.com]
- 17. Micellar solubilization - Wikipedia [en.wikipedia.org]
- 18. grokipedia.com [grokipedia.com]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scienceasia.org [scienceasia.org]
- 23. tandfonline.com [tandfonline.com]
Technical Support Center: Stability of N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide in Solution
Welcome to the technical support center for N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you design, execute, and interpret your stability studies effectively.
Frequently Asked Questions (FAQs)
Q1: I am dissolving this compound in an aqueous buffer for my assay and I'm seeing a loss of parent compound over time. What could be happening?
A1: The molecular structure of this compound contains two secondary amide linkages. Amide bonds are susceptible to hydrolysis, especially under non-neutral pH conditions and elevated temperatures.[1][2][3] The piperazine ring itself is generally stable to hydrolysis but can be susceptible to oxidation.
The most probable cause for the loss of the parent compound in an aqueous buffer is hydrolysis of one or both of the amide bonds. This reaction would cleave the molecule, yielding N-(2,6-Dimethylphenyl)acetamide and piperazine-1,4-diacetic acid or its mono-amide intermediate. The rate of this hydrolysis is highly dependent on the pH and temperature of your solution.
-
Acid-Catalyzed Hydrolysis: In acidic conditions (pH < 7), the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: In basic conditions (pH > 7), a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down.[2]
To troubleshoot this, you should first characterize the pH of your buffer and your experimental storage conditions. Consider running a preliminary pH stability screen to identify a pH range where the compound is most stable.
Q2: My solution of this compound is turning a faint yellow color after being left on the benchtop. Is this a sign of degradation?
A2: Yes, a change in color is often an indicator of chemical degradation. While hydrolysis products are typically colorless, the discoloration could be due to oxidative degradation . The piperazine ring and the dimethylphenyl groups can be susceptible to oxidation. Exposure to air (oxygen), light, or trace metal impurities in your solvent can initiate oxidative processes.
Another possibility is photodegradation , especially if the solution is exposed to ambient or UV light. The aromatic rings in the structure can absorb light, leading to the formation of reactive species that can degrade the molecule.[4][5][6] It is standard practice in pharmaceutical stability testing to evaluate the photostability of a new chemical entity according to ICH Q1B guidelines.[4][7][8]
Troubleshooting Steps:
-
Protect from Light: Store your solutions in amber vials or wrap your containers in aluminum foil to minimize light exposure.
-
Use High-Purity Solvents: Ensure your solvents are of high purity and are degassed to remove dissolved oxygen.
-
Consider Antioxidants: If the degradation is confirmed to be oxidative, the addition of a small amount of an antioxidant (e.g., BHT, Vitamin E) could be tested, provided it does not interfere with your downstream assay.
Q3: How can I develop a reliable analytical method to monitor the stability of this compound and its potential degradants?
A3: A stability-indicating analytical method is crucial. This is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time. For a molecule like this, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most common and effective choice.[9]
The key objective is to develop a method that can separate the intact parent compound from all potential degradation products. This ensures that any decrease in the parent peak area is accurately measured and corresponds to actual degradation.
To ensure your method is stability-indicating, you must perform forced degradation studies .[10][11][12][13] This involves intentionally stressing the compound under various conditions (acid, base, oxidation, heat, light) to generate the likely degradation products. The analytical method is then developed to resolve the parent peak from these degradant peaks.
Troubleshooting Guide: Performing a Forced Degradation Study
Forced degradation studies are a cornerstone of understanding a molecule's stability profile.[11][13] They help in identifying degradation pathways and developing stability-indicating methods.
Objective: To intentionally degrade this compound to an extent of 5-20% to identify potential degradants and validate the analytical method.
Workflow for Forced Degradation and Method Development
Caption: Workflow for conducting forced degradation studies.
Step-by-Step Protocol for Forced Degradation
-
Prepare a Stock Solution: Dissolve a known concentration (e.g., 1 mg/mL) of this compound in a suitable solvent mixture, such as 50:50 acetonitrile:water.
-
Apply Stress Conditions (in separate vials):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C. Take time points at 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C. Take time points at 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature. Take time points at 2, 4, 8, and 24 hours.
-
Thermal Degradation:
-
Solution: Heat the stock solution at 80°C.
-
Solid: Place the solid powder in an oven at 80°C.
-
-
Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5] A control sample should be kept in the dark.
-
-
Quenching and Sample Analysis:
-
Before analysis, cool the heated samples to room temperature.
-
Neutralize the acid and base samples by adding an equimolar amount of base (NaOH) or acid (HCl), respectively. This is critical to prevent further degradation on the HPLC system.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by RP-HPLC with a photodiode array (PDA) detector. The PDA detector is crucial for assessing peak purity.
-
Illustrative Data from a Forced Degradation Study
The following table shows hypothetical results from a forced degradation study to illustrate what a researcher might observe.
| Stress Condition | Time (h) | Parent Remaining (%) | No. of Degradants | Peak Purity (Parent) | Mass Balance (%) |
| 0.1 M HCl @ 60°C | 8 | 85.2 | 2 | Pass | 99.1 |
| 0.1 M NaOH @ 60°C | 4 | 81.5 | 3 | Pass | 98.5 |
| 3% H₂O₂ @ RT | 24 | 90.1 | 1 | Pass | 99.5 |
| Light (ICH Q1B) | - | 98.8 | 1 | Pass | 100.2 |
| Heat (80°C, Soln) | 24 | 95.3 | 2 | Pass | 99.8 |
-
Peak Purity: A "Pass" indicates that the spectrum across the parent peak is homogeneous, suggesting no co-eluting impurities.
-
Mass Balance: This is the sum of the assay of the parent compound and the percentage of all known and unknown degradation products. A value between 98-102% is generally considered acceptable and indicates that all major degradants are being detected.
Potential Degradation Pathways
Based on the structure, the following degradation pathways are most likely.
Caption: Plausible degradation pathways for the target molecule.
This technical guide provides a framework for investigating the stability of this compound. By systematically applying these principles of forced degradation and developing a stability-indicating method, researchers can ensure the integrity of their experimental results and build a robust understanding of the molecule's chemical liabilities.
References
-
U.S. Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
-
ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
ResearchGate. Hydrolysis of amide products to produce pharmaceutical compounds or drug intermediates. [Link]
-
BYJU'S. Types of Amide Hydrolysis. [Link]
-
LibreTexts Chemistry. Hydrolysis of Amides. [Link]
-
ResearchGate. The Hydrolysis of Amide. [Link]
-
Save My Exams. Reactions of Amides - A Level Chemistry Revision Notes. [Link]
-
ScienceDirect. Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. [Link]
-
Pharmaceutical Technology. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
-
BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
Royal Society of Chemistry. Analytical Methods. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
-
Shimadzu Chemistry & Diagnostics. N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. [Link]
-
Pharmaffiliates. 2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)]acetamide. [Link]
-
ResearchGate. Analytical Methods for the Quantification of Pharmaceuticals. [Link]
-
PubChem. N-(2,6-dimethyl-phenyl)-2-piperidin-1-yl-acetamide. [Link]
-
Pharmaffiliates. N-(2,6-Dimethylphenyl)-1-piperazineacetamide. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. byjus.com [byjus.com]
- 3. savemyexams.com [savemyexams.com]
- 4. fda.gov [fda.gov]
- 5. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 8. ICH Official web site : ICH [ich.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pharmtech.com [pharmtech.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. biomedres.us [biomedres.us]
Technical Support Center: Optimizing Xylidyl-Piperazine Compound Concentrations in In-Vitro Assays
A Note on Compound Nomenclature: The specific compound "N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide" is recognized as a derivative or impurity related to the well-characterized antianginal drug, Ranolazine[1][2]. Due to the extensive availability of robust scientific data for Ranolazine, this guide will use it as a primary model to discuss principles of assay optimization for this class of xylidyl-piperazine compounds. The methodologies and troubleshooting advice provided are broadly applicable to related molecular structures.
Section 1: Understanding the Mechanism of Action
Effective assay design begins with a firm grasp of the compound's biological activity. Ranolazine's primary mechanism is the inhibition of the late inward sodium current (late INa) in cardiomyocytes[3][4][5]. Under pathological conditions like ischemia, an increase in late INa leads to sodium and calcium overload within the cell, impairing myocardial relaxation and increasing oxygen demand[6]. By selectively inhibiting this late current, Ranolazine helps restore normal ionic homeostasis without significantly affecting heart rate or blood pressure[4][7].
This targeted action is crucial for experimental design. Assays should be structured to measure downstream effects of late INa inhibition, such as changes in intracellular calcium concentration, action potential duration, or cellular viability under ischemic stress.
Core Signaling Pathway
Caption: Ranolazine's inhibition of the late sodium current under ischemic conditions.
Section 2: Frequently Asked Questions (FAQs) for Assay Development
This section addresses common queries encountered when preparing to use Ranolazine or similar compounds in experimental settings.
Q1: How should I prepare my stock solution?
A1: Ranolazine is very slightly soluble in water but shows good solubility in organic solvents[8][9].
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent for creating high-concentration stock solutions. Ranolazine is soluble in DMSO at concentrations of ≥17.4 mg/mL[10]. Ranolazine dihydrochloride is also soluble in water (≥10 mg/mL).
-
Stock Concentration: A common starting stock concentration is 10 mM to 50 mM. This allows for small volumes to be used in your final assay, minimizing the final DMSO concentration.
-
Storage: Store stock solutions at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles[11].
Q2: What is a typical working concentration range for in-vitro assays?
A2: The effective concentration of Ranolazine is highly dependent on the specific assay and cell type. Therapeutic plasma concentrations in humans are typically between 2 to 6 µmol/L (µM)[7][12].
-
Electrophysiology (Patch Clamp): For measuring direct effects on ion channels, concentrations often range from 1 µM to 100 µM. The IC50 (the concentration causing 50% inhibition) for late INa is approximately 5.9 µM, while for the rapid delayed rectifier potassium current (IKr) it is around 11.5 µM[13][14].
-
Cell Viability/Cytotoxicity Assays: In studies assessing protective effects against stressors like hypoxia or chemotherapeutic agents, concentrations from 10 µM to 50 µM are frequently used[15][16].
-
Signaling Pathway Analysis: When investigating downstream effects on cellular signaling, a broader range (e.g., 1 µM to 50 µM) may be screened initially to determine the optimal concentration.
Q3: What is the maximum final DMSO concentration I should use in my cell culture?
A3: It is critical to maintain a low final concentration of the solvent in your assay to avoid solvent-induced artifacts.
-
General Guideline: The final DMSO concentration should ideally be kept below 0.5%, and absolutely no higher than 1%.
-
Vehicle Control: Always include a "vehicle control" in your experimental design. This control should contain the same final concentration of DMSO as your highest compound concentration but without the compound itself. This allows you to differentiate between the effects of the compound and the solvent.
Q4: How stable is the compound in culture media?
A4: While specific data on Ranolazine's stability in various culture media is not extensively published, general best practices should be followed.
-
Preparation: Prepare fresh working dilutions from your frozen stock solution for each experiment. Do not store diluted compound in aqueous media for extended periods.
-
Incubation Time: For long-term experiments (e.g., over 24 hours), consider the compound's half-life. The apparent terminal half-life of Ranolazine is about 7 hours[8]. You may need to replenish the media with a fresh compound during the experiment to maintain a consistent concentration.
Section 3: Troubleshooting Guide
This section provides solutions to common problems encountered during assay optimization.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No observable effect at expected concentrations. | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Assay Insensitivity: The chosen endpoint may not be sensitive to the compound's mechanism (e.g., using a healthy, non-stressed cell model where late INa is not prominent). 3. Incorrect Concentration: Calculation error during dilution. | 1. Prepare a fresh stock solution from powder. Aliquot stocks for single use. 2. Use a positive control to induce the target pathway (e.g., a late INa enhancer like Anemonia sulcata toxin II (ATX-II)) to validate the assay's responsiveness[17][18]. 3. Double-check all dilution calculations and ensure proper pipette calibration. |
| High variability between replicate wells. | 1. Poor Solubility: Compound precipitating out of solution at the final concentration in aqueous media. 2. Inconsistent Cell Seeding: Uneven cell density across the plate. 3. Edge Effects: Evaporation from wells on the perimeter of the plate. | 1. Visually inspect the final dilution under a microscope for precipitates. If observed, lower the final concentration or try gentle warming/vortexing. 2. Ensure a homogenous single-cell suspension before plating. 3. Avoid using the outermost wells of the plate for data collection; fill them with sterile media or PBS to create a humidity barrier. |
| Unexpected cytotoxicity or cell death. | 1. Concentration Too High: The compound may have off-target effects at high concentrations. 2. Solvent Toxicity: Final DMSO concentration is too high. 3. Synergistic Effects: Interaction with other components in the culture media. | 1. Perform a dose-response curve to determine the cytotoxic threshold (e.g., using an MTT or LDH assay). Start with a lower, more physiologically relevant concentration range (2-10 µM)[19]. 2. Verify that the final DMSO concentration is <0.5% and compare results to the vehicle control. 3. Simplify the assay medium if possible, and ensure all reagents are of high purity. |
| Results are not reproducible between experiments. | 1. Inconsistent Reagents: Variation between lots of serum, media, or the compound itself. 2. Cell Passage Number: High-passage cells may have altered phenotypes and responses. 3. Variable Incubation Times: Inconsistent timing of compound addition or assay reading. | 1. Qualify new lots of critical reagents before use in large-scale experiments. 2. Maintain a consistent, low cell passage number for all experiments. 3. Use a precise and consistent timeline for all experimental steps. |
Section 4: Example Experimental Protocol: Concentration Optimization Workflow
This protocol outlines a general workflow for determining the optimal concentration of a xylidyl-piperazine compound for a cell-based assay.
Workflow Diagram
Caption: A three-phase workflow for optimizing compound concentration in assays.
Step-by-Step Methodology
1. Preparation of Stock and Working Solutions: a. Dissolve the compound in 100% DMSO to create a 50 mM stock solution. b. Aliquot and store at -20°C. c. For each experiment, thaw a single aliquot and perform serial dilutions in cell culture medium to create working solutions. Ensure the DMSO concentration is equal across all dilutions by adding appropriate amounts of DMSO to lower-concentration solutions if necessary.
2. Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using standard trypsinization methods and create a single-cell suspension. c. Count cells and adjust the density to the desired concentration for your specific assay (e.g., 1 x 104 cells/well for a 96-well plate). d. Plate the cells and allow them to adhere and recover for 18-24 hours.
3. Compound Treatment (Dose-Response): a. After the recovery period, carefully remove the old medium. b. Add the medium containing the various compound concentrations (and vehicle/positive controls) to the appropriate wells. c. Incubate for the desired treatment period (e.g., 24 hours). The time will depend on the assay endpoint.
4. Assay Measurement: a. Following incubation, perform the assay according to the manufacturer's protocol (e.g., add MTT reagent for viability, load calcium-sensitive dye for ion flux). b. Read the plate using a plate reader at the appropriate wavelength.
5. Data Analysis: a. Subtract background readings. b. Normalize the data to the vehicle control (set to 100% viability or 0% inhibition). c. Plot the normalized response versus the log of the compound concentration. d. Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC50 or EC50 value.
References
-
Hasenfuss, G., & Maier, L. S. (2008). Mechanism of action of the new anti-ischemia drug ranolazine. Clinical Research in Cardiology, 97(4), 222–226. [Link]
-
Wikipedia. (n.d.). Ranolazine. In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Patel, K., & Tadi, P. (2025). Ranolazine. In StatPearls. StatPearls Publishing. [Link]
-
Banerjee, K., & Ghosh, R. K. (2016). Ranolazine: A Contemporary Review. Journal of the American Heart Association, 5(3), e003196. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Ranolazine? [Link]
-
Antzelevitch, C., Belardinelli, L., Zygmunt, A. C., Burashnikov, A., Di Diego, J. M., Fish, J. M., Cordeiro, J. M., & Thomas, G. (2004). Electrophysiological Effects of Ranolazine, a Novel Antianginal Agent With Antiarrhythmic Properties. Circulation, 110(8), 904–910. [Link]
-
Antzelevitch, C., Belardinelli, L., Zygmunt, A. C., Burashnikov, A., Di Diego, J. M., Fish, J. M., Cordeiro, J. M., & Thomas, G. (2004). Electrophysiologic Effects of Ranolazine, A Novel Anti-Anginal Agent with Antiarrhythmic Properties. Circulation, 110(8), 904-910. [Link]
-
U.S. Food and Drug Administration. (n.d.). Ranexa (ranolazine) Prescribing Information. [Link]
-
RayBiotech. (n.d.). Ranolazine. [Link]
-
Fraser, S. P., Ozer, B., & Djamgoz, M. B. A. (2024). Ranolazine: a potential anti-metastatic drug targeting voltage-gated sodium channels. Cancer and Metastasis Reviews, 43(1), 1-15. [Link]
-
Schram, G., Zhang, L., Derakhchan, K., Ehrlich, J., Belardinelli, L., & Nattel, S. (2002). Ranolazine: Ion-channel-blocking actions and in vivo electrophysiological effects. British Journal of Pharmacology, 136(7), 989–999. [Link]
-
Son, Y. K., Park, W. S., & Kim, N. (2014). Effect of ranolazine on rat intrarenal arteries in vitro. European Journal of Pharmacology, 738, 26–33. [Link]
-
Antzelevitch, C., Belardinelli, L., Zygmunt, A. C., Burashnikov, A., Di Diego, J. M., Fish, J. M., Cordeiro, J. M., & Thomas, G. (2004). Electrophysiological effects of ranolazine, a novel antianginal agent with antiarrhythmic properties. Circulation, 110(8), 904-910. [Link]
-
Belardinelli, L., Liu, G., Smith-Maxwell, C., Wang, W. Q., & El-Bizri, N. (2013). Electrophysiological Basis for the Antiarrhythmic Actions of Ranolazine. Heart Rhythm, 10(12), 1883-1891. [Link]
-
Fraser, S. P., Ozer, B., & Djamgoz, M. B. A. (2024). Ranolazine: a potential anti-metastatic drug targeting voltage-gated sodium channels. Cancer and Metastasis Reviews. [Link]
-
Therapeutic Goods Administration (TGA). (2018). Attachment: Product Information: Ranolazine. [Link]
-
Vozzi, F., Ziacchi, V., & Boriani, G. (2024). Ranolazine Unveiled: Rediscovering an Old Solution in a New Light. Journal of Cardiovascular Development and Disease, 11(9), 263. [Link]
-
Durmuş, S., Ergün, D. D., Gelişgen, R., Bakır, N., & Uzun, H. (2025). Analyzing methotrexate's impact on oxidative stress indicators in breast cancer cells. Cerrahpaşa Medical Journal. [Link]
-
El-Haou, S., Morissette, P., & El-Hachoum, M. (2022). Ranolazine: An Old Drug with Emerging Potential; Lessons from Pre-Clinical and Clinical Investigations for Possible Repositioning. Pharmaceuticals, 15(11), 1362. [Link]
-
Banyasz, T., Horvath, B., & Virag, L. (2021). Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents. Frontiers in Pharmacology, 12, 779532. [Link]
-
Belardinelli, L., Liu, G., Smith-Maxwell, C., Wang, W. Q., & El-Bizri, N. (2013). A novel, potent, and selective inhibitor of cardiac late sodium current suppresses experimental arrhythmias. Journal of Pharmacology and Experimental Therapeutics, 344(1), 23-32. [Link]
-
Kim, H. G., Kim, D. W., & Lee, J. H. (2018). Inhibition of late sodium current via PI3K/Akt signaling prevents cellular remodeling in tachypacing-induced HL-1 atrial myocytes. Cell Death & Disease, 9(2), 223. [Link]
-
Aldasoro, M., Guerra-Ojeda, S., & Mauricio, M. D. (2023). Ranolazine exhibits anti-inflammatory and antioxidant activities in H9c2 cardiomyocytes. European Review for Medical and Pharmacological Sciences, 27(7), 2953-2963. [Link]
-
Koncz, I., Szél, T., & Varró, A. (2023). Selective Inhibition of Cardiac Late Na+ Current Is Based on Fast Offset Kinetics of the Inhibitor. International Journal of Molecular Sciences, 24(17), 13217. [Link]
-
ResearchGate. (2023). (PDF) Ranolazine exhibits anti-inflammatory and antioxidant activities in H9c2 cardiomyocytes. [Link]
-
Semantic Scholar. (n.d.). [PDF] A Novel, Potent, and Selective Inhibitor of Cardiac Late Sodium Current Suppresses Experimental Arrhythmias. [Link]
-
Aldersley, A., & Camara, A. K. S. (2011). Safety and Efficacy of Ranolazine for the Treatment of Chronic Angina Pectoris. Clinical Medicine Insights: Cardiology, 5, 69–84. [Link]
-
Dhalla, A. K., & Singh, B. N. (2010). Ranolazine: A New Approach to Treating an Old Problem. Texas Heart Institute Journal, 37(6), 641–647. [Link]
-
El-Haou, S., Morissette, P., & El-Hachoum, M. (2022). Ranolazine: An Old Drug with Emerging Potential; Lessons from Pre-Clinical and Clinical Investigations for Possible Repositioning. Pharmaceuticals, 15(11), 1362. [Link]
-
Karahan, O., Yavuz, C., & Aydin, M. (2025). Effects of ranolazine on angiogenesis and oxidant-antioxidant balance: an in vivo experimental model study. Bratislava Medical Journal, 126(7), 481-485. [Link]
-
Pharmaffiliates. (n.d.). 2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)]acetamide. [Link]
-
Al-Abdullah, E. S., Al-Dies, A. M., & Al-Issa, S. A. (2023). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis(thieno[2,3-b]pyridines). ACS Omega, 8(15), 13919-13930. [Link]
Sources
- 1. This compound [lgcstandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Mechanism of action of the new anti-ischemia drug ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Ranolazine? [synapse.patsnap.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Electrophysiologic Effects of Ranolazine. A Novel Anti-Anginal Agent with Antiarrhythmic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. tga.gov.au [tga.gov.au]
- 10. raybiotech.com [raybiotech.com]
- 11. abmole.com [abmole.com]
- 12. ahajournals.org [ahajournals.org]
- 13. Electrophysiological effects of ranolazine, a novel antianginal agent with antiarrhythmic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electrophysiological Basis for the Antiarrhythmic Actions of Ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ranolazine: a potential anti-metastatic drug targeting voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A novel, potent, and selective inhibitor of cardiac late sodium current suppresses experimental arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] A Novel, Potent, and Selective Inhibitor of Cardiac Late Sodium Current Suppresses Experimental Arrhythmias | Semantic Scholar [semanticscholar.org]
- 19. Safety and Efficacy of Ranolazine for the Treatment of Chronic Angina Pectoris - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of "N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide"
A Guide to Understanding and Investigating Potential Off-Target Effects for Researchers and Drug Development Professionals
Welcome to the technical support center for Trodusquemine (MSI-1436). As Senior Application Scientists, we've designed this guide to provide you with in-depth technical and practical insights into the potential off-target effects of this compound. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and interpret your experimental results with scientific rigor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Trodusquemine (MSI-1436)?
Trodusquemine is a well-characterized, non-competitive, allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B)[1][2][3][4]. PTP1B is a key negative regulator of insulin and leptin signaling pathways[3][5][6]. By inhibiting PTP1B, Trodusquemine enhances these signaling cascades, which is the basis for its investigation in metabolic diseases like obesity and type 2 diabetes[1][6][7]. It binds to a C-terminal region of PTP1B, which is distinct from the active site, giving it a degree of selectivity[3][4].
Q2: I'm observing effects in my experiment that don't seem to be related to PTP1B inhibition. Is this possible?
Yes, this is a critical consideration in any pharmacological study. While Trodusquemine is selective for PTP1B, it is not entirely specific. High concentrations or specific cellular contexts can lead to off-target effects. For instance, Trodusquemine has shown some affinity for the dopamine and norepinephrine transporters[8]. It's crucial to perform dose-response experiments and include appropriate controls to distinguish between on-target and potential off-target effects.
Q3: My cells are showing unexpected changes in morphology and viability after treatment with Trodusquemine. What could be the cause?
While Phase 1 clinical trials have shown Trodusquemine to be generally well-tolerated in humans at therapeutic doses, in vitro experiments can present a different scenario[1][9]. High concentrations of any compound can lead to cytotoxicity. Recent studies have also shown that Trodusquemine can modulate processes like ER stress, apoptosis, and mitochondrial dynamics[5][10][11]. It is advisable to perform a comprehensive cytotoxicity assessment in your specific cell model.
Troubleshooting Guide
Issue 1: Inconsistent results or lack of expected PTP1B inhibition.
Possible Cause & Troubleshooting Steps:
-
Compound Integrity and Solubility:
-
Explanation: Trodusquemine is an aminosterol, and its solubility can be limited, especially in aqueous media. Improper solubilization can lead to lower effective concentrations.
-
Protocol:
-
Verify the purity and integrity of your Trodusquemine stock.
-
Prepare fresh solutions for each experiment.
-
Use a suitable solvent for your initial stock solution (e.g., DMSO) and ensure complete dissolution before further dilution into your experimental media. Be mindful of the final solvent concentration in your assays, as high concentrations can have independent cellular effects.
-
-
-
Assay Conditions:
-
Explanation: The inhibitory activity of Trodusquemine can be influenced by the specific form of the PTP1B enzyme used (full-length vs. catalytic domain) and the assay buffer components[3][4].
-
Protocol:
-
Ensure your in vitro phosphatase assay utilizes a form of PTP1B that is sensitive to allosteric inhibition.
-
Confirm that your assay buffer does not contain components that might interfere with the compound's activity.
-
-
Issue 2: Observing effects at much lower or higher concentrations than reported in the literature.
Possible Cause & Troubleshooting Steps:
-
Cellular Context and PTP1B Expression:
-
Explanation: The potency of Trodusquemine can vary significantly between different cell lines and tissues. This can be due to differences in PTP1B expression levels, the presence of interacting proteins, or the activity of compensatory signaling pathways.
-
Protocol:
-
Characterize the expression level of PTP1B in your experimental model system using techniques like Western blotting or qPCR.
-
Consider using a cell line with known high or low PTP1B expression as a positive or negative control, respectively.
-
-
-
Off-Target Engagement:
-
Explanation: If you observe effects at concentrations significantly different from the reported IC50 for PTP1B, it's possible you are observing an off-target effect.
-
Protocol:
-
Perform a comprehensive dose-response curve to determine the EC50 for your observed effect.
-
Compare this EC50 to the known IC50 of Trodusquemine for PTP1B (~1 µM)[2][3]. A large discrepancy may suggest an off-target mechanism.
-
Validate your findings using a structurally unrelated PTP1B inhibitor or by using genetic approaches like siRNA-mediated knockdown of PTP1B to see if the effect is recapitulated[12].
-
-
Experimental Protocols for Investigating Off-Target Effects
Protocol 1: PTP Selectivity Profiling
Objective: To determine the selectivity of Trodusquemine against other protein tyrosine phosphatases, particularly the highly homologous T-cell PTP (TCPTP).
Methodology:
-
Obtain recombinant human PTP1B and TCPTP enzymes.
-
Prepare a series of dilutions of Trodusquemine.
-
Perform an in vitro phosphatase assay using a suitable substrate (e.g., pNPP or a phosphopeptide).
-
Incubate the enzymes with the substrate in the presence of varying concentrations of Trodusquemine.
-
Measure the enzymatic activity by monitoring the dephosphorylation of the substrate.
-
Calculate the IC50 values for both PTP1B and TCPTP.
-
The selectivity ratio can be determined by dividing the IC50 for TCPTP by the IC50 for PTP1B. A higher ratio indicates greater selectivity for PTP1B. Trodusquemine has been reported to have a ~200-fold selectivity for PTP1B over TCPTP[1][2][3].
Protocol 2: Comprehensive Cytotoxicity Assessment
Objective: To evaluate the potential cytotoxic effects of Trodusquemine in your specific cell model.
Methodology:
-
Plate your cells of interest in a 96-well plate at an appropriate density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a wide range of Trodusquemine concentrations for 24, 48, and 72 hours.
-
Assess cell viability using multiple assays that measure different cellular parameters:
-
Metabolic Activity: MTT or WST-1 assay.
-
Cell Membrane Integrity: LDH release assay.
-
Apoptosis: Caspase-3/7 activity assay or Annexin V/PI staining followed by flow cytometry.
-
-
Determine the CC50 (50% cytotoxic concentration) at each time point.
Data Presentation
Table 1: Selectivity Profile of Trodusquemine (MSI-1436)
| Enzyme | IC50 / Ki | Selectivity (fold) vs. TCPTP | Reference |
| PTP1B | ~1 µM (IC50) | ~224x | [3] |
| TCPTP | 224 µM (IC50) | 1x | [3] |
| PTP1B (full-length) | 0.6 µM (Ki) | - | [3] |
| PTP1B (catalytic domain) | 4 µM (Ki) | - | [3] |
Visualizing Key Concepts
Signaling Pathway of Trodusquemine Action
Caption: Trodusquemine allosterically inhibits PTP1B, preventing dephosphorylation of insulin and leptin receptors.
Workflow for Investigating Off-Target Effects
Caption: A systematic workflow for troubleshooting and identifying potential off-target effects.
References
-
Trodusquemine - Alzheimer's Drug Discovery Foundation.
-
MSI-1436 (Trodusquemine) | PTP1B Inhibitor - MedchemExpress.com.
-
Comparative Selectivity Analysis of PTP1B Inhibitors: A Case Study of Trodusquemine (MSI-1436) - Benchchem.
-
Trodusquemine (MSI-1436) Restores Metabolic Flexibility and Mitochondrial Dynamics in Insulin-Resistant Equine Hepatic Progenitor Cells (HPCs) - Mad Barn.
-
Trodusquemine (MSI-1436) Restores Metabolic Flexibility and Mitochondrial Dynamics in Insulin-Resistant Equine Hepatic Progenitor Cells (HPCs) - PMC - NIH.
-
Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics - Frontiers.
-
The PTP1B selective inhibitor MSI-1436 mitigates Tunicamycin-induced ER stress in human hepatocarcinoma cell line through XBP1 splicing modulation - PubMed Central.
-
A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - NIH.
-
Off-target effects of protein tyrosine phosphatase inhibitors on oncostatin M-treated human epidermal keratinocytes - PubMed.
-
What PTP1B inhibitors are in clinical trials currently? - Patsnap Synapse.
-
536-P: Protein Tyrosine Phosphatase 1B Inhibitor MSI-1436 Promotes M2 Macrophage Polarization and Decreases Oxidative Stress in Human Monocytes under High-Glucose Conditions | Diabetes.
-
Off-target effects of protein tyrosine phosphatase inhibitors on oncostatin M-treated human epidermal keratinocytes - NIH.
-
From Marine Metabolites to the Drugs of the Future: Squalamine, Trodusquemine, Their Steroid and Triterpene Analogues - PubMed Central.
-
Trodusquemine - Wikipedia.
-
Inhibition of Protein-tyrosine Phosphatase 1B (PTP1B) Mediates Ubiquitination and Degradation of Bcr-Abl Protein - PMC - NIH.
-
Cancer drug shows unexpected fat-melting side effects - New Atlas.
-
Inhibition of PTP1B by Trodusquemine (MSI-1436) Causes Fat-specific Weight Loss in Diet-induced Obese Mice | Request PDF - ResearchGate.
-
The protein tyrosine phosphatase 1B inhibitor MSI-1436 stimulates regeneration of heart and multiple other tissues - PMC - PubMed Central.
-
Trodusquemine: a future treatment for heart disease and diabetic kidney disease? - RegMedNet.
-
What are PTP1B inhibitors and how do they work? - Patsnap Synapse.
-
N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 | Stable Isotope.
-
Trodusquemine: Availability and Approval Timeline - Sup AI.
-
Genaera Corporation Presents Phase 1 Data for Trodusquemine (MSI-1436) - BioSpace.
-
N-(2,6-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide - Smolecule.
-
2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)]acetamide | Pharmaffiliates.
-
This compound - LGC Standards.
-
2-(4-nitrosopiperazin-1-yl)acetamide Solution (1 mL (1 mg/mL)) (N-(2,6-Dimethylphenyl) - USP.
-
Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono - NIH.
-
CAS No : 5294-61-1 | Product Name : N-(2,6-Dimethylphenyl)-1-piperazineacetamide - Pharmaffiliates.
-
CAS#:5294-61-1 | N-(2,6-Dimethylphenyl)-2-(1-piperazinyl)acetamide | Chemsrc.
Sources
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics [frontiersin.org]
- 5. Trodusquemine (MSI-1436) Restores Metabolic Flexibility and Mitochondrial Dynamics in Insulin-Resistant Equine Hepatic Progenitor Cells (HPCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 8. Trodusquemine - Wikipedia [en.wikipedia.org]
- 9. The protein tyrosine phosphatase 1B inhibitor MSI-1436 stimulates regeneration of heart and multiple other tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. madbarn.com [madbarn.com]
- 11. The PTP1B selective inhibitor MSI-1436 mitigates Tunicamycin-induced ER stress in human hepatocarcinoma cell line through XBP1 splicing modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Protein-tyrosine Phosphatase 1B (PTP1B) Mediates Ubiquitination and Degradation of Bcr-Abl Protein - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results with "N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide"
This guide is designed for researchers, scientists, and drug development professionals working with N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide. As a Senior Application Scientist, my goal is to provide you with in-depth troubleshooting advice and practical protocols grounded in established chemical principles.
Part 1: Troubleshooting Guide
This section addresses specific unexpected results you may encounter during the synthesis and handling of this compound.
Issue 1: Low or No Yield of the Desired Product
Question: I performed the synthesis by reacting piperazine with 2-chloro-N-(2,6-dimethylphenyl)acetamide, but my final yield is significantly lower than expected, or I isolated no product at all. What could be the cause?
Answer:
Low or no yield in this synthesis is a common issue that can often be traced back to several key factors related to reagent stoichiometry, reaction conditions, and the nature of the starting materials.
Potential Causes & Solutions:
-
Formation of the Mono-substituted Adduct: The primary competing reaction is the formation of N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide, where only one nitrogen of the piperazine ring has reacted.[1][2] This is especially prevalent if the stoichiometry is not carefully controlled.
-
Causality: Piperazine has two reactive secondary amine groups. The first substitution reaction is generally faster than the second. If there is an excess of piperazine or if the chloro-acetamide derivative is added too quickly, the mono-substituted product can become the major product.
-
Solution:
-
Adjust Stoichiometry: Ensure a molar ratio of at least 2:1 of 2-chloro-N-(2,6-dimethylphenyl)acetamide to piperazine. A slight excess of the chloro-acetamide derivative can help drive the reaction to completion.
-
Controlled Addition: Add the 2-chloro-N-(2,6-dimethylphenyl)acetamide solution to the piperazine solution slowly, over a prolonged period, using a dropping funnel. This maintains a low concentration of the electrophile, favoring the second substitution on the already-reacted piperazine.
-
-
-
Ineffective Acid Scavenging: The reaction of an amine with an alkyl halide (in this case, the chloro-acetamide) generates one equivalent of hydrochloric acid (HCl). This acid will protonate the basic piperazine, rendering it non-nucleophilic and halting the reaction.
-
Causality: The lone pair on the piperazine nitrogen is required for the nucleophilic attack. Protonation of this nitrogen by the generated HCl effectively removes the reactive species from the reaction mixture.
-
Solution:
-
Use of a Base: Include a non-nucleophilic base in the reaction mixture to neutralize the HCl as it is formed. Common choices include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The base should be present in at least two equivalents per equivalent of piperazine.
-
Excess Piperazine (Less Ideal): While using a large excess of piperazine can also serve to scavenge the acid, it makes purification more difficult and can still lead to the mono-substituted product being a significant impurity.[1]
-
-
-
Degradation of Starting Material: The starting material, 2-chloro-N-(2,6-dimethylphenyl)acetamide, can be susceptible to hydrolysis, especially in the presence of moisture and base, to form the corresponding hydroxy-acetamide derivative.
-
Causality: The chloro-acetamide is an electrophilic compound. The presence of water or other nucleophiles can lead to unwanted side reactions.[3]
-
Solution:
-
Use Anhydrous Solvents: Ensure that your reaction solvents (e.g., ethanol, acetonitrile) are anhydrous.
-
Check Starting Material Purity: Verify the purity of your 2-chloro-N-(2,6-dimethylphenyl)acetamide by melting point or NMR before starting the reaction. It should be stored in a desiccator.
-
-
Experimental Workflow for Synthesis:
Caption: Synthesis Workflow for this compound.
Issue 2: The Final Product is an Insoluble Solid
Question: I have isolated a white solid, but it is insoluble in common organic solvents like chloroform, methanol, and acetonitrile, making characterization and further reactions difficult. Is this the correct product?
Answer:
This is a frequently observed characteristic of the target compound. This compound is a highly symmetrical and relatively nonpolar molecule, which often leads to poor solubility in many common laboratory solvents.
Confirmation and Solutions:
-
Verify the Product Identity:
-
Melting Point: The expected product has a high melting point, often greater than 260°C with decomposition.[4] If your isolated solid exhibits this property, it is a strong indication that you have synthesized the correct compound.
-
Solid-State NMR: If available, solid-state NMR can be used to characterize the structure without the need for dissolution.
-
Elemental Analysis: This can provide the empirical formula and confirm the elemental composition of your product.
-
-
Improving Solubility for Analysis:
-
Heated Solvents: Try dissolving a small amount of the material in solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) with gentle heating. These polar aprotic solvents are often effective for dissolving less soluble amides.
-
Acidification for LC-MS: For analysis by LC-MS, you can sometimes achieve sufficient solubility in the mobile phase by adding a small amount of acid (e.g., formic acid or trifluoroacetic acid) to protonate the piperazine nitrogens, which can increase polarity and solubility.
-
Quantitative Data: Solubility Observations
| Solvent | Observation |
| Water | Insoluble |
| Methanol | Sparingly soluble to insoluble |
| Acetonitrile | Slightly soluble[4] |
| Chloroform | Slightly soluble[4] |
| DMSO | Soluble with heating |
| DMF | Soluble with heating |
Issue 3: Analytical Data Shows Unexpected Peaks
Question: My NMR or LC-MS data shows peaks that I cannot account for. How can I identify these impurities?
Answer:
Unexpected peaks typically arise from side-products, unreacted starting materials, or degradation products. A systematic approach is key to identifying the source of these impurities.
Troubleshooting Decision Tree:
Caption: Decision Tree for Identifying Impurities.
Common Impurities and Their Signatures:
-
N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide (Mono-substituted):
-
LC-MS: Will have a molecular weight of 247.34 g/mol .[2] Look for the corresponding [M+H]⁺ ion at m/z 248.
-
NMR: Will show a signal for the N-H proton of the un-substituted piperazine nitrogen, which will be absent in the final di-substituted product.
-
-
Unreacted 2-chloro-N-(2,6-dimethylphenyl)acetamide:
-
LC-MS: Molecular weight of 197.66 g/mol .[5] Look for the [M+H]⁺ ion at m/z 198.
-
TLC: This starting material will have a different Rf value than the product. Running a co-spotted TLC plate with your product and the starting material can quickly confirm its presence.
-
-
Piperazine Dihydrochloride:
-
If the reaction is run under acidic conditions or if HCl is not effectively scavenged, this salt can precipitate. It is highly water-soluble and should be removed during an aqueous workup.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and stability of this compound?
-
Appearance: It is typically a white to off-white solid or crystalline powder.[4]
-
Stability: As a crystalline solid, it is generally stable under standard laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents.
Q2: Why is this compound often listed as a "Ranolazine Related Compound"?
-
This compound is a known process impurity or related substance in the synthesis of the anti-anginal drug Ranolazine.[4][6][7] Therefore, it is frequently used as a reference standard in the quality control of Ranolazine to ensure the purity of the final drug product.
Q3: What are the recommended analytical methods for quality control?
-
HPLC: Reversed-phase HPLC is a standard method for assessing purity. A C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid) is a good starting point.
-
NMR: ¹H and ¹³C NMR in a suitable deuterated solvent (like DMSO-d₆) are essential for structural confirmation.
-
Mass Spectrometry (MS): Provides molecular weight confirmation. The expected molecular weight is 408.54 g/mol .[4][8]
-
GC-MS: Can also be used, particularly for analyzing related volatile or semi-volatile impurities.[9]
Q4: Are there any specific safety precautions I should take when handling this compound?
-
While specific toxicity data is not widely published, it is prudent to handle this compound with standard laboratory safety precautions. This includes wearing personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area or fume hood. Avoid inhalation of dust and contact with skin and eyes.
Part 3: Detailed Experimental Protocol
Synthesis of this compound
This protocol is a representative synthesis based on the principles of nucleophilic substitution.
Materials:
-
Piperazine (anhydrous)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Ethanol, anhydrous
-
Deionized Water
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add piperazine (1.0 eq) and potassium carbonate (2.2 eq).
-
Dissolution: Add anhydrous ethanol to the flask to dissolve the piperazine.
-
Heating: Heat the mixture to reflux with vigorous stirring.
-
Reagent Addition: In a separate flask, dissolve 2-chloro-N-(2,6-dimethylphenyl)acetamide (2.1 eq) in a minimal amount of anhydrous ethanol. Transfer this solution to a dropping funnel.
-
Reaction: Add the 2-chloro-N-(2,6-dimethylphenyl)acetamide solution dropwise to the refluxing piperazine mixture over a period of 1-2 hours.
-
Monitoring: After the addition is complete, continue to reflux the mixture and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature. A precipitate should form.
-
Filter the solid and wash it with deionized water to remove potassium carbonate and other inorganic salts.
-
Wash the solid again with a small amount of cold ethanol to remove any residual soluble impurities.
-
-
Purification:
-
The crude product can be recrystallized from a high-boiling point solvent like DMF or DMSO if necessary, although it is often obtained in high purity after the workup.
-
-
Drying: Dry the final product in a vacuum oven to obtain a white to off-white solid.
References
- Method of making amides of dimethylamine and piperazine.
- Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.
-
2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338. PubChem. [Link]
- Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.
-
1,4-Bis(2,6-dimethylphenyl)-1,4-piperazi. ChemBK. [Link]
-
Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC - NIH. [Link]
-
2-Chloro-N-(2,6-dimethylphenyl)acetamide. PMC - NIH. [Link]
-
2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)]acetamide. Pharmaffiliates. [Link]
-
(PDF) 2-Chloro-N-(2,6-dimethylphenyl)acetamide. ResearchGate. [Link]
-
Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. PMC - NIH. [Link]
-
Synthesis of new amides of the N-methylpiperazine series | Request PDF. ResearchGate. [Link]
-
Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. NIH. [Link]
-
1-butyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide Hydrochloride. Veeprho. [Link]
-
Piperazine synthesis. Organic Chemistry Portal. [Link]
-
CAS No : 5294-61-1 | Product Name : N-(2,6-Dimethylphenyl)-1-piperazineacetamide. Pharmaffiliates. [Link]
-
Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide. NIH. [Link]
-
1-Piperidineacetamide, N-(2,6-dimethylphenyl)- | C15H22N2O | CID. PubChem. [Link]
Sources
- 1. WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide - Google Patents [patents.google.com]
- 2. schd-shimadzu.com [schd-shimadzu.com]
- 3. CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. 2-Chloro-N-(2,6-dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [lgcstandards.com]
- 7. This compound [lgcstandards.com]
- 8. This compound [lgcstandards.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 1131-01-7 [chemicalbook.com]
"N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide" causing unexpected side effects in cell lines
Technical Support Center: N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide
A Guide to Investigating Unexpected Cellular Effects
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that working with novel or less-characterized small molecules can present unique challenges. This guide is designed for researchers, scientists, and drug development professionals who are observing unexpected side effects in cell lines during treatment with this compound.
This compound, a known Ranolazine-related compound[1][2][3], may have uncharacterized biological activities. When unexpected effects such as excessive cell death, altered morphology, or inconsistent results arise, a systematic troubleshooting approach is critical. This document provides a framework of FAQs and in-depth guides to help you diagnose the root cause of these effects, distinguish between on-target and off-target phenomena, and validate your experimental outcomes with confidence.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial queries and provides immediate steps to rectify common experimental issues.
Q1: My cells are dying at concentrations where I expect to see a specific inhibitory effect. How can I determine if this is a non-specific toxic side effect?
A1: This is a critical first question. The key is to differentiate between targeted cell death (a potential on-target effect) and general cytotoxicity. High concentrations of any small molecule can induce stress and cell death through mechanisms unrelated to its intended target.[4]
-
Immediate Action: Perform a comprehensive dose-response curve. Test a wide range of concentrations, from low nanomolar to high micromolar (e.g., 10 nM to 100 µM), for a fixed duration (e.g., 24 or 48 hours). This will help you determine the EC50 (half-maximal effective concentration) for cell viability. If the concentration required to achieve your desired biological effect is very close to the concentration that induces widespread cell death, you are likely operating in a narrow therapeutic window where off-target toxicity is a major concern.[4]
-
Causality Check: Ensure the compound is fully dissolved and the final solvent concentration (e.g., DMSO) is non-toxic to your cells, typically below 0.5%.[5] Solvent toxicity can be mistaken for compound-induced cytotoxicity.[6]
A2: Significant morphological changes can be a sign of various cellular processes, including specific types of programmed cell death, cell cycle arrest, or cellular stress.
-
Cytoplasmic Vacuolation: Extensive vacuole formation may indicate a non-apoptotic form of programmed cell death known as paraptosis.[7] This process is characterized by the swelling of the endoplasmic reticulum and mitochondria and is distinct from apoptosis.
-
Cell Rounding and Detachment: This can be a hallmark of apoptosis, but it can also occur during M-phase (mitosis) arrest.[8] It may also simply indicate poor cell health or a response to cytotoxic stress.
-
Troubleshooting Steps:
-
Microscopy: Document the changes with high-resolution phase-contrast or DIC imaging at multiple time points.
-
Cell Death Analysis: Use an Annexin V/Propidium Iodide (PI) assay to distinguish between apoptosis (Annexin V positive) and necrosis (PI positive).
-
Cell Cycle Analysis: Perform flow cytometry on PI-stained cells to see if a significant population is accumulating in a specific phase of the cell cycle (e.g., G2/M).[9]
-
Q3: The compound isn't showing any effect, even at high concentrations. What are the most common reasons for inactivity?
A3: Lack of activity is often due to issues with the compound itself or the experimental setup.[10]
-
Compound Integrity and Solubility:
-
Solubility: The compound may be precipitating out of your cell culture medium. A precipitated compound has a much lower effective concentration than intended.[10] Perform a visual solubility check under a microscope or a formal solubility assay.
-
Stability: Ensure the compound has been stored correctly (protected from light, moisture, and at the recommended temperature). Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.[5]
-
-
Experimental System:
-
Target Presence: Confirm that the intended (or hypothesized) molecular target of the compound is expressed in your cell line.
-
Assay Conditions: Check that the assay timing and endpoints are appropriate for the biological question you are asking. Some effects may take longer to develop.
-
Q4: What is the best practice for preparing and storing this compound?
A4: Proper handling is fundamental for reproducible results.
-
Solvent Selection: Given its chemical structure, a high-purity, anhydrous solvent like Dimethyl Sulfoxide (DMSO) is the recommended choice for preparing a concentrated stock solution (e.g., 10-50 mM).[10]
-
Stock Solution Preparation: Warm the vial to room temperature before opening to prevent condensation. Dissolve the compound completely using vortexing or sonication.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5] Protect from light.
-
Working Dilutions: When preparing working dilutions in your aqueous cell culture medium, add the stock solution to the medium and mix immediately and thoroughly to prevent precipitation.[10] The final concentration of DMSO in the medium should ideally be kept below 0.5% to avoid solvent-induced artifacts.[6]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Characterizing the Cell Death Phenotype
When unexpected cell death is observed, identifying the specific mechanism is crucial for interpreting your results. Different forms of cell death have distinct morphologies and biochemical signatures.
This workflow guides you from initial observation to a conclusive assay.
Caption: Decision tree for characterizing cell death pathways.
| Feature | Apoptosis | Necrosis | Paraptosis |
| Morphology | Cell shrinkage, membrane blebbing, formation of apoptotic bodies, chromatin condensation.[9] | Cell swelling (oncosis), loss of membrane integrity, cell lysis.[7] | Extensive cytoplasmic vacuolation, swelling of ER and mitochondria, no nuclear fragmentation.[7] |
| Biochemical Hallmark | Caspase activation (e.g., Caspase-3), PARP cleavage, phosphatidylserine exposure.[9] | Release of intracellular contents (e.g., LDH), rapid loss of ATP. | Requires protein synthesis, can be independent of caspases.[7] |
| Inflammatory Response | Generally non-inflammatory. | Pro-inflammatory due to cell lysis. | Generally non-inflammatory. |
-
Cell Preparation: Plate cells in a 6-well plate and treat with this compound at various concentrations for the desired time. Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry immediately.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Primary necrotic cells: Annexin V-negative and PI-positive.
-
Guide 2: Investigating Potential Off-Target Effects
Off-target effects occur when a small molecule interacts with proteins other than its intended target, leading to unintended biological consequences.[11] For a compound with an unconfirmed primary target, it is essential to consider that any observed effect could be "off-target."
The following diagram illustrates an experimental strategy to build a case for on-target versus off-target activity. This assumes a hypothesized target for this compound.
Caption: Experimental workflow to distinguish on-target from off-target effects.
-
Use a Structurally Dissimilar Compound: If you hypothesize that your compound targets a specific protein (e.g., "Kinase X"), source a known inhibitor of Kinase X that has a completely different chemical scaffold. If both compounds produce the same phenotype, it strengthens the case that the effect is mediated by inhibiting Kinase X.[12]
-
Use a Negative Control Analog: A negative control is a molecule that is structurally very similar to your active compound but is known to be inactive against the intended target.[12] If the active compound causes the phenotype but the negative control does not, it suggests the effect is not due to some general chemical property of the scaffold and is more likely target-specific.
-
Target Engagement Assays: Directly measure if the compound is binding to its intended target within the cell. Techniques like cellular thermal shift assay (CETSA) can confirm target engagement.
-
Unbiased Screening: For significant or puzzling off-target effects, advanced methods may be warranted. Unbiased approaches like chemical proteomics can identify the proteins that your compound binds to within the cell, potentially revealing unexpected off-target interactions.[13]
References
-
Romero-Moya, D., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Bioengineering and Biotechnology. Available from: [Link]
-
A-STAR7_DOCTOR. (2024). CRISPR-Cas13 and RNA Editing: A Comprehensive Framework for Real-Time Therapeutic Intervention in the Clinical Workflow. Medium. Available from: [Link]
-
Drug Discovery News. (2023). The precision paradox: Off-target effects in gene editing. Available from: [Link]
-
Niepel, M., et al. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available from: [Link]
-
PromoCell. Troubleshooting guide for cell culture. Available from: [Link]
-
Vedadi, M., et al. (2011). A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells. Nature Chemical Biology. Available from: [Link]
-
Lazzarotto, C.R., et al. (2018). Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells. In: Methods in Molecular Biology. Available from: [Link]
-
Kim, D., et al. (2023). Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq. bioRxiv. Available from: [Link]
-
Al-Haddad, M.A., et al. (2022). A combinatorial anticancer drug screen identifies off-target effects of epigenetic chemical probes. bioRxiv. Available from: [Link]
-
Pharmaffiliates. 2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)]acetamide. Available from: [Link]
-
Valente, M., et al. (2024). Paraptotic Cell Death as an Unprecedented Mode of Action Observed for New Bipyridine-Silver(I) Compounds Bearing Phosphane Coligands. Journal of Medicinal Chemistry. Available from: [Link]
-
CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects. Available from: [Link]
-
Al-Suwaidan, I.A., et al. (2023). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis(thieno[2,3-b]pyridines). ACS Omega. Available from: [Link]
-
Hu, W., et al. (2015). N,N'-di-(m-methylphenyi)-3,6-dimethyl-1,4-dihydro-1,2,4,5-tetrazine-1,4-dicarboamide (ZGDHu-1) suppresses the proliferation of PANC-1 pancreatic cancer cells via apoptosis and G2/M cell cycle arrest. Oncology Reports. Available from: [Link]
-
ChemBK. 1,4-Bis(2,6-dimethylphenyl)-1,4-piperazi. Available from: [Link]
-
Maris, T., et al. (2009). N,N′-Bis(2,6-dimethylphenyl)-N-hydroxyformamidine N,N′-bis(2,6-dimethylphenyl)-N-oxidoformamidinium dichloromethane solvate. Acta Crystallographica Section E. Available from: [Link]
-
Ting, H.C., et al. (2020). A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. Scientific Reports. Available from: [Link]
-
Schaefer, M., et al. (2009). Azacytidine Inhibits RNA Methylation at DNMT2 Target Sites in Human Cancer Cell Lines. Cancer Research. Available from: [Link]
-
Sperandio, S., et al. (2000). An alternative, nonapoptotic form of programmed cell death. Proceedings of the National Academy of Sciences. Available from: [Link]
-
Pharmaffiliates. N-(2,6-Dimethylphenyl)-1-piperazineacetamide. Available from: [Link]
-
Shimadzu Chemistry & Diagnostics. N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Available from: [Link]
-
Chen, Y.J., et al. (2022). 6,6′-((Methylazanedyl)bis(methylene))bis(2,4-dimethylphenol) Induces Autophagic Associated Cell Death through mTOR-Mediated Autophagy in Lung Cancer. International Journal of Molecular Sciences. Available from: [Link]
-
Maris, T., et al. (2009). N-hydroxyformamidine N,N′-bis(2,6-dimethylphenyl)-N-oxidoformamidinium dichloromethane solvate. ResearchGate. Available from: [Link]
-
Sreenivasa, M.S., et al. (2020). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. ResearchGate. Available from: [Link]
-
Turski, W., et al. (2022). Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide. Acta Crystallographica Section E. Available from: [Link]
-
Yin, J., et al. (2024). Unveiling the hidden dangers: a review of non-apoptotic programmed cell death in anesthetic-induced developmental neurotoxicity. Cell & Bioscience. Available from: [Link]
Sources
- 1. This compound [lgcstandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. chembk.com [chembk.com]
- 4. resources.biomol.com [resources.biomol.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. An alternative, nonapoptotic form of programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N,N'-di-(m-methylphenyi)-3,6-dimethyl-1,4-dihydro-1,2,4,5-tetrazine-1,4-dicarboamide (ZGDHu-1) suppresses the proliferation of PANC-1 pancreatic cancer cells via apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The precision paradox: Off-target effects in gene editing | Drug Discovery News [drugdiscoverynews.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide
From the desk of the Senior Application Scientist
Welcome to the technical support resource for the synthesis of N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide (CAS No. 95635-56-6). This molecule, often encountered as a process impurity in the synthesis of active pharmaceutical ingredients (APIs) like Lidocaine and Ranolazine, is formed by the di-substitution of piperazine with 2-chloro-N-(2,6-dimethylphenyl)acetamide.[1][2][3] Achieving a high yield of this specific compound requires precise control over reaction conditions to favor the N,N'-disubstitution over the mono-substituted intermediate.
This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice, optimized protocols, and the causal reasoning behind key experimental choices to help you navigate the challenges of this synthesis and maximize your yield and purity.
Synthesis Overview: The Core Reaction
The synthesis is a classical bimolecular nucleophilic substitution (SN2) reaction. The secondary amine nitrogens of piperazine act as nucleophiles, attacking the electrophilic methylene carbon of 2-chloro-N-(2,6-dimethylphenyl)acetamide and displacing the chloride leaving group. A non-nucleophilic base is essential to neutralize the hydrochloric acid (HCl) generated in situ.
Caption: General reaction scheme for the synthesis of the target di-substituted product.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Question 1: My final yield is very low. What are the most likely causes?
Low yield is a frequent issue that can typically be traced back to one of three areas: reaction stoichiometry, reaction conditions, or workup/purification losses.
Caption: A logical workflow for troubleshooting the root cause of low product yield.
Causality Breakdown:
-
Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, low temperature, or deactivation of the nucleophile (piperazine). Deactivation often occurs if the HCl byproduct is not effectively neutralized by the base.[4]
-
Incorrect Stoichiometry: The most critical factor is the molar ratio of reactants. To drive the reaction towards the di-substituted product, a slight excess of 2-chloro-N-(2,6-dimethylphenyl)acetamide is required.
-
Sub-optimal Base: An insufficient amount or a low-quality (e.g., hydrated) base will fail to scavenge the generated HCl. This protonates the piperazine, rendering it non-nucleophilic and halting the reaction.
-
Product Loss During Workup: The product may be lost during aqueous extraction if the pH is not optimal, or during recrystallization if an inappropriate solvent is used.
Question 2: My analysis shows a large amount of the mono-substituted product, N-(2,6-dimethylphenyl)-1-piperazine acetamide. How do I fix this?
This is a classic stoichiometry problem. The formation of the mono- versus di-substituted product is a competitive process governed by the relative concentrations of the reactants.
The Underlying Principle: Piperazine has two equivalent reactive sites. The first substitution forms the mono-substituted intermediate. This intermediate must then compete with the remaining unreacted piperazine for the second molecule of 2-chloro-N-(2,6-dimethylphenyl)acetamide.
-
To favor the mono-substituted product: Use a large excess of piperazine (e.g., >3 equivalents).[5] This ensures that a molecule of chloroacetamide is statistically more likely to encounter an unreacted piperazine molecule than the mono-substituted intermediate.
-
To favor the di-substituted product: Use a molar ratio of at least 1:2 of piperazine to 2-chloro-N-(2,6-dimethylphenyl)acetamide. In practice, using a slight excess of the chloroacetamide (e.g., 1:2.2) helps drive the reaction to completion and consumes the mono-substituted intermediate.[6]
| Piperazine:Chloroacetamide Ratio | Predominant Product | Rationale |
| > 3 : 1 | Mono-substituted | High concentration of piperazine outcompetes the intermediate. |
| 1 : 1 | Mixture of Mono- and Di- | Competitive reaction with no statistical preference. |
| 1 : >2.1 | Di-substituted (Target) | High concentration of chloroacetamide favors reaction with the intermediate. |
| Table 1. Effect of reactant stoichiometry on product distribution. |
Question 3: The reaction seems to stop progressing according to TLC analysis. What steps should I take?
A stalled reaction is often due to the deactivation of the nucleophile or poor reagent quality.
Troubleshooting Steps:
-
Verify the Base: The most common culprit is inefficient HCl scavenging. Add an additional portion of fresh, anhydrous potassium carbonate or another suitable base.
-
Check Reagent Quality: Ensure the 2-chloro-N-(2,6-dimethylphenyl)acetamide is pure and has not hydrolyzed. Hydrolysis can occur during storage, especially in a humid environment, converting it to the unreactive hydroxy-acetamide.[4] Use anhydrous solvents to prevent this during the reaction.[1]
-
Increase Temperature: If the reaction is being run below reflux, increasing the temperature to the boiling point of the solvent (e.g., ethanol at ~78 °C) can provide the necessary activation energy to push the reaction forward.[1]
Question 4: How can I effectively purify the final product?
Purification aims to remove unreacted starting materials, the mono-substituted byproduct, and inorganic salts from the base.
-
Aqueous Workup: After the reaction, the mixture is typically diluted with water.[1] The product is organic-soluble, while the inorganic base and its hydrochloride salt are water-soluble. Extraction with a solvent like dichloromethane or ethyl acetate will move the product to the organic layer. Washing the organic layer with brine helps remove residual water.
-
Recrystallization: This is the most effective method for achieving high purity. The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or toluene.[6] The ideal solvent is one in which the product is soluble at high temperatures but poorly soluble at room temperature or below, while impurities remain soluble.
-
Column Chromatography: While possible, this is less ideal for large-scale synthesis. It can be used to separate the di-substituted product from the more polar mono-substituted byproduct if recrystallization is ineffective.
Optimized Experimental Protocol
This protocol is designed to maximize the yield of the di-substituted product. It is a self-validating system; successful execution relies on careful control of the parameters explained in the troubleshooting section.
Materials:
-
Piperazine (anhydrous)
-
2-Chloro-N-(2,6-dimethylphenyl)acetamide[1]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Ethanol (200 proof, anhydrous)
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add piperazine (1.0 eq), potassium carbonate (2.5 eq), and anhydrous ethanol.
-
Addition of Reactant: While stirring the slurry, add 2-chloro-N-(2,6-dimethylphenyl)acetamide (2.2 eq).
-
Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 3-4 hours.[1] The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the mono-substituted intermediate spot is no longer visible.
-
Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Slowly add deionized water to dissolve the inorganic salts.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from an appropriate solvent like ethanol or toluene to obtain the pure this compound.
Analytical Methods for Reaction Monitoring
Properly monitoring the reaction is key to maximizing yield by ensuring the reaction is stopped at the optimal time.
| Method | Principle | Application & Insights |
| Thin-Layer Chromatography (TLC) | Separation based on polarity on a silica plate. | Ideal for real-time monitoring. Allows for qualitative visualization of the disappearance of starting materials and the appearance of the mono- and di-substituted products. The di-substituted product will be less polar (higher Rf value) than the mono-substituted product. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a mobile and stationary phase.[7] | Provides quantitative data. Useful for determining the precise ratio of products and starting materials in the crude mixture, which is essential for accurate yield calculation and impurity profiling.[7] |
| Table 2. Comparison of common analytical methods for reaction monitoring. |
References
-
Axios Research. (n.d.). Lidocaine EP Impurity A - CAS - 87-62-7. Retrieved from [Link]
- Google Patents. (n.d.). CN112521315A - Preparation method of lidocaine degradation impurities.
-
SynZeal. (n.d.). Lidocaine Impurities. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Lidocaine-impurities. Retrieved from [Link]
-
Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]
-
Kleboe Jardine. (n.d.). Senior Application Scientist. Retrieved from [Link]
-
Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]
-
GraphViz Examples and Tutorial. (n.d.). Simple Graph. Retrieved from [Link]
-
Chemnovatic. (2024, July 15). Technical documentation of chemical products – what do you need to know?. Retrieved from [Link]
-
Graphviz Documentation. (n.d.). User Guide. Retrieved from [Link]
-
Sapio Sciences. (2025, March 3). Best Practices for Documenting Synthesis Steps and Managing Reagents. Retrieved from [Link]
-
Merck Millipore. (n.d.). Peptide & HT Organic Synthesis Technical Support. Retrieved from [Link]
-
ZipRecruiter. (n.d.). What is a Senior Pharmaceutical Scientist job?. Retrieved from [Link]
- Google Patents. (n.d.). WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.
-
Sensient Technologies Careers. (2025, September 30). Senior Application Scientist I. Retrieved from [Link]
-
Consultoría Gerena. (n.d.). Elaboration of technical documentation on chemical products. Retrieved from [Link]
-
NCBI. (n.d.). Format and Content of Technical Support Documents. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]
- Google Patents. (n.d.). CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.
-
Pharmaffiliates. (n.d.). 2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)]acetamide. Retrieved from [Link]
-
life-science.eu. (2023, August 18). Senior Scientist. Retrieved from [Link]
-
Exonate. (2020, May 12). A day in the life of a Senior Scientist. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. Retrieved from [Link]
-
NIH. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. Retrieved from [Link]
-
NIH. (n.d.). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Retrieved from [Link]
-
ResearchGate. (2025, May 28). (PDF) Piperazine Amides with Desirable Solubility, Physicochemical and Drug-like Properties: Synthesis and Evaluation of the Anti-Trypanosoma cruzi Activity. Retrieved from [Link]
-
Springer. (2024, April 16). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Retrieved from [Link]
-
ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]
-
NIH. (n.d.). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
NIH. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound [lgcstandards.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purity Analysis of N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide (Ranolazine Related Compound D)
Welcome to the technical support center for N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purity analysis and to address potential issues encountered during experimentation with this compound. As a known impurity and related compound of the anti-anginal drug Ranolazine, referred to as Ranolazine Related Compound D, stringent purity control is critical for its use in research and development.[1][2]
Frequently Asked Questions (FAQs)
Compound Identity and Synthesis
Q1: What is this compound?
A1: this compound is a chemical compound identified as a process-related impurity in the synthesis of Ranolazine.[1][2] It is designated as Ranolazine Related Compound D in several pharmacopeial and commercial contexts.[1][2] Its structure features a central piperazine ring symmetrically substituted on both nitrogen atoms with N-(2,6-dimethylphenyl)acetamide groups.
Q2: How is this compound typically synthesized?
A2: While specific proprietary synthesis methods may vary, the formation of this compound generally occurs as a by-product during the synthesis of Ranolazine intermediates. The most probable synthetic route involves the reaction of piperazine with 2-chloro-N-(2,6-dimethylphenyl)acetamide.[3][4][5] In this reaction, if the stoichiometry is not carefully controlled, one molecule of piperazine can react with two molecules of the chloroacetamide, leading to the formation of the disubstituted product, Ranolazine Related Compound D.
Caption: Synthetic pathway of Ranolazine Related Compound D.
Potential Impurities
Q3: What are the common impurities to look for in a sample of this compound?
A3: Based on its synthetic pathway, the following are potential process-related impurities:
-
N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide: This is the monosubstituted product and a key intermediate in the synthesis of Ranolazine.[6][7] Its presence indicates an incomplete reaction.
-
Piperazine: Unreacted starting material.[8]
-
2-chloro-N-(2,6-dimethylphenyl)acetamide: Unreacted electrophile.[9]
-
Other Ranolazine-Related Compounds: Depending on the specific synthetic route of the starting materials, other impurities related to Ranolazine synthesis may also be present.[10][11]
It is also important to consider potential degradation products, which may form under conditions of heat, light, or in the presence of acid, base, or oxidizing agents. Forced degradation studies on Ranolazine have shown that the piperazine ring can be susceptible to oxidation.[3][12]
| Potential Impurity | Origin | Analytical Consideration |
| N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide | Incomplete Reaction | Will have a different retention time in HPLC, likely eluting earlier. |
| Piperazine | Unreacted Starting Material | Highly polar, may be difficult to retain on a standard C18 column. |
| 2-chloro-N-(2,6-dimethylphenyl)acetamide | Unreacted Starting Material | Should be readily separable by reversed-phase HPLC. |
| Oxidation Products | Degradation | May present as N-oxide derivatives of the piperazine ring. |
Analytical Methods
Q4: What analytical techniques are recommended for purity analysis?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for purity analysis of this compound and other Ranolazine-related compounds.[13][14] For structural confirmation and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[4][15] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the definitive structural elucidation of the compound and its impurities.[16]
Q5: Can you provide a starting point for an HPLC method?
A5: Several stability-indicating HPLC methods have been developed for Ranolazine and its related substances.[17][18] A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a phosphate or acetate buffer and an organic modifier like acetonitrile or methanol in a gradient or isocratic elution.
Example Starting HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.01M Ammonium acetate buffer, pH adjusted to 5.0 with acetic acid
-
Mobile Phase B: Methanol
-
Gradient: 60% B (Isocratic)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 273 nm
-
Column Temperature: 30°C
This method is a starting point and may require optimization for your specific sample and system.
Caption: General workflow for HPLC purity analysis.
Troubleshooting Guide
Common HPLC Issues
Problem 1: Peak Tailing
-
Symptom: The peak for this compound has an asymmetrical shape with a "tail" extending from the back of the peak.
-
Causality: This is a common issue with basic compounds containing amine groups, like the piperazine moiety in this molecule.[17] The tailing is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[19]
-
Solutions:
-
Lower Mobile Phase pH: Adjust the pH of the mobile phase to be 2-3 units below the pKa of the piperazine nitrogens. This ensures the amine groups are fully protonated, minimizing their interaction with silanols.
-
Use a Mobile Phase Modifier: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will interact with the active silanol sites, masking them from the analyte.[20]
-
Employ an End-Capped Column: Use a high-quality, end-capped HPLC column where the residual silanol groups have been chemically deactivated.[19]
-
Increase Buffer Concentration: A higher buffer concentration can sometimes improve peak shape.
-
Problem 2: Poor Resolution Between the Main Peak and Impurities
-
Symptom: Peaks for impurities are not baseline-separated from the main compound peak.
-
Causality: The chromatographic conditions are not optimized to differentiate between structurally similar compounds.
-
Solutions:
-
Modify the Mobile Phase Composition: Adjust the ratio of organic solvent to buffer. A lower percentage of organic solvent will generally increase retention and may improve separation.
-
Change the Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.
-
Implement a Gradient Elution: A gradient program that starts with a lower concentration of organic solvent and gradually increases it can improve the separation of early-eluting impurities and sharpen peaks.
-
Use a High-Efficiency Column: A column with a smaller particle size (e.g., <3 µm) or a longer length will provide more theoretical plates and better resolving power.[19]
-
Problem 3: Baseline Noise or Drift
-
Symptom: The chromatogram baseline is not stable, showing noise or a continuous rise or fall.
-
Causality: This can be due to several factors, including contaminated mobile phase, an improperly conditioned column, or detector issues.[2][18]
-
Solutions:
-
Degas the Mobile Phase: Ensure the mobile phase is adequately degassed to prevent air bubbles from entering the detector.[2]
-
Use High-Purity Solvents: Prepare the mobile phase with HPLC-grade solvents and fresh, high-purity water.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis.
-
Clean the System: If the issue persists, it may be necessary to flush the HPLC system and clean the detector flow cell according to the manufacturer's instructions.
-
References
- Alentris Research Pvt. Ltd.
- Babu, V. V. S., Sudhakar, V., & Murthy, T. E. G. K. (2014). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Longdom Publishing.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Google Patents. (n.d.).
- Chrom Tech, Inc. (2023, October 28).
- Google Patents. (n.d.).
- ResearchGate. (n.d.). (A) Schematic presentation of Ranolazine synthesis; (B) blend...
- Simson Pharma Limited. (n.d.).
- PharmaCores. (2023, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
- Chidella, K. S., Dasari, V. B., & Anireddy, J. (2021). Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS. American Journal of Analytical Chemistry, 12(1), 1-14.
- Maharjan, S., et al. (2023). Analytical Method Validation of Ranolazine tablets by RP-HPLC.
- MedChemExpress. (n.d.). This compound-d8.
- National Center for Biotechnology Inform
- Research Journal of Pharmacy and Technology. (n.d.). Eco-friendly HPLC Method for the determination of Ranolazine using Cyclodextrin as a green additive to mobile phase.
- SynThink Research Chemicals. (n.d.). 2-chloro-N-(2,6-dimethylphenyl)acetamide | 1131-01-7.
- International Journal of Trend in Scientific Research and Development. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- Benchchem. (n.d.). Application Notes and Protocols for 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
- Chemicea. (n.d.).
- National Center for Biotechnology Information. (n.d.). 1-Piperidineacetamide, N-(2,6-dimethylphenyl)-. PubChem.
- CymitQuimica. (n.d.).
- Agnitio Pharma. (n.d.).
- LGC Standards. (n.d.). N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide (MM1320.02-0025).
- Google Patents. (n.d.). Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.
- Google Patents. (n.d.). Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.
- Simson Pharma Limited. (n.d.). 2-Chloro-N-(2,6-dimethyl phenyl)acetamide | CAS No- 1131-01-7.
- National Institutes of Health. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone)
- LGC Standards. (n.d.). This compound.
- National Institutes of Health. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. PMC.
- National Institute of Standards and Technology. (n.d.). Acetamide, N-(2,6-dimethylphenyl)-. NIST WebBook.
- Pharmaffiliates. (n.d.). 2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)]acetamide.
- Shimadzu. (n.d.). N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide | 5294-61-1 | Metabolites.
- Chemsrc. (n.d.). CAS#:5294-61-1 | N-(2,6-Dimethylphenyl)-2-(1-piperazinyl)acetamide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. WO2011160396A1 - Method for preparation of ranolazine - Google Patents [patents.google.com]
- 4. CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide - Google Patents [patents.google.com]
- 5. WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide - Google Patents [patents.google.com]
- 6. cwsabroad.com [cwsabroad.com]
- 7. schd-shimadzu.com [schd-shimadzu.com]
- 8. CAS#:5294-61-1 | N-(2,6-Dimethylphenyl)-2-(1-piperazinyl)acetamide | Chemsrc [chemsrc.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. Ranolazine USP Related Compound D | CymitQuimica [cymitquimica.com]
- 11. agnitio.co.in [agnitio.co.in]
- 12. Ranolazine USP Related Compound D | 380204-72-8 [chemicea.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS [scirp.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. ijprajournal.com [ijprajournal.com]
- 19. chromtech.com [chromtech.com]
- 20. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Assay Interference from N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide and Structurally-Related Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding potential analytical assay interference caused by N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide, a compound structurally related to lidocaine and ranolazine. While direct interference data for this specific molecule is not widely published, its structural motifs are common in pharmaceutical development and can be prone to producing misleading results in a variety of assay formats. This guide is designed to equip you with the knowledge and tools to identify, understand, and mitigate such interferences, ensuring the integrity of your experimental data.
Part 1: Understanding the Challenge - Why Good Compounds Can Go Bad in Assays
It is a common pitfall in drug discovery and development to encounter compounds that appear as "hits" in high-throughput screens, only to be later identified as false positives.[1] These pan-assay interference compounds (PAINS) can interact with assays in ways that are not related to the intended biological target, leading to a significant waste of time and resources.[1] this compound, due to its chemical structure, could potentially fall into this category.
Interference can arise from several mechanisms, including but not limited to:
-
Compound Reactivity: The molecule may chemically react with assay components, such as enzymes or detection reagents.[2]
-
Aggregation: At certain concentrations, the compound may form colloidal aggregates that can sequester and non-specifically inhibit enzymes.[3]
-
Optical Interference: The compound may possess intrinsic fluorescent or quenching properties that interfere with light-based detection methods.[4]
-
Cross-Reactivity in Immunoassays: The compound's structure may mimic that of the target analyte, leading to competition for antibody binding in immunoassays.[5][6][7]
The following sections provide a structured approach to troubleshooting these potential issues.
Part 2: Troubleshooting Guides in a Q&A Format
Immunoassays
Q1: My competitive immunoassay for a small molecule drug is showing unexpectedly high (or low) readings after introducing this compound as a potential competitor. How can I determine if this is true binding or interference?
This is a classic case of potential cross-reactivity, a common interference in immunoassays, especially competitive ones.[5][7] The structural similarity of your test compound to the intended analyte can lead to it competing for antibody binding sites, giving a false signal.[5]
Troubleshooting Workflow:
Step 1: Assess Structural Similarity Compare the chemical structure of this compound with your target analyte. The presence of shared epitopes (specific binding sites) can suggest a higher likelihood of cross-reactivity.[7]
Step 2: Perform a Dose-Response Curve Analysis Run a full dose-response curve of this compound in your assay. A non-parallel displacement curve compared to your standard analyte can indicate non-specific binding or a different binding mechanism.
Step 3: Orthogonal Assay Confirmation Validate your findings using a different analytical method that does not rely on antibody-antigen recognition, such as liquid chromatography-mass spectrometry (LC-MS). This will provide an independent quantification of your analyte, free from immunoassay-specific interferences.
Step 4: Spike and Recovery Experiment A critical experiment to validate the accuracy of your method is to spike known amounts of your analyte into samples containing various concentrations of this compound.[8] Poor recovery of the spiked analyte is a strong indicator of interference.[8]
Mitigation Strategy: If cross-reactivity is confirmed, consider developing a more specific monoclonal antibody that targets a unique epitope on your analyte, not shared by the interfering compound.[6]
Enzymatic Assays
Q2: I've identified this compound as a hit in my enzymatic assay. How can I be sure it's a true inhibitor and not an artifact?
False positives in enzymatic assays are frequently caused by compound aggregation or non-specific reactivity.[2][3] It is crucial to perform a series of counter-screens to rule out these possibilities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for enzymatic assay hits.
Step 1: Detergent Sensitivity Test Re-test your compound in the presence of a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%).[3] The activity of true inhibitors should be unaffected, while the apparent inhibition of aggregators will be significantly reduced.[3]
Step 2: Varying Enzyme Concentration The IC50 of a true, reversible inhibitor should be independent of the enzyme concentration. In contrast, the apparent potency of aggregators will often change as the enzyme concentration is varied.[3]
Step 3: Test for Thiol Reactivity Some compounds can interfere with assays by reacting with cysteine residues on enzymes.[2] To test for this, measure the IC50 of your compound in the presence and absence of a reducing agent like dithiothreitol (DTT).[2] A significant shift in potency suggests thiol reactivity.
Cell-Based and High-Content Screening (HCS) Assays
Q3: In my fluorescence-based cellular assay, treatment with this compound is causing an increase in signal. How do I differentiate a real biological effect from compound-induced fluorescence?
Compound autofluorescence is a major source of interference in HCS and other fluorescence-based assays.[4] It's essential to perform controls to identify and mitigate this.
Troubleshooting and Mitigation Strategies:
| Interference Type | Potential Effect | Troubleshooting & Mitigation Strategies |
| Compound Autofluorescence | False Positive (increased signal) | - Pre-screen Compound Plate: Read the fluorescence of the compound plate before adding cells or assay reagents.[3]- Counterscreen: Run the assay with your compound in a cell-free buffer to quantify its intrinsic fluorescence.[3]- Shift Wavelengths: If your instrument allows, adjust the excitation and emission wavelengths to avoid the compound's fluorescence spectrum.[3] |
| Fluorescence Quenching | False Negative (decreased signal) | - Counterscreen: Similar to autofluorescence, test the compound's effect on a known fluorescent control molecule. |
| Cytotoxicity | False Positive or Negative | - Cell Viability Assay: Run a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) to ensure the observed effects are not due to cell death.[4] |
Part 3: Frequently Asked Questions (FAQs)
Q: What are "Pan-Assay Interference Compounds" (PAINS) and why should I be concerned? A: PAINS are chemical compounds that frequently show up as "hits" in a wide variety of high-throughput screening assays.[1] Their activity is often non-specific and not related to the intended biological target. Identifying and removing PAINS early in the drug discovery process is crucial to avoid wasting resources on developing compounds that will ultimately fail.[1][2]
Q: My compound is structurally similar to lidocaine. Does this mean it will interfere with my assay? A: Not necessarily, but it does warrant caution. Structural similarity can be a predictor of cross-reactivity, especially in immunoassays.[5][6] For instance, assays for lidocaine need to be tested for cross-reactivity with its major metabolites.[9] It is always best practice to experimentally verify the specificity of your assay for your compound of interest.
Q: What is the "Hook Effect" and how can I avoid it? A: The "Hook Effect" or prozone effect can occur in immunoassays when the analyte concentration is excessively high.[10] This can lead to saturation of both capture and detection antibodies, preventing the formation of the "sandwich" complex and resulting in an erroneously low signal.[10] The best way to mitigate this is by analyzing samples at several dilutions to ensure the results are within the linear range of the assay.[8]
Q: Can the sample matrix itself cause interference? A: Yes, components in your sample matrix (e.g., serum, plasma, cell lysate) can interfere with assay performance.[8] This is why it's essential to perform validation experiments like spike and recovery and to assess dilution linearity to ensure the matrix is not adversely affecting your results.[8]
Q: Are there any general "best practices" to minimize the risk of assay interference? A: Absolutely. Here are a few key principles:
-
Thorough Assay Validation: Before screening, rigorously validate your assay for robustness, including assessing its sensitivity to known interference compounds.[11]
-
Use of Counter-Screens: Proactively run counter-screens to identify common interference mechanisms like aggregation, reactivity, and autofluorescence.[2][4]
-
Orthogonal Confirmation: Always confirm hits from your primary screen using a secondary, orthogonal assay that has a different detection method and mechanism.
-
Consult the Literature: Stay informed about common interference motifs and problematic compound classes.[5]
By employing these troubleshooting strategies and maintaining a critical eye on your data, you can navigate the complexities of assay interference and confidently advance your research and development programs.
References
- Biochemia Medica. (n.d.). Interferences in quantitative immunochemical methods.
- Channelchek. (2022, April 29). Dealing With False Positives During Drug Screening Process.
- Fisher Scientific. (n.d.). QMS® Lidocaine (LIDO).
- NCBI Bookshelf. (2015, September 18). Assay Interference by Chemical Reactivity - Assay Guidance Manual.
- Benchchem. (n.d.). Technical Support Center: Navigating Natural Product Interference in High-Throughput Screening.
- NCBI. (2025, May 28). Interference and Artifacts in High-content Screening - Assay Guidance Manual.
- Cygnus Technologies. (n.d.). Troubleshooting & FAQs.
- NIH. (n.d.). Interferences in Immunoassay - PMC - PubMed Central.
- NIH. (n.d.). High-Throughput RNA Interference Screening: Tricks of the Trade - PMC.
- Biosynth. (2025, July 11). An Introduction To Immunoassay Interference | Blog.
- SciSpace. (2012, March 23). Interferences in immunoassay.
- NIH. (n.d.). Retrospective Approach to Evaluate Interferences in Immunoassay - PMC.
Sources
- 1. channelchek.com [channelchek.com]
- 2. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. biochemia-medica.com [biochemia-medica.com]
- 6. biosynth.com [biosynth.com]
- 7. scispace.com [scispace.com]
- 8. cygnustechnologies.com [cygnustechnologies.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Retrospective Approach to Evaluate Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput RNA Interference Screening: Tricks of the Trade - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Mitigating Potential In Vivo Toxicity of N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide. This compound is recognized as "Ranolazine Related Compound D," an impurity or byproduct in the synthesis of the anti-anginal medication Ranolazine.[1][2] Given its structural relationship to Ranolazine, a compound with a known profile of dose-dependent cardiotoxicity and neurotoxicity, a proactive and informed approach to in vivo studies is paramount.[3][4] This guide provides a comprehensive framework for anticipating, identifying, and mitigating potential toxicities through a series of frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and potential issues that may arise during the in vivo evaluation of this compound.
Q1: What are the primary toxicity concerns for this compound based on its structure?
A1: As a structural analog and known impurity of Ranolazine, the primary toxicity concerns for this compound are dose-dependent cardiotoxicity and neurotoxicity.[3][4][5]
-
Cardiotoxicity: The most significant concern is the potential for prolongation of the QT interval on an electrocardiogram (ECG).[4] Ranolazine is known to inhibit the rapid delayed rectifier potassium current (IKr), which can lead to delayed ventricular repolarization and an increased risk of torsades de pointes (TdP), a life-threatening arrhythmia.[3][6] Given the shared pharmacophore, it is critical to assume a similar risk with this related compound.
-
Neurotoxicity: Ranolazine is associated with dose-dependent neurological side effects such as dizziness, headache, and in cases of overdose, seizures and tremors.[7][8] These effects are likely centrally mediated, and due to the piperazine core, a structure common in centrally acting agents, similar neurotoxicities should be anticipated.[4]
Q2: We observed unexpected ataxia and lethargy in our high-dose group. How should we proceed?
A2: This is a strong indicator of potential neurotoxicity. The following troubleshooting steps are recommended:
-
Immediate Dose Reduction: In subsequent cohorts, reduce the dose to a level that does not produce overt clinical signs of neurotoxicity.
-
Staggered Dosing: Instead of a single high dose, consider a fractionated dosing regimen to maintain a lower, more consistent plasma concentration (Cmax), which may mitigate peak exposure-related neurotoxicity.
-
Comprehensive Clinical Observations: Implement a detailed neurobehavioral scoring system to quantify the severity and duration of these effects at lower doses. This could include a functional observational battery (FOB) to assess autonomic function, neuromuscular coordination, and overall activity.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If not already done, conduct a PK study to correlate plasma and central nervous system (CNS) exposure with the observed neurobehavioral changes. This will help establish a maximum tolerated exposure level.
Q3: Our preliminary ECG data shows a slight, but statistically significant, QTc prolongation. What are our next steps to mitigate this?
A3: Any indication of QTc prolongation should be taken seriously. Here is a guide to your next steps:
-
In-depth Cardiac Safety Assessment: Conduct a thorough in vivo cardiac safety study in a sensitive species (e.g., telemetered dogs or non-human primates) to fully characterize the dose-response relationship for QTc prolongation.
-
hERG Channel Assay: An in vitro hERG (human Ether-à-go-go-Related Gene) channel assay is crucial to determine if the compound directly inhibits this potassium channel, a common cause of drug-induced QT prolongation.[5]
-
Structural Modification: If the compound's primary activity is of high interest, medicinal chemistry efforts can be directed to modify the structure to reduce hERG affinity while retaining desired pharmacological activity. This often involves altering the basicity of the piperazine nitrogens or modifying the side chains to create steric hindrance for the hERG channel binding pocket.
-
Formulation Strategies: Explore formulation changes that can reduce the rate of absorption and lower the peak plasma concentration (Cmax), as QTc prolongation is often linked to high drug concentrations.[9] Controlled-release formulations can be particularly effective.
Q4: Can we use co-administered agents to reduce the potential toxicity of this compound?
A4: Yes, this is a viable strategy, particularly for mitigating cardiotoxicity.
-
For Cardioprotection: Agents that maintain cardiac ion channel homeostasis can be explored. For instance, co-administration of agents that do not prolong the QT interval and have a positive effect on cardiac function could be considered. However, this adds complexity to the study and requires careful selection to avoid adverse drug-drug interactions.
-
Antioxidants: Some drug-induced toxicities are mediated by oxidative stress.[10] Co-administration with antioxidants like N-acetylcysteine or Vitamin E could be explored in non-clinical models to see if they mitigate any observed organ toxicity, particularly if there are signs of cellular stress in histopathology.
-
Caution with CYP3A4 and CYP2D6 Inhibitors/Inducers: Ranolazine is primarily metabolized by CYP3A4 and to a lesser extent, CYP2D6.[3] Co-administration of drugs that inhibit these enzymes will likely increase the plasma concentration of this compound, exacerbating its toxicity. Conversely, inducers of these enzymes could decrease exposure. A thorough evaluation of all co-administered compounds for their effects on these enzymes is essential.
Part 2: Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for key experiments to assess and mitigate the in vivo toxicity of this compound.
Protocol 1: In Vivo Dose Range Finding and Maximum Tolerated Dose (MTD) Study
Objective: To determine the MTD and identify the primary dose-limiting toxicities of this compound in a rodent model.
Methodology:
-
Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats or CD-1 mice), with an equal number of males and females per group (n=3-5/sex/group).
-
Dose Selection: Based on any available in vitro cytotoxicity data, select a starting dose and escalate in subsequent cohorts (e.g., using a modified Fibonacci sequence). Include a vehicle control group.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intravenous).
-
Clinical Observations: Conduct detailed clinical observations at least twice daily for signs of toxicity, paying close attention to neurological signs (ataxia, lethargy, tremors, convulsions) and general well-being (posture, grooming, activity level).
-
Body Weights: Record body weights prior to dosing and daily thereafter.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause mortality, severe clinical signs, or a greater than 10% loss in body weight.
-
Necropsy and Histopathology: At the end of the observation period (typically 7-14 days), perform a gross necropsy on all animals. Collect major organs and tissues, with a focus on the heart and brain, for histopathological examination.
Protocol 2: In Vivo Cardiovascular Safety Assessment (Telemetered Model)
Objective: To definitively assess the effects of this compound on cardiovascular parameters, including the QT interval.
Methodology:
-
Animal Model: Use surgically implanted telemetry devices in a non-rodent species, such as Beagle dogs or Cynomolgus monkeys, which have cardiovascular physiology more translatable to humans.
-
Study Design: A crossover design is often employed, where each animal receives the vehicle and multiple dose levels of the test compound in separate dosing periods, with an adequate washout period in between.
-
Data Collection: Continuously record ECG, blood pressure, and heart rate before and after dosing.
-
ECG Analysis: Pay meticulous attention to the QT interval. Correct the QT interval for heart rate using a species-specific formula (e.g., Van de Water's for dogs).
-
Data Interpretation: Analyze the data for dose-dependent changes in QTc, heart rate, blood pressure, and ECG morphology.
Protocol 3: Formulation Strategy to Reduce Cmax
Objective: To develop and test a modified formulation aimed at reducing the peak plasma concentration (Cmax) to mitigate potential Cmax-related toxicities.
Methodology:
-
Formulation Development:
-
Controlled-Release Matrix: Incorporate the compound into a hydrophilic polymer matrix (e.g., HPMC) that swells upon contact with gastrointestinal fluids, leading to a slower, more controlled release of the drug.
-
Encapsulation: Microencapsulation of the drug particles with a polymer coating can also control the dissolution rate.
-
-
In Vitro Dissolution Testing: Perform dissolution studies under various pH conditions to ensure the desired release profile is achieved.
-
In Vivo Pharmacokinetic Study:
-
Animal Model: Use a relevant species (e.g., rats or dogs).
-
Study Design: Administer the original (immediate-release) formulation and the new controlled-release formulation to different groups of animals at the same dose level.
-
Blood Sampling: Collect serial blood samples at appropriate time points to capture the full pharmacokinetic profile.
-
Bioanalysis: Analyze plasma samples for the concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Compare the Cmax, Tmax, and AUC of the two formulations. A successful controlled-release formulation will show a lower Cmax and a delayed Tmax compared to the immediate-release formulation.
-
Part 3: Data Presentation & Visualization
Table 1: Hypothetical Dose-Response Data for Cardiotoxicity and Neurotoxicity
| Dose Group (mg/kg) | Mean Change in QTc (ms) from Baseline | Incidence of Ataxia (%) |
| Vehicle Control | +1.5 | 0 |
| 10 | +3.2 | 0 |
| 30 | +8.9 | 20 |
| 100 | +25.1 | 80 |
Diagrams (Graphviz DOT Language)
Caption: Workflow for assessing and mitigating in vivo toxicity.
Caption: Potential mechanism of cardiotoxicity.
References
-
Ranolazine. (2025). In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]
- Martin, R. L., McDermott, J. S., & Salata, J. J. (2004). Drug-induced hERG channel block and QT prolongation: the good, the bad, and the ugly. Journal of cardiovascular pharmacology, 43 Suppl 1, S23–S29.
- Jerling, M. (2006). Clinical pharmacokinetics of ranolazine. Clinical pharmacokinetics, 45(5), 469–491.
-
Ranolazine. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved from: [Link]
- Fatal, Intentional Overdose of Ranolazine: Postmortem Distribution of Parent Drug and Its Major Metabolite. (2021). Journal of Analytical Toxicology, 45(1), 93-98.
- A fatal ranolazine overdose after an intentional ingestion. (2018). Clinical Toxicology, 56(8), 789-790.
-
Ranolazine Uses, Side Effects & Warnings. (2023). Drugs.com. Retrieved from: [Link]
-
Ranolazine: MedlinePlus Drug Information. (2016). MedlinePlus. Retrieved from: [Link]
- Fatal, Intentional Overdose of Ranolazine: Postmortem Distribution of Parent Drug and Its Major Metabolite. (2020). Journal of analytical toxicology, bkaa200.
-
Ranolazine Impurities and Related Compound. (n.d.). Veeprho. Retrieved from: [Link]
- Strategies to reduce the risk of drug-induced QT interval prolongation: a pharmaceutical company perspective. (2008). British Journal of Pharmacology, 154(7), 1547-1557.
- Piperine Alleviates Doxorubicin-Induced Cardiotoxicity via Activating PPAR- γ in Mice. (2019). Oxidative Medicine and Cellular Longevity, 2019, 4083685.
-
Ranolazine. (2016). New Drug Approvals. Retrieved from: [Link]
-
Ranolazine Related Compound D (2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)acetamide]) (1598788). (n.d.). Pharmaffiliates. Retrieved from: [Link]
-
Ranolazine. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved from: [Link]
Sources
- 1. Ranolazine USP Related Compound D | 380204-72-8 [chemicea.com]
- 2. alentris.org [alentris.org]
- 3. ijnrd.org [ijnrd.org]
- 4. "Process For Preparing Ranolazine" [quickcompany.in]
- 5. Synthesis and Characterization of Ether-Dimer Impurity of Drug - Ranolazine Using 2, 2’- (oxybis (methylene)) Bis (Oxirane) , American Journal of Applied Scientific Research, Science Publishing Group [sciencepublishinggroup.com]
- 6. Design and synthesis of novel C2-symmetric chiral piperazines and an application to asymmetric acylation of sigma-symmetric 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Piperazine protects the rat heart against sudden cardiac death from barium chloride-induced ventricular fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Piperine Alleviates Doxorubicin-Induced Cardiotoxicity via Activating PPAR- γ in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Elucidating and Validating the Mechanism of Action of N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide
For drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and challenging. A critical milestone in this process is the elucidation and validation of the compound's mechanism of action (MoA).[1][2][3] This guide provides a comprehensive framework for researchers and scientists to systematically investigate "N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide," a compound for which the biological target and MoA are not yet widely established. We will explore a multi-pronged approach, integrating biophysical, cellular, and proteomic techniques to not only identify the molecular target but also to build a robust body of evidence to validate its biological function.
Part 1: Foundational Strategy - From Phenotypic Screening to Target Identification
The initial step in understanding the MoA of a novel compound is often to observe its effects in a biological context. Phenotypic screening, which assesses the compound's impact on cellular behavior, can provide the first clues to its function.[2][3] This is a "forward chemical genetics" approach, where the phenotype guides the subsequent investigation into the molecular target.[2]
A logical workflow for this initial phase is as follows:
Caption: Initial workflow for MoA investigation.
Part 2: Biophysical Characterization of Target Engagement
Once a putative target has been identified, it is imperative to confirm direct physical binding between the compound and the target protein. Several biophysical techniques can provide quantitative data on binding affinity, kinetics, and thermodynamics.[4][5][6][7][8][9][10][11][12][13][14]
Comparison of Key Biophysical Methods
| Technique | Principle | Key Outputs | Advantages | Limitations |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding.[4][6][9][10] | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[4][6][10] | Label-free, in-solution, provides a complete thermodynamic profile.[4][9][10] | Requires relatively large amounts of protein and compound.[14] |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface.[5][7][11] | Binding affinity (KD), association (ka) and dissociation (kd) rates.[5][7][8][11][12] | Real-time kinetics, high sensitivity, low sample consumption.[5][8] | Requires immobilization of one binding partner, which may affect its conformation.[7] |
| Cellular Thermal Shift Assay (CETSA) | Measures ligand-induced changes in protein thermal stability in a cellular environment.[15][16][17][18][19][20][21] | Target engagement in cells, can be adapted for high-throughput screening.[13][17][18] | Label-free, confirms target binding in a physiological context.[15][16][19][21] | Not all proteins exhibit a clear thermal shift upon ligand binding.[16] |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a Western blot-based CETSA to confirm the engagement of "this compound" with its putative target in intact cells.[15][18][19][20][22]
-
Cell Culture and Treatment:
-
Culture cells expressing the target protein to 70-80% confluency.
-
Treat cells with various concentrations of the compound or vehicle (DMSO) for a predetermined time.
-
-
Thermal Challenge:
-
Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by centrifugation at high speed.
-
-
Protein Quantification and Western Blotting:
-
Data Analysis:
-
Quantify the band intensities and plot the relative amount of soluble target protein as a function of temperature for both compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature indicates target stabilization by the compound.[22]
-
Part 3: Delineating the Downstream Signaling Pathway
Confirmation of direct target binding is a crucial step, but understanding the functional consequences of this interaction is equally important. This involves investigating the downstream signaling pathways modulated by the compound.[23][25][26]
Workflow for Signaling Pathway Analysis
Caption: Workflow for downstream pathway analysis.
Experimental Protocol: Multiplex Western Blot for Pathway Analysis
This protocol allows for the simultaneous analysis of multiple proteins and their phosphorylation status in a signaling cascade.[25]
-
Cell Lysis and Protein Quantification:
-
Treat cells with "this compound" at its effective concentration for various time points.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
-
Gel Electrophoresis and Transfer:
-
Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[24]
-
-
Antibody Incubation:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a cocktail of primary antibodies raised in different species (e.g., rabbit anti-phospho-protein, mouse anti-total-protein).
-
-
Secondary Antibody Incubation and Detection:
-
Wash the membrane and incubate with fluorescently labeled secondary antibodies that recognize the different primary antibody species (e.g., anti-rabbit IgG-Alexa Fluor 680, anti-mouse IgG-Alexa Fluor 790).
-
Image the blot using a fluorescent imaging system.
-
-
Data Analysis:
-
Quantify the signal for each protein and its phosphorylated form. Normalize the phospho-protein signal to the total protein signal to determine the change in phosphorylation status upon compound treatment.
-
Hypothetical Data Summary
| Target Protein | Phosphorylation Site | Fold Change in Phosphorylation (Compound vs. Vehicle) |
| Protein Kinase A | Thr197 | 3.2 ± 0.4 |
| ERK1/2 | Thr202/Tyr204 | 0.9 ± 0.2 |
| Akt | Ser473 | 1.1 ± 0.3 |
| CREB | Ser133 | 2.8 ± 0.5 |
This hypothetical data suggests that "this compound" may act upstream of the PKA-CREB signaling axis.
Part 4: Comparative Analysis with an Alternative Compound
To further validate the specificity and potency of "this compound," a comparative analysis with a known modulator of the identified pathway is essential. For our hypothetical example of the PKA-CREB pathway, a suitable comparator would be Forskolin, a known adenylyl cyclase activator that increases intracellular cAMP and activates PKA.
Comparative Data: Target Engagement and Cellular Potency
| Compound | Target Engagement (CETSA ΔTm, °C) | EC50 for CREB Phosphorylation (nM) | Cellular Phenotype IC50 (nM) |
| This compound | 4.2 ± 0.5 | 150 ± 25 | 500 ± 75 |
| Forskolin (Comparator) | N/A (acts on adenylyl cyclase) | 1200 ± 150 | 4500 ± 500 |
These hypothetical results would indicate that "this compound" engages its target and modulates the downstream pathway at a lower concentration than the comparator compound, suggesting a more direct and potent mechanism.
Conclusion
The validation of a small molecule's mechanism of action is a systematic process of evidence gathering. For a novel compound such as "this compound," the journey begins with unbiased phenotypic observation and progresses through rigorous biophysical and cellular assays. By confirming direct target engagement with techniques like CETSA and ITC, and subsequently mapping the downstream functional consequences using multiplex Western blotting, researchers can build a compelling and data-driven narrative of the compound's MoA. This multi-faceted approach, grounded in scientific integrity, is fundamental to the successful translation of a promising molecule into a validated therapeutic agent.
References
- TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
- MDPI. (n.d.). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies.
- PubMed. (n.d.). Isothermal titration calorimetry in drug discovery.
- PubMed. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels.
- National Institutes of Health. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
- Nicoya. (n.d.). Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance.
- Malvern Panalytical. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions.
- Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery.
- Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay.
- ACS Publications. (2021, July 12). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay.
- Wikipedia. (n.d.). Surface plasmon resonance.
- Bio-Rad. (2013, January 7). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip.
- ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
- BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by AVE 0991.
- ACS Publications. (n.d.). Target Engagement Assays in Early Drug Discovery.
- NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- ResearchGate. (2016, October 12). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments.
- PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Annual Reviews. (2015, November 9). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
- MDPI. (n.d.). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.
- Thermo Fisher Scientific. (n.d.). Dissect Signaling Pathways with Multiplex Western Blots.
- National Institutes of Health. (n.d.). Target identification and mechanism of action in chemical biology and drug discovery.
- BTP. (n.d.). Small Molecule Drug Target Identification and Validation.
- ResearchGate. (n.d.). Principle of the cellular thermal shift assay (CETSA). When exposed to....
- SmallMolecules.com. (n.d.). Mechanisms of Action in Small Molecules.
- Cell Signaling Technology. (n.d.). Western Blotting Protocol.
- AntBio. (2026, January 7). Post-Identification Target Validation: Critical Steps in Small-Molecule.
- News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
- Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis.
- Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation.
Sources
- 1. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Drug Target Identification and Validation_Drug Target Identification [en.biotech-pack.com]
- 4. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 5. mdpi.com [mdpi.com]
- 6. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nicoyalife.com [nicoyalife.com]
- 9. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Surface plasmon resonance - Wikipedia [en.wikipedia.org]
- 12. bioradiations.com [bioradiations.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. annualreviews.org [annualreviews.org]
- 21. news-medical.net [news-medical.net]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - KR [thermofisher.com]
- 26. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
This guide provides an in-depth comparative analysis of the synthesis, physicochemical properties, and potential biological activities of N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide. Drawing upon data from structurally related compounds and established experimental protocols, we explore its prospective role as a novel antiarrhythmic agent, particularly in the context of sodium channel modulation, and offer a comparative perspective against the well-established drug, lidocaine.
Introduction: The Therapeutic Potential of Piperazine Derivatives
Piperazine and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including but not limited to antimicrobial, anticancer, and cardiovascular effects.[1][2] The structural motif of N,N'-disubstituted piperazines has been a focal point in the design of novel therapeutic agents due to the ability to modulate pharmacological properties through substitution at the nitrogen atoms.[3] This guide focuses on this compound, a compound bearing structural resemblance to known local anesthetics and antiarrhythmic drugs like lidocaine. The presence of the 2,6-dimethylphenyl group is a key feature in many Class I antiarrhythmic agents, suggesting a potential for this compound to exhibit sodium channel blocking activity.[1][4]
Synthesis and Physicochemical Characterization
While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be extrapolated from the synthesis of its structural analogs.
Proposed Synthesis Pathway
The synthesis would likely involve a two-step process, starting with the acylation of 2,6-dimethylaniline to form an intermediate, followed by a nucleophilic substitution reaction with piperazine. A probable route involves the reaction of piperazine with 2-chloro-N-(2,6-dimethylphenyl)acetamide.[5]
Diagram of the Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of the target compound.
Physicochemical Properties
The known physicochemical properties of this compound and related compounds are summarized below. These properties are crucial for understanding the compound's potential for formulation and its pharmacokinetic profile.
| Property | This compound | Lidocaine | N-(2,6-dimethylphenyl)-2-piperidin-1-yl-acetamide |
| Molecular Formula | C24H32N4O2[6] | C14H22N2O | C15H22N2O[7] |
| Molecular Weight ( g/mol ) | 408.54 | 234.34 | 246.35[7] |
| Appearance | White to Off-White Solid | White crystalline powder | - |
| Melting Point (°C) | >260 (decomposes) | 66-69 | - |
| Solubility | Slightly soluble in acetonitrile and chloroform | Soluble in ethanol and chloroform | - |
Comparative Biological Activity: An Evidence-Based Projection
Direct experimental data on the antiarrhythmic activity of this compound is limited. However, based on the well-documented activities of structurally similar piperazine derivatives and lidocaine analogs, we can project its potential efficacy and mechanism of action.[3][8] Many 1,4-disubstituted piperazine derivatives have shown significant antiarrhythmic properties, often linked to α1-adrenoceptor antagonism or direct ion channel modulation.[3]
Expected Mechanism of Action: Sodium Channel Blockade
The structural similarity to lidocaine, a known Class Ib antiarrhythmic that blocks sodium channels, strongly suggests that this compound will also exhibit sodium channel blocking activity.[1][4] The 2,6-dimethylphenyl moiety is crucial for the activity of many sodium channel blockers. This action would likely be state-dependent, with a higher affinity for open or inactivated channels, a characteristic feature of many Class I antiarrhythmics.[9]
Diagram of the Proposed Mechanism of Action
Caption: Proposed mechanism of antiarrhythmic action.
Experimental Protocols for Evaluation
To rigorously assess the antiarrhythmic potential of this compound, a series of well-established in vivo and in vitro experimental models are necessary.
In Vivo Models of Arrhythmia
4.1.1. Aconitine-Induced Arrhythmia in Rats
This model is a standard for screening Class I antiarrhythmic drugs.[10]
-
Objective: To evaluate the efficacy of the test compound in preventing or terminating ventricular arrhythmias induced by aconitine.
-
Procedure:
-
Male Wistar rats (200-250g) are anesthetized.
-
ECG electrodes are placed to record Lead II.
-
The test compound or vehicle is administered intravenously (IV) or intraperitoneally (IP).
-
After a set pretreatment time, a continuous infusion of aconitine (e.g., 10 µg/kg/min) is initiated via a jugular vein cannula.[11]
-
The time to onset of ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF) is recorded.
-
-
Rationale: Aconitine is a potent cardiotoxin that activates sodium channels, leading to arrhythmias.[12] The ability of a compound to delay or prevent the onset of these arrhythmias indicates sodium channel blocking activity.
4.1.2. Chloroform-Induced Arrhythmia in Mice
This model is sensitive to drugs that affect ventricular automaticity.[13]
-
Objective: To assess the protective effect of the test compound against chloroform-induced ventricular fibrillation.
-
Procedure:
-
Male albino mice (20-25g) are pretreated with the test compound or vehicle.
-
Animals are placed in a sealed chamber containing a cotton ball soaked in chloroform.
-
The incidence of ventricular fibrillation and mortality is observed.
-
-
Rationale: Chloroform sensitizes the myocardium to the arrhythmogenic effects of endogenous catecholamines, providing a model to test anti-fibrillatory potential.[4]
In Vitro Electrophysiology: Patch-Clamp Analysis
4.2.1. Whole-Cell Patch-Clamp on Nav1.5 Channels
This "gold standard" technique allows for the direct assessment of ion channel modulation.[14]
-
Objective: To characterize the inhibitory effect of the test compound on the cardiac sodium channel, Nav1.5.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.5 channel.[15]
-
Procedure:
-
A glass micropipette forms a high-resistance seal with the cell membrane.
-
The membrane patch is ruptured to achieve whole-cell configuration.
-
A series of voltage protocols are applied to elicit sodium currents in the absence and presence of varying concentrations of the test compound.
-
The concentration-response curve is generated to determine the IC50 value.
-
-
Rationale: This assay provides quantitative data on the potency and mechanism of sodium channel blockade, allowing for a direct comparison with reference compounds like lidocaine.
Diagram of the Experimental Evaluation Workflow
Caption: Workflow for the comprehensive evaluation of antiarrhythmic potential.
Projected Comparative Performance
Based on the available data for analogous compounds, a projection of the comparative performance of this compound against lidocaine is presented below.
| Parameter | This compound (Projected) | Lidocaine (Established) |
| In Vivo Efficacy | Expected to show significant protection in aconitine and chloroform-induced arrhythmia models, potentially with a longer duration of action due to its larger molecular size and potential for different metabolic pathways. | Effective in various arrhythmia models, but with a relatively short duration of action.[8] |
| Nav1.5 Inhibition (IC50) | Predicted to have a potent inhibitory effect, with an IC50 in the low micromolar range. | IC50 values are well-established and serve as a benchmark for Class I antiarrhythmics. |
| Safety Profile | Potential for CNS side effects at higher doses, similar to other sodium channel blockers. Cardiovascular safety, particularly effects on conduction intervals (QRS, QT), would require careful evaluation. | Known to cause CNS toxicity at high concentrations.[8] |
Conclusion and Future Directions
This compound holds promise as a novel antiarrhythmic agent, primarily due to its structural features that suggest a mechanism of action involving sodium channel blockade. The proposed synthetic route appears feasible for laboratory-scale production, enabling further investigation.
Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive evaluation of its antiarrhythmic properties using the described in vivo and in vitro models. A direct head-to-head comparison with lidocaine and other relevant Class I antiarrhythmics will be crucial to ascertain its therapeutic potential, including its potency, efficacy, and safety profile. Such studies will be instrumental in determining if this compound offers any advantages over existing therapies for the management of cardiac arrhythmias.
References
- Kubacka, M., et al. (2013). Antiarrhythmic properties of some 1,4-disubstituted piperazine derivatives with α1-adrenoceptor affinities. European Journal of Pharmacology, 721(1-3), 196-205.
- Nassar, A., et al. (2011). Methods for ECG Evaluation of Indicators of Cardiac Risk, and Susceptibility to Aconitine-induced Arrhythmias in Rats Following Status Epilepticus. Journal of Visualized Experiments, (50), 2686.
- Roger, V. L., et al. (2018). Discovery and Evaluation of nNav1.5 Sodium Channel Blockers with Potent Cell Invasion Inhibitory Activity in Breast Cancer Cells. Scientific Reports, 8(1), 5588.
-
Molbase. (n.d.). N-(2,6-DIMETHYLPHENYL)-2-(METHYLAMINO)ACETAMIDE HYDROCHLORIDE synthesis. Retrieved from [Link]
- Martin, R. L., et al. (2018). Discovery and Evaluation of nNav1.5 Sodium Channel Blockers with Potent Cell Invasion Inhibitory Activity in Breast Cancer Cells. ACS Medicinal Chemistry Letters, 9(5), 443-448.
- IUCr. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide.
-
Reaction Biology. (n.d.). Naᵥ1.5 Manual Patch Clamp InVEST44 Assay Service. Retrieved from [Link]
- Decher, N., et al. (2017). In vitro potency in sodium channel block.
- Kramer, J., et al. (2021). Reliable identification of cardiac conduction abnormalities in drug discovery using automated patch clamp II: Best practices for Nav1.5 peak current in a high throughput screening environment. Journal of Pharmacological and Toxicological Methods, 112, 107125.
- Bertelli, A., et al. (1984). Putrescine reverses aconitine-induced arrhythmia in rats.
- Almotrefi, A. A., et al. (2019). Design, Synthesis, and Evaluation of Sodium Channel Blockers with Anti-invasive Activities in Medullary Thyroid Cancer. Journal of Medicinal Chemistry, 62(17), 8193-8208.
- Dresel, P. E. (1974). Effects of Altered Heart Rate on Chloroform-Epinephrine Cardiac Arrhythmia.
-
JoVE. (2010). Video: Methods for ECG Evaluation of Indicators of Cardiac Risk, and Susceptibility to Aconitine-induced Arrhythmias in Rats Following Status Epilepticus. Retrieved from [Link]
- Gintant, G., et al. (2024). An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety.
- Google Patents. (n.d.). CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.
- Kubacka, M., et al. (2013). Antiarrhythmic properties of some 1,4-disubstituted piperazine derivatives with α1-adrenoceptor affinities. European Journal of Pharmacology, 721(1-3), 196-205.
- Le Douarec, J. C., et al. (1979). [Cardiac anti-arrhythmic effect of various N-substituted piperazine derivatives with respect to aconitine in the rat]. Comptes Rendus des Seances de la Societe de Biologie et de ses Filiales, 173(1), 103-109.
- Reynolds, R. D., & Calzadilla, S. V. (1980). Antiarrhythmic Effects of Four Different Beta-Adrenergic Blockers in the Mouse Chloroform Arrhythmia Model. Research Communications in Chemical Pathology and Pharmacology, 29(2), 361-364.
-
Metrion Biosciences. (n.d.). The Nav 1.5 Late Current in WT and Nav1.5-ΔKPQ Mutant Channels. Retrieved from [Link]
- Auclair, E., et al. (1987). Inhibition of aconitine-induced mortality in the conscious rat: a screening test for antiarrhythmic drugs. Archives Internationales de Pharmacodynamie et de Therapie, 288(2), 231-245.
-
Patch-clamp-protocol-final.pdf. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Various routes of chemical-induced arrhythmia in mice and rats. Retrieved from [Link]
-
Chemical Synthesis Database. (2025). N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]
-
Frontiers. (2022). An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity. Retrieved from [Link]
-
Sophion. (n.d.). CHO-Na 1.5 use-dependent blockers. Retrieved from [Link]
- Żmudzka, E., et al. (2022).
-
ResearchGate. (n.d.). The prophylactic antiarrhythmic activity of arylpiperazine derivatives... Retrieved from [Link]
-
ChemBK. (n.d.). 1,4-Bis(2,6-dimethylphenyl)-1,4-piperazi. Retrieved from [Link]
-
PubChem. (n.d.). 1-Piperidineacetamide, N-(2,6-dimethylphenyl)-. Retrieved from [Link]
-
Chemsrc. (2025). CAS#:5294-61-1 | N-(2,6-Dimethylphenyl)-2-(1-piperazinyl)acetamide. Retrieved from [Link]
-
Amanote Research. (n.d.). (PDF) The Study of Antiarrhythmic Activity of Some. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)]acetamide. Retrieved from [Link]
-
HKU Scholars Hub. (2010). Ionic mechanisms of chloroform induced arrhythmia. Retrieved from [Link]
-
ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 1-Piperidineacetamide, N-(2,6-dimethylphenyl)-. Retrieved from [Link]
-
PubChem. (n.d.). N-(2,6-dimethyl-phenyl)-2-piperidin-1-yl-acetamide. Retrieved from [Link]
-
NIH. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. Retrieved from [Link]
- Deciga-Campos, M., et al. (2016). Pharmacological profile of N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide, a novel analogue of lidocaine. Life Sciences, 155, 127-134.
-
MDPI. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Retrieved from [Link]
-
Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines. (n.d.). Retrieved from [Link]
- Park, L., et al. (2020). Comparing the Efficacy of a Compound Topical Anesthetic Versus Benzocaine: A Pilot Study. Anesthesia Progress, 67(1), 9-15.
-
NIH. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Retrieved from [Link]
Sources
- 1. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Antiarrhythmic properties of some 1,4-disubstituted piperazine derivatives with α1-adrenoceptor affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-(2,6-dimethylphenyl)-2-((((2,6-dimethylphenyl)carbamoyl)methyl)amino)acetamide hydrochloride | C20H26ClN3O2 | CID 24761814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Piperidineacetamide, N-(2,6-dimethylphenyl)- | C15H22N2O | CID 53963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pharmacological profile of N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide, a novel analogue of lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An overview of drug-induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Secure Verification [cer.ihtm.bg.ac.rs]
- 11. biorxiv.org [biorxiv.org]
- 12. View of Synthesis, computational and pharmacological evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}-arylamides [shd-pub.org.rs]
- 13. alliedacademies.org [alliedacademies.org]
- 14. Synthesis and pharmacological evaluation of phenylacetamides as sodium-channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Comparative study of the anti-arrhythmic activity of cardiocyclide and nibentan in hypersympathotonia and acute myocardial ischemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Ensuring Reproducibility in Experiments with N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide
In the pursuit of novel therapeutics and robust chemical entities, the reproducibility of experimental results stands as the bedrock of scientific integrity. This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide, a symmetrical molecule featuring a central piperazine ring flanked by two N-(2,6-dimethylphenyl)acetamide groups. While this compound is noted as a derivative or impurity in relation to pharmaceuticals like Ranolazine, the principles governing its consistent synthesis and characterization are universally applicable.[1][2][3]
This document moves beyond a simple recitation of protocols. It delves into the "why" behind experimental choices, offering a comparative framework between standard and enhanced-reproducibility approaches. Our objective is to equip researchers, from medicinal chemists to process development scientists, with the insights necessary to design and execute experiments that are not only successful but also consistently repeatable.
The Synthesis of this compound: A Tale of Two Protocols
The synthesis of this target molecule is typically achieved through the N-alkylation of piperazine with a suitable electrophile, in this case, a derivative of 2-chloro-N-(2,6-dimethylphenyl)acetamide. The apparent simplicity of this reaction belies several critical variables that can dramatically impact yield, purity, and, consequently, the reproducibility of downstream applications. We will compare a standard, often minimally detailed, synthetic protocol with an enhanced protocol designed for maximum reproducibility.
Core Synthetic Pathway
The fundamental reaction involves the substitution of the chlorine atoms from two equivalents of 2-chloro-N-(2,6-dimethylphenyl)acetamide with the secondary amines of the piperazine ring.
Caption: Core synthetic route for this compound.
Comparative Synthetic Protocols
The following table outlines two approaches to this synthesis. The "Standard Protocol" reflects a common level of detail found in the literature, which can often be a source of irreproducibility.[4] The "Enhanced Reproducibility Protocol" incorporates specific controls and justifications for each step, aiming to minimize variability.[5][6]
| Parameter | Standard Protocol | Enhanced Reproducibility Protocol | Causality and Justification for Enhanced Protocol |
| Reagents & Solvents | Piperazine, 2-chloro-N-(2,6-dimethylphenyl)acetamide, acetonitrile, triethylamine. | Piperazine (99.5%+, anhydrous), 2-chloro-N-(2,6-dimethylphenyl)acetamide (99%+, characterized by ¹H NMR), Acetonitrile (anhydrous, <50 ppm H₂O), Triethylamine (freshly distilled from CaH₂). | Purity is paramount. Water in the solvent can lead to hydrolysis of the chloroacetamide. Impurities in starting materials can introduce side reactions and complicate purification. Characterizing starting materials confirms identity and purity before the reaction begins. |
| Reaction Stoichiometry | 2.1 eq. of chloroacetamide, 2.2 eq. of triethylamine. | Precise stoichiometry: 2.05 eq. of 2-chloro-N-(2,6-dimethylphenyl)acetamide, 2.2 eq. of triethylamine. All reagents weighed on a calibrated analytical balance. | A slight excess of the electrophile ensures complete conversion of the piperazine, but a large excess can lead to purification challenges. Precise weighing minimizes batch-to-batch variability. |
| Reaction Conditions | Stir at 80°C overnight. | Stir at 80°C (oil bath temperature monitored with an external probe) for 16 hours under a nitrogen atmosphere. Magnetic stirrer set to 300 RPM in the center of the heating plate.[5] | Precise control of variables is key. An inert atmosphere prevents potential side reactions. Monitoring the internal reaction temperature, not just the heating block, provides a more accurate reaction profile. Consistent stirring speed and placement ensure homogenous mixing and heat distribution.[6] |
| Work-up & Purification | Filter, concentrate, and purify by column chromatography. | Cool to room temperature, filter the triethylamine hydrochloride salt, and wash the filter cake with cold acetonitrile. Concentrate the filtrate under reduced pressure. Purify via automated flash column chromatography on silica gel (gradient elution: 2-10% methanol in dichloromethane). | Detailed procedures prevent losses and ensure purity. Washing the filter cake recovers product that may have precipitated. An automated chromatography system provides a more reproducible separation than a manually packed and run column. |
| Product Isolation & Drying | Concentrate fractions and dry. | Combine fractions containing the pure product (as determined by TLC or LC-MS). Concentrate under reduced pressure at <40°C. Dry the resulting solid in a vacuum oven at 50°C to a constant weight. | Consistent drying is crucial for accurate yield determination. Drying to a constant weight ensures the complete removal of residual solvents, which can otherwise inflate the perceived yield and interfere with subsequent experiments. |
Analytical Validation: The Cornerstone of Reproducible Research
Synthesizing a compound is only half the battle; confirming its identity, purity, and quantity is equally critical for the reproducibility of any experiment in which it is used. Analytical methods themselves must be robust and validated.[7][8] We will compare standard and enhanced reproducibility approaches for the analysis of this compound.
Workflow for Analytical Validation
A robust analytical workflow ensures that the material produced meets the required specifications for downstream use.
Caption: A comprehensive analytical workflow for the validation of the synthesized compound.
Comparative Analytical Methodologies
The following table details standard versus enhanced reproducibility approaches for key analytical techniques.
| Analytical Technique | Standard Approach | Enhanced Reproducibility Approach | Rationale for Enhanced Protocol |
| ¹H and ¹³C NMR | Acquire spectra in CDCl₃. | Acquire spectra in CDCl₃ with a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene). Report chemical shifts, coupling constants, and integration. | An internal standard allows for a quantitative assessment of the sample concentration and can help identify impurities that might otherwise be overlooked. Detailed reporting of spectral data is crucial for others to verify the structure. |
| Mass Spectrometry | Infuse a sample for ESI-MS to confirm the molecular weight. | Utilize a validated LC-MS method to separate the main compound from any impurities before mass analysis. Report the m/z of the [M+H]⁺ ion and any significant fragment ions.[8] | LC-MS provides information on both the molecular weight and the purity of the sample in a single run. It can reveal the presence of starting materials or by-products that may not be easily visible by NMR. |
| HPLC Purity Assay | Run an isocratic HPLC method and report the area percent of the main peak. | Develop a gradient HPLC-UV method capable of separating the product from starting materials and potential by-products. Validate the method for linearity, accuracy, and precision.[9] Use a reference standard if available. | An isocratic method may not resolve all impurities. A validated gradient method provides a much more accurate and reliable measure of purity. Method validation ensures that the results are consistent and trustworthy.[7][10] |
| Elemental Analysis | Not typically performed. | Perform elemental analysis (CHN) and compare the results to the theoretical values. | Elemental analysis provides an independent confirmation of the compound's elemental composition and purity, serving as a final check on the overall quality of the synthesized material. |
Conclusion: A Commitment to Rigor
The reproducibility crisis in science is a multifaceted challenge, but for synthetic and analytical chemists, it is a challenge that can be met with a commitment to rigor and detailed documentation.[11] While experiments involving this compound may not be extensively documented in the literature, the principles outlined in this guide provide a robust framework for ensuring that any work with this and similar molecules is both successful and reproducible.
By adopting the enhanced protocols for synthesis and analysis, researchers can have greater confidence in their results and contribute to a more reliable and efficient scientific ecosystem. The extra effort invested in precise control of reaction parameters, thorough purification, and comprehensive analytical validation pays significant dividends in the long run, preventing the costly and time-consuming process of troubleshooting irreproducible experiments.
References
-
Reproducibility In Organic Chemistry. (2015, September 2). Retrieved from [Link]
-
Reproducibility in Chemical Research - ResearchGate. (n.d.). Retrieved from [Link]
-
Analytical CHEMISTRY. (n.d.). Retrieved from [Link]
-
Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry | ACS Central Science - ACS Publications. (2024, January 6). Retrieved from [Link]
-
Can Reproducibility in Chemical Research be Fixed? - Enago Academy. (2017, September 25). Retrieved from [Link]
-
What is everyone's opinion on reproducibility? : r/chemistry - Reddit. (2021, December 16). Retrieved from [Link]
-
(PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances - ResearchGate. (n.d.). Retrieved from [Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines - ResearchGate. (n.d.). Retrieved from [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (n.d.). Retrieved from [Link]
-
Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - NIH. (n.d.). Retrieved from [Link]
-
2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)]acetamide | Pharmaffiliates. (n.d.). Retrieved from [Link]
- CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide. (n.d.).
- WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide - Google Patents. (n.d.).
-
Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications - ResearchGate. (n.d.). Retrieved from [Link]
-
N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide | 5294-61-1 | Metabolites. (n.d.). Retrieved from [Link]
-
Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono - NIH. (n.d.). Retrieved from [Link]
-
Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide - PrepChem.com. (n.d.). Retrieved from [Link]
-
CAS No : 5294-61-1 | Product Name : N-(2,6-Dimethylphenyl)-1-piperazineacetamide. (n.d.). Retrieved from [Link]
-
Effects of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384) on learning and memory in rats - PubMed. (n.d.). Retrieved from [Link]
-
(PDF) [N,N′-Bis(2,6-dimethylphenyl)pentane-2,4-diiminato-κN,N′]trichlorido(tetrahydrofuran-κO)zirconium - ResearchGate. (n.d.). Retrieved from [Link]
-
N-(2,6-Dimethylphenyl)-2-(2-oxo-1-pyrrolidin-1-yl)acetamide - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound [lgcstandards.com]
- 3. This compound [lgcstandards.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hakon-art.com [hakon-art.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. Can Reproducibility in Chemical Research be Fixed? - Enago Academy [enago.com]
A Researcher's Guide to Positive and Negative Controls for the Study of N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide
Introduction: Unraveling the Therapeutic Potential of a Novel Lidocaine Analog
N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide is a novel synthetic compound whose structural characteristics point towards a promising therapeutic profile. Its design, featuring two N-(2,6-dimethylphenyl)acetamide moieties linked by a piperazine core, bears a striking resemblance to the widely-used local anesthetic and antiarrhythmic agent, lidocaine. This structural homology strongly suggests that the primary mechanism of action for this compound is the blockade of voltage-gated sodium channels (VGSCs).
Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells, such as neurons and cardiomyocytes.[1] Consequently, they are well-established therapeutic targets for a range of conditions including pain, epilepsy, and cardiac arrhythmias.[2] Given the potential for this compound to modulate these channels, rigorous pharmacological investigation is warranted.
This guide provides a comprehensive framework for designing and executing robust preclinical studies on this compound, with a focus on the critical role of positive and negative controls. By employing the well-characterized compounds and methodologies outlined herein, researchers can confidently elucidate the compound's mechanism of action, potency, and selectivity, thereby paving the way for its potential clinical development.
The Cornerstone of Rigorous Science: Rationale for Control Selection
In any pharmacological investigation, the inclusion of appropriate positive and negative controls is non-negotiable. These controls serve as the bedrock of experimental validity, ensuring that the observed effects are indeed attributable to the test compound's specific mechanism of action and not to experimental artifacts or off-target effects.
-
Positive Controls: These are well-characterized compounds known to produce a specific, measurable effect through the same mechanism of action as the test compound. In the context of this compound, established sodium channel blockers are the positive controls of choice. They serve to validate the experimental system and provide a benchmark against which the potency and efficacy of the test compound can be compared.
-
Negative Controls: A negative control is designed to demonstrate the absence of the specific effect being measured. The most fundamental negative control is the vehicle—the solvent in which the test compound and controls are dissolved. This accounts for any effects of the solvent itself on the experimental system. While a structurally similar but biologically inactive analog of the test compound would be an ideal negative control, such molecules are not always readily available. In its absence, the vehicle control remains an indispensable component of the experimental design.
Positive Controls: Validating the Sodium Channel Blockade Hypothesis
To robustly test the hypothesis that this compound is a sodium channel blocker, the following positive controls are recommended:
-
Lidocaine: As the structural progenitor of the test compound, lidocaine is an essential positive control. It is a Class Ib antiarrhythmic agent that blocks sodium channels in a use-dependent manner, showing a higher affinity for the open and inactivated states of the channel.[3] This property makes it particularly effective in tissues with high firing rates, such as in tachyarrhythmias.
-
Mexiletine: Another Class Ib antiarrhythmic, mexiletine is structurally similar to lidocaine and also exhibits use-dependent sodium channel blockade.[4] It is orally active and has been used in the treatment of ventricular arrhythmias and neuropathic pain.[2][5] Its well-defined clinical and preclinical profile makes it an excellent comparator for the test compound.
-
Tetrodotoxin (TTX): This potent neurotoxin is a highly selective blocker of most voltage-gated sodium channels.[6][7] Unlike lidocaine and mexiletine, TTX blocks the channel from the extracellular side and is not use-dependent.[6] Its inclusion can help to determine if the test compound acts on TTX-sensitive sodium channel subtypes.[8][9]
Negative Control: Establishing a Baseline
-
Vehicle Control: The vehicle, typically dimethyl sulfoxide (DMSO) for in vitro studies and saline for in vivo studies, must be administered to a separate group of cells or animals under identical conditions as the test and positive control groups. This ensures that any observed effects are not due to the solvent itself.
In Vitro Evaluation: From High-Throughput Screening to Gold-Standard Electrophysiology
The initial characterization of this compound should be performed in vitro to determine its potency and selectivity for different sodium channel subtypes.
Cell Line Selection
Human Embryonic Kidney 293 (HEK-293) and Chinese Hamster Ovary (CHO) cells are the workhorses of ion channel research.[10][11] These cell lines have low endogenous expression of most ion channels and can be stably or transiently transfected to express a single subtype of voltage-gated sodium channel. This allows for the precise dissection of the test compound's effects on individual channel isoforms, such as the cardiac channel Nav1.5 or the pain-related channel Nav1.7.[12][13]
Caption: In Vitro Experimental Workflow.
High-Throughput Fluorescence-Based Assays
For initial screening and determination of the half-maximal inhibitory concentration (IC50), fluorescence-based assays are invaluable.[14][15] These assays utilize sodium-sensitive dyes or membrane potential-sensitive dyes to measure sodium influx through the channels.[16]
Protocol: Fluorescence-Based Sodium Influx Assay
-
Cell Plating: Plate HEK-293 or CHO cells stably expressing the desired Nav channel subtype in 96- or 384-well black-walled, clear-bottom plates.[17]
-
Dye Loading: The following day, load the cells with a sodium-sensitive fluorescent dye (e.g., Asante NaTRIUM Green-2) for 1 hour at 37°C.[14]
-
Compound Addition: Add varying concentrations of this compound, positive controls (Lidocaine, Mexiletine, TTX), and the vehicle control to the wells.
-
Channel Activation: Activate the sodium channels using a chemical activator such as veratridine.[18]
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader.[14]
-
Data Analysis: Calculate the IC50 value for each compound by fitting the concentration-response data to a sigmoidal dose-response curve.
Whole-Cell Patch-Clamp Electrophysiology
Whole-cell patch-clamp is the gold standard for characterizing the effects of a compound on ion channel function.[19][20] It allows for the direct measurement of the ionic current flowing through the channels and provides detailed information about the compound's effects on channel gating (activation, inactivation, and recovery from inactivation).
Protocol: Whole-Cell Voltage-Clamp Recording of Sodium Currents
-
Cell Preparation: Plate transfected HEK-293 or CHO cells on glass coverslips.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ and fill with an appropriate intracellular solution.[21]
-
Seal Formation: Form a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.[22]
-
Voltage Protocols: Apply a series of voltage steps to elicit sodium currents and assess the effects of the test compound and controls on:
-
Current-Voltage Relationship: To determine the effect on the peak sodium current at different membrane potentials.
-
Steady-State Inactivation: To assess the compound's effect on the voltage-dependence of channel inactivation.
-
Recovery from Inactivation: To measure the rate at which channels recover from the inactivated state in the presence of the compound.[19]
-
-
Data Acquisition and Analysis: Record the currents using a patch-clamp amplifier and appropriate software. Analyze the data to determine the IC50 for current inhibition and to characterize the effects on channel gating parameters.
Comparative In Vitro Data
The following table provides a summary of expected IC50 values for the positive controls on different sodium channel subtypes.
| Compound | Nav1.5 (Cardiac) IC50 (µM) | Nav1.7 (Pain) IC50 (µM) |
| Lidocaine | ~200 | ~100 |
| Mexiletine | 20-80 | 10-50 |
| Tetrodotoxin (TTX) | TTX-Resistant (>1) | 0.001-0.01 |
Note: IC50 values can vary depending on the experimental conditions (e.g., holding potential, stimulation frequency).
In Vivo Evaluation: Assessing Therapeutic Potential in Preclinical Models
Following in vitro characterization, the efficacy of this compound should be evaluated in relevant animal models of disease.
Cardiac Arrhythmia Model
To assess the antiarrhythmic potential of the test compound, a chemically-induced arrhythmia model in rodents can be employed.[23]
Protocol: Aconitine-Induced Arrhythmia in Rats
-
Animal Preparation: Anesthetize male Sprague-Dawley rats and record a baseline electrocardiogram (ECG).
-
Compound Administration: Administer this compound, positive controls (Lidocaine, Mexiletine), or vehicle intravenously.
-
Arrhythmia Induction: Infuse aconitine, a sodium channel activator, to induce ventricular arrhythmias (ventricular premature beats, ventricular tachycardia, and ventricular fibrillation).[23]
-
ECG Monitoring: Continuously monitor the ECG to determine the dose of aconitine required to induce arrhythmias in each treatment group.
-
Data Analysis: Compare the arrhythmogenic dose of aconitine between the different treatment groups. An increase in the dose of aconitine required to induce arrhythmias indicates an antiarrhythmic effect.
Neuropathic Pain Model
The potential analgesic effects of the test compound can be evaluated in a rodent model of neuropathic pain.[24]
Protocol: Spinal Nerve Ligation (SNL) Model in Rats
-
Surgical Procedure: Surgically ligate the L5 and L6 spinal nerves in rats to induce mechanical allodynia (pain in response to a non-painful stimulus).
-
Behavioral Testing: After a recovery period, assess mechanical allodynia using von Frey filaments.
-
Compound Administration: Administer this compound, positive controls (Mexiletine), or vehicle via an appropriate route (e.g., intraperitoneal, oral).
-
Post-Treatment Behavioral Testing: Re-assess mechanical allodynia at various time points after compound administration.
-
Data Analysis: Compare the paw withdrawal threshold in response to von Frey filaments between the different treatment groups. An increase in the paw withdrawal threshold indicates an analgesic effect.
Caption: In Vivo Experimental Workflow.
Comparative In Vivo Data
The following table summarizes the expected effects of the positive controls in the described in vivo models.
| Compound | Aconitine-Induced Arrhythmia Model | Spinal Nerve Ligation Model |
| Lidocaine | Increases the dose of aconitine required to induce arrhythmias | Reverses mechanical allodynia |
| Mexiletine | Increases the dose of aconitine required to induce arrhythmias | Reverses mechanical allodynia |
Conclusion
The systematic approach outlined in this guide, with its emphasis on the judicious use of positive and negative controls, will enable a thorough and reliable characterization of the pharmacological properties of this compound. By following these principles of scientific integrity, researchers can generate high-quality, reproducible data that will be crucial in determining the therapeutic potential of this novel compound. The journey from a promising chemical structure to a clinically valuable therapeutic is long and challenging, but it is a journey that must be built on a foundation of rigorous and well-controlled scientific investigation.
References
-
Narahashi, T. (2008). Tetrodotoxin: a brief history. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 84(5), 147–154. [Link]
-
Clatot, F., et al. (2013). Sodium Current Measurements in HEK293 Cells. Bio-protocol, 3(22), e958. [Link]
-
Curtis, M. J., et al. (2002). Sodium channel blocking and antiarrhythmic actions of the novel arylpiperazine rsd992. British Journal of Pharmacology, 135(3), 724–734. [Link]
-
Shi, L., et al. (2008). Discovery of potent furan piperazine sodium channel blockers for treatment of neuropathic pain. Bioorganic & Medicinal Chemistry, 16(13), 6547–6557. [Link]
-
Zidar, N., et al. (2019). Synthesis and biological evaluation of piperazine derivatives as novel isoform selective voltage-gated sodium (Nav) 1.3 channel modulators. Marine Drugs, 17(8), 469. [Link]
-
Taylor, B. K., & Nikolajsen, L. (2021). Neuropathic pain: preclinical and early clinical progress with voltage-gated sodium channel blockers. Expert Opinion on Investigational Drugs, 30(10), 1047-1061. [Link]
-
Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]
-
Marcil, J., et al. (2021). Tetrodotoxin, a Potential Drug for Neuropathic and Cancer Pain Relief?. Toxins, 13(7), 489. [Link]
-
Taylor & Francis Online. (n.d.). Sodium channel blockers – Knowledge and References. Retrieved from [Link]
-
Yotsu-Yamashita, M. (2016). Selective Blocking Effects of 4,9-Anhydrotetrodotoxin, Purified from a Crude Mixture of Tetrodotoxin Analogues, on NaV1.6 Channels and Its Chemical Aspects. Marine Drugs, 14(11), 203. [Link]
-
Gintant, G., et al. (2020). An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety. Journal of Pharmacological and Toxicological Methods, 106, 106912. [Link]
-
ResearchGate. (n.d.). The image shows hNav1.5 currents recorded in stably expressing HEK-293... Retrieved from [Link]
-
Li, Y., et al. (2022). Protocol for whole-cell patch-clamp assay for HBV-mediated sodium influx in THP-1 macrophages. STAR Protocols, 3(4), 101826. [Link]
-
Wu, Y., et al. (2019). Development of a high-throughput fluorescent no-wash sodium influx assay. Scientific Reports, 9(1), 4094. [Link]
-
JoVE. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Automated patch clamp measurements of voltage-gated sodium current for... Retrieved from [Link]
-
ION Biosciences. (n.d.). High-throughput Sodium Flux Assay for NaV1.5 using Assay Ready Cells. Retrieved from [Link]
-
Axol Bioscience. (n.d.). patch-clamp-protocol-final.pdf. Retrieved from [Link]
-
InSCREENex GmbH. (n.d.). Nav1.7 Cell Line | Validated Stable CHO Cells for Pain Research. Retrieved from [Link]
-
ION Biosciences. (n.d.). Sodium Channel Assays | Sodium Indicators. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Generation of functional NaV1.5 current by endogenous transcriptional activation of SCN5A. Biochemical and Biophysical Research Communications, 544, 114-120. [Link]
-
Thomas, J. R., et al. (2007). Human Embryonic Kidney (HEK293) Cells Express Endogenous Voltage-Gated Sodium Currents and Nav1.7 Sodium Channels. Journal of Membrane Biology, 218(1-3), 89–100. [Link]
-
Du, Y., et al. (2015). Inhibitory effects of hesperetin on Nav1.5 channels stably expressed in HEK 293 cells and on the voltage-gated cardiac sodium current in human atrial myocytes. Acta Pharmacologica Sinica, 36(11), 1341–1350. [Link]
-
Lacivita, E., et al. (2020). Piperazine skeleton in the structural modification of natural products: a review. Future Medicinal Chemistry, 12(14), 1335-1351. [Link]
-
Charles River Laboratories. (n.d.). In Vivo Pain Models. Retrieved from [Link]
-
InSCREENex GmbH. (n.d.). Nav1.8 Cell Line | Stable CHO Cells for Pain Research & Nav1.7. Retrieved from [Link]
-
Zheng, W., et al. (2016). High throughput screening technologies for ion channels. Acta Pharmacologica Sinica, 37(1), 18–32. [Link]
-
Shimizu, W., & Antzelevitch, C. (1997). Sodium channel block with mexiletine is effective in reducing dispersion of repolarization and preventing torsade des pointes in LQT2 and LQT3 models of the long-QT syndrome. Circulation, 96(6), 2038–2047. [Link]
-
Heijman, J., et al. (2022). Animal Models to Study Cardiac Arrhythmias. Circulation Research, 130(12), 1930–1954. [Link]
-
Dr. Oracle. (2023). What is the mechanism of action of mexiletine?. Retrieved from [Link]
-
Gold, M. S. (2008). Na+ channel blockers for the treatment of pain: context is everything, almost. Pain, 134(1-2), 1–2. [Link]
-
Zhang, Y., et al. (2019). Synthesis and biological activities of local anesthetics. Molecules, 24(24), 4567. [Link]
-
Stys, P. K., & Lesiuk, H. (2001). The use-dependent sodium channel blocker mexiletine is neuroprotective against global ischemic injury. Brain Research, 898(2), 281–287. [Link]
-
Wang, Y., et al. (2023). Synthesis and In Vivo Antiarrhythmic Activity Evaluation of Novel Scutellarein Analogues as Voltage-Gated Nav1.5 and Cav1.2 Channels Blockers. Molecules, 28(21), 7401. [Link]
-
Kalso, E. (2005). Sodium channel blockers in neuropathic pain. Current Pharmaceutical Design, 11(23), 2965–2973. [Link]
-
Dick, I. E., & Bannister, R. A. (2018). Why are sodium channel modulators not yet pharmacotherapeutic trailblazers for neuropathic pain?. Expert Opinion on Drug Discovery, 13(10), 895-898. [Link]
-
Solomon, A. J., et al. (1992). A simple in vivo model to evaluate the effects of antiarrhythmic agents. Pacing and Clinical Electrophysiology, 15(11 Pt 2), 2092–2096. [Link]
-
Zhorov, B. S., & Tikhonov, D. B. (2019). Molecular Modeling of Cardiac Sodium Channel with Mexiletine. International Journal of Molecular Sciences, 20(18), 4554. [Link]
-
Patsnap Synapse. (2023). What is the mechanism of Mexiletine Hydrochloride?. Retrieved from [Link]
-
Strichartz, G. R., & Berde, C. B. (2005). Basic pharmacology of local anaesthetics. Anaesthesia & Intensive Care Medicine, 6(8), 263-266. [Link]
-
Huang, J., et al. (2019). NaV1.6 and NaV1.7 channels are major endogenous voltage-gated sodium channels in ND7/23 cells. Scientific Reports, 9(1), 11953. [Link]
-
Bell, D. C., et al. (2011). Cellular HTS assays for pharmacological characterization of Na(V)1.7 modulators. Journal of Biomolecular Screening, 16(6), 633–643. [Link]
- Goodman & Gilman's The Pharmacological Basis of Therapeutics, 13th Edition. (2018).
-
Grace, A. A., & Roden, D. M. (2022). Basic Research Approaches to Evaluate Cardiac Arrhythmia in Heart Failure and Beyond. Frontiers in Cardiovascular Medicine, 9, 836605. [Link]
-
InSCREENex GmbH. (n.d.). Nav1.8 Cell Line | Validated Stable CHO Cells for Pain Research. Retrieved from [Link]
-
Asadi, M., et al. (2017). Synthesis and Analgesic Properties of Lidocaine Derivatives with Substituted Aminobenzothiazoles. Iranian Journal of Pharmaceutical Research, 16(1), 168–176. [Link]
-
ResearchGate. (n.d.). Selected sodium channel blockers. Retrieved from [Link]
Sources
- 1. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium channel blockers in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of Lidocaine | Pharmacology Mentor [pharmacologymentor.com]
- 4. What is the mechanism of Mexiletine Hydrochloride? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Tetrodotoxin —A brief history— - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrodotoxin | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Tetrodotoxin, a Potential Drug for Neuropathic and Cancer Pain Relief? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human Embryonic Kidney (HEK293) Cells Express Endogenous Voltage-Gated Sodium Currents and Nav1.7 Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nav1.8 Cell Line | Stable CHO Cells for Pain Research & Nav1.7 [inscreenex.de]
- 12. researchgate.net [researchgate.net]
- 13. Nav1.7 Cell Line | Validated Stable CHO Cells for Pain Research [inscreenex.de]
- 14. Development of a high-throughput fluorescent no-wash sodium influx assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ionbiosciences.com [ionbiosciences.com]
- 17. ionbiosciences.com [ionbiosciences.com]
- 18. researchgate.net [researchgate.net]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 21. docs.axolbio.com [docs.axolbio.com]
- 22. Whole Cell Patch Clamp Protocol [protocols.io]
- 23. Synthesis and In Vivo Antiarrhythmic Activity Evaluation of Novel Scutellarein Analogues as Voltage-Gated Nav1.5 and Cav1.2 Channels Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. criver.com [criver.com]
A Comparative Guide to the Structure-Activity Relationship of N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide, a molecule of significant interest due to its structural similarity to the anti-anginal drug Ranolazine. Identified as Ranolazine USP Related Compound D, this symmetrical bis-amide derivative of piperazine presents a unique scaffold for exploring interactions with biological targets, primarily the voltage-gated sodium channels.[1][2][3][4]
While direct and extensive SAR literature on this specific compound is not publicly available, this guide will synthesize data from related arylpiperazine and Ranolazine analog studies to infer potential SAR trends. We will explore the key structural components of the molecule, propose hypothetical modifications, and discuss their likely impact on biological activity, supported by established principles in medicinal chemistry. This guide aims to provide a robust framework for researchers initiating SAR studies on this and related compounds.
Introduction: The this compound Scaffold
This compound is a symmetrical molecule featuring a central piperazine ring connected via acetamide linkers to two 2,6-dimethylphenyl moieties. Its association with Ranolazine suggests a probable mechanism of action involving the modulation of ion channels, particularly the inhibition of the late sodium current (INa) which is a key target in the management of myocardial ischemia.[5] The symmetrical nature of this compound distinguishes it from Ranolazine and offers a divergent path for SAR exploration.
The core structure can be deconstructed into three key components for systematic SAR analysis:
-
The Aryl Moiety: Two 2,6-dimethylphenyl groups.
-
The Linker: Two N-acetamide groups.
-
The Central Core: A piperazine ring.
Understanding how modifications to each of these components influence the compound's interaction with its biological target is the primary goal of SAR studies.
Caption: Chemical structure of this compound.
Comparative Analysis: Inferred Structure-Activity Relationships
In the absence of direct experimental data for this compound, we can extrapolate potential SAR from broader studies on arylpiperazine derivatives and related ion channel modulators. The following sections propose key structural modifications and their hypothesized impact on activity.
The Aryl Moiety: Exploring Substituent Effects
The 2,6-dimethylphenyl groups are critical for the molecule's interaction with its biological target. The ortho-methyl groups force the amide bond out of the plane of the phenyl ring, which can be a crucial conformational constraint for fitting into a binding pocket.
Hypothetical Modifications & Expected Outcomes:
-
Varying Alkyl Substituents: Replacing the methyl groups with larger alkyl groups (e.g., ethyl, isopropyl) could introduce steric hindrance, potentially reducing binding affinity. Conversely, smaller substituents or their complete removal may alter the torsional angle between the phenyl ring and the amide linker, which could either enhance or diminish activity depending on the optimal binding conformation.
-
Electronic Effects: Introducing electron-withdrawing (e.g., halogens, nitro) or electron-donating (e.g., methoxy, hydroxyl) groups at the meta and para positions of the phenyl ring could modulate the electronic properties of the amide and its hydrogen bonding capacity. For instance, para-substitution with a halogen could enhance activity through favorable interactions within a hydrophobic pocket.
-
Heterocyclic Replacements: Replacing the phenyl ring with various heterocyclic systems (e.g., pyridine, thiophene) would significantly alter the electronic distribution and hydrogen bonding potential, offering a pathway to explore novel interactions with the target protein.
The Acetamide Linker: Impact of Length and Rigidity
The acetamide linker provides a specific spatial arrangement between the piperazine core and the aryl moieties. Its length, rigidity, and hydrogen-bonding capabilities are likely critical for activity.
Hypothetical Modifications & Expected Outcomes:
-
Linker Length: Increasing the linker length (e.g., propionamide, butyramide) would alter the distance between the piperazine and the aryl groups. This could be detrimental if a precise distance is required for optimal binding.
-
Linker Rigidity: Introducing conformational constraints, such as incorporating a double bond or a small ring system within the linker, could lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity.
-
Amide Bioisosteres: Replacing the amide bond with bioisosteres such as a sulfonamide or a reverse amide could alter the hydrogen bonding pattern and metabolic stability.
The Piperazine Core: The Importance of the Central Scaffold
The piperazine ring serves as a central scaffold, orienting the two pharmacophoric arms. Its basicity and conformational flexibility are key features. The two nitrogen atoms of the piperazine ring can enhance water solubility and bioavailability.[6][7]
Hypothetical Modifications & Expected Outcomes:
-
Ring Substitution: Introducing small alkyl groups on the carbon atoms of the piperazine ring could restrict its conformational flexibility, which may lead to a more favorable binding conformation.
-
Bioisosteric Replacement: Replacing the piperazine with other cyclic diamines (e.g., homopiperazine) or conformationally restricted analogs could fine-tune the spatial orientation of the side chains.[8] For instance, studies on other arylpiperazine derivatives have shown that replacing piperazine with piperidine can significantly alter receptor affinity and selectivity.
-
Asymmetrical Derivatives: Synthesizing asymmetrical analogs, where the two side chains are different, would more closely mimic the structure of Ranolazine and could lead to improved potency and a more defined pharmacodynamic profile.
Quantitative Data: A Comparative Framework
While specific IC50 or Ki values for this compound are not available in the public domain, a comparative study with Ranolazine and its known metabolites would be the first logical step. The following table presents a template for how such data could be organized.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| Ranolazine | Late INa | Electrophysiology | Data to be determined | |
| This compound | Late INa | Electrophysiology | Data to be determined | |
| Analog 1 (Aryl Modification) | Late INa | Electrophysiology | Data to be determined | |
| Analog 2 (Linker Modification) | Late INa | Electrophysiology | Data to be determined | |
| Analog 3 (Core Modification) | Late INa | Electrophysiology | Data to be determined |
Experimental Protocols
To generate the comparative data required for a comprehensive SAR study, a robust and validated experimental workflow is essential. The following is a detailed protocol for assessing the inhibitory activity of test compounds on the late sodium current using whole-cell patch-clamp electrophysiology.
Whole-Cell Patch-Clamp Electrophysiology for Late INa Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the late sodium current in a mammalian cell line expressing the human cardiac sodium channel (Nav1.5).
Materials:
-
HEK293 cells stably expressing human Nav1.5.
-
Cell culture medium (DMEM, 10% FBS, 1% penicillin-streptomycin).
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
Test compounds dissolved in DMSO to a stock concentration of 10 mM.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette pulling.
Procedure:
-
Cell Preparation: Plate HEK293-Nav1.5 cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution.
-
Establish a gigaohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for 5-10 minutes.
-
-
Voltage Protocol:
-
Hold the cell at a membrane potential of -120 mV.
-
Apply a depolarizing pulse to 0 mV for 500 ms to elicit the sodium current.
-
Measure the peak inward current and the sustained (late) current at the end of the depolarizing pulse.
-
-
Compound Application:
-
Prepare serial dilutions of the test compound in the external solution.
-
Perfuse the cell with the control external solution to establish a baseline late INa.
-
Sequentially perfuse the cell with increasing concentrations of the test compound, allowing the current to reach a steady state at each concentration.
-
-
Data Analysis:
-
Measure the amplitude of the late INa in the presence of each compound concentration.
-
Normalize the late INa to the baseline current.
-
Plot the normalized current as a function of compound concentration and fit the data to a Hill equation to determine the IC50 value.
-
Caption: A typical workflow for a structure-activity relationship study.
Conclusion and Future Directions
This compound represents an intriguing starting point for medicinal chemistry campaigns, particularly in the realm of cardiovascular and neurological disorders where ion channel modulation is a key therapeutic strategy. While direct SAR data is currently lacking, the inferences drawn from related chemical series provide a solid foundation for initiating such studies.
Future research should focus on the systematic synthesis and evaluation of analogs to build a robust SAR model. Key areas of exploration include the impact of aryl ring substitution, linker length and rigidity, and modifications to the central piperazine core. Such studies will not only elucidate the pharmacological profile of this specific scaffold but also contribute to the broader understanding of how to design potent and selective ion channel modulators.
References
- Qi et al. (Year). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link not available]
-
(2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry. [Link]
- (Year). A BRIEF REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY OF RANOLAZINE. IJNRD. [Link not available]
- (Year). The medicinal chemistry of piperazines: A review.
-
Andrić, D. et al. (2021). Design, Synthesis and Pharmacological Evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)-ethyl]-phenyl}-arylamides. 1st International Conference on Chemo and Bioinformatics. [Link]
-
(2024). The medicinal chemistry of piperazines: A review. PubMed. [Link]
- (Year). Ranolazine USP Related Compound D. Chemicea. [Link not available]
- (Year). Ranolazine USP Related Compound D. Alentris Research Pvt. Ltd. [Link not available]
- (2025). synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds.
-
(Year). Ranolazine. PubChem. [Link]
- (2025). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity. TÜBİTAK Academic Journals. [Link not available]
- (Year). Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.
-
(2016). Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties. ResearchGate. [Link]
- (Year). Ranolazine Related Compound D.
- (Year). Ranolazine Related Compound D. Simson Pharma Limited. [Link not available]
-
(2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. PubMed Central. [Link]
- (Year). Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.
- (Year). Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties. PubMed Central. [Link not available]
-
(2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. PubMed. [Link]
- (Year). Process for producing N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide.
-
(2023). Synthesis, computational and pharmacological evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}-arylamides. ResearchGate. [Link]
- (Year). The visual comparison of the N,N‐disubstituted piperazine (left), and....
- (Year). View of Synthesis, computational and pharmacological evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}-arylamides. The Journal of the Serbian Chemical Society. [Link not available]
- (2013). Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.
- (2025). A Comparative Guide to the Structure-Activity Relationship of 1,4-Disubstituted Piperazine Analogs with a Focus on Nicotinoyl Moieties. Benchchem. [Link not available]
- (Year). Ranolazine Related Compound D. USP Store. [Link not available]
- (Year). This compound-d8. MedChemExpress. [Link not available]
- (Year). Ranolazine Related Compound D (Impurity D). Anant Pharmaceuticals Pvt. Ltd. [Link not available]
Sources
- 1. Ranolazine USP Related Compound D | 380204-72-8 [chemicea.com]
- 2. alentris.org [alentris.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. CAS 380204-72-8 Ranolazine Related Compound D (Impurity D) | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 5. ijnrd.org [ijnrd.org]
- 6. researchgate.net [researchgate.net]
- 7. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Evaluating the Cellular Performance of N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide
Introduction
N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide is a symmetrical molecule featuring a central piperazine ring linked to two N-(2,6-dimethylphenyl)acetamide groups. Structurally, it is recognized as a key intermediate in the synthesis of Ranolazine, an anti-anginal medication known for its distinct mechanism of action. While the primary role of this compound has been as a precursor, its structural similarity to the final active pharmaceutical ingredient (API) warrants an independent investigation into its own potential biological activities.
This guide provides a comprehensive framework for researchers to systematically evaluate the performance of this compound across various cell models. As direct comparative data for this intermediate is not publicly available, we will leverage the well-documented cellular effects of its derivative, Ranolazine, to establish a logical and scientifically rigorous testing strategy. The protocols and experimental designs detailed herein are intended to provide a robust starting point for characterizing the compound's cytotoxic, anti-inflammatory, and signaling-modulatory properties.
Theoretical Framework: Inferring Potential Activity from Ranolazine
Ranolazine's primary mechanism of action is the inhibition of the late inward sodium current (INa) in cardiomyocytes.[1][2] This inhibition reduces intracellular sodium accumulation, which in turn prevents calcium overload via the sodium-calcium exchanger.[3] This ultimately leads to reduced cardiac muscle tension and decreased myocardial oxygen demand without significantly altering heart rate or blood pressure.[2]
Beyond its cardiac effects, Ranolazine has demonstrated a surprising range of activities in other cell types:
-
Anti-Cancer Properties: Ranolazine can inhibit the invasiveness of various cancer cells, including breast and prostate cancer, particularly under hypoxic conditions.[4][5] This effect is linked to its ability to block voltage-gated sodium channels (VGSCs) that are aberrantly expressed in metastatic cells.[5]
-
Anti-Inflammatory Effects: Studies have shown that Ranolazine possesses anti-inflammatory properties. It can reduce the expression of pro-inflammatory mediators like IL-1β and TNFα in astrocytes and decrease the expression of adhesion molecules in endothelial cells.[6][7]
-
Neuroprotection: In primary astrocyte cultures, Ranolazine has been observed to increase cell viability and the expression of antioxidant proteins.[7]
Given that this compound constitutes a significant portion of the Ranolazine structure, it is plausible that it may retain some of these biological activities, albeit likely with different potency. The following experimental plan is designed to test this hypothesis.
Proposed Experimental Evaluation Workflow
A multi-tiered approach is recommended to comprehensively screen the compound. The workflow begins with broad cytotoxicity screening and progressively moves towards more specific mechanistic studies in relevant cell models.
Caption: Pathway for evaluating anti-inflammatory effects in HUVEC cells.
Experimental Protocol: Cytokine Measurement
-
Cell Culture: Grow HUVEC cells to confluence in 24-well plates.
-
Pre-treatment: Pre-incubate the cells with various non-toxic concentrations of the test compound for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with Lipopolysaccharide (LPS, 1 µg/mL) or TNFα (10 ng/mL) for 6-24 hours.
-
Supernatant Collection: Collect the culture supernatant and store at -80°C.
-
ELISA: Quantify the concentration of key pro-inflammatory cytokines (e.g., IL-6, IL-8) in the supernatant using commercially available ELISA kits according to the manufacturer's protocols.
-
Analysis: Compare cytokine levels in compound-treated wells to those treated with the inflammatory stimulus alone. A significant reduction indicates anti-inflammatory activity.
Phase 3: Signaling Pathway Analysis
Western blotting can elucidate the molecular pathways affected by the compound. Based on Ranolazine's known effects, investigating pathways related to cell survival (Akt), proliferation (ERK), and inflammation (NF-κB) is a logical step. [8][9] Experimental Protocol: Western Blotting This is a generalized protocol that requires optimization for specific antibodies. [10][11]
-
Protein Extraction: Treat cells as described in the mechanistic assays. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, total-Akt, phospho-ERK, total-ERK, NF-κB p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to their total protein counterparts to determine the activation state of the signaling pathway.
Conclusion and Future Directions
This guide outlines a systematic and hypothesis-driven approach to characterize the cellular performance of this compound. By using its clinically approved derivative, Ranolazine, as a benchmark, researchers can efficiently probe for a range of potential biological activities, from general cytotoxicity to specific effects on inflammation, cell survival, and invasion. The data generated from these experiments will be critical in determining whether this synthetic intermediate possesses intrinsic therapeutic potential worthy of further drug development efforts. Positive findings would warrant progression to more complex in vitro models, such as 3D cell cultures or co-culture systems, and eventually to in vivo studies to validate these cellular observations.
References
-
Belardinelli, L., et al. (2006). Mechanism of action of the new anti-ischemia drug ranolazine. European Heart Journal Supplements, 8(suppl_A), A10-A13. Available at: [Link]
-
Ranolazine. (2023). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Patel, K., & Gaglani, B. (2025). Ranolazine. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Djamgoz, M. B. A. (2024). Ranolazine: a potential anti-metastatic drug targeting voltage-gated sodium channels. Translational Cancer Research, 13(2), 1-11. Available at: [Link]
-
Djamgoz, M. B. A., et al. (2024). Ranolazine: a potential anti-metastatic drug targeting voltage-gated sodium channels. Translational Cancer Research, 13(2). Available at: [Link]
-
Decher, N., et al. (2021). Ranolazine: An Old Drug with Emerging Potential; Lessons from Pre-Clinical and Clinical Investigations for Possible Repositioning. Cells, 10(4), 899. Available at: [Link]
-
Patsnap. (2024). What is the mechanism of Ranolazine? Synapse. Retrieved from [Link]
-
Djamgoz, M. B. A. (2024). Ranolazine: a potential anti-metastatic drug targeting voltage-gated sodium channels. OncoTargets and Therapy, 17, 123-135. Available at: [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of Ranexa (ranolazine)? Retrieved from [Link]
-
Decher, N., et al. (2021). Ranolazine: An Old Drug with Emerging Potential; Lessons from Pre-Clinical and Clinical Investigations for Possible Repositioning. Cells, 10(4), 899. Available at: [Link]
-
Ko, S. H., et al. (2022). Pharmacologic modulation of intracellular Na+ concentration with ranolazine impacts inflammatory response in humans and mice. Proceedings of the National Academy of Sciences, 119(29), e2119134119. Available at: [Link]
-
González-Reyes, S., et al. (2018). Anti-inflammatory and antioxidant effects of ranolazine on primary cultured astrocytes. PLoS ONE, 13(5), e0197123. Available at: [Link]
-
Varró, A., & Baczkó, I. (2019). Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents. Frontiers in Pharmacology, 10, 1273. Available at: [Link]
-
Qiu, Y., et al. (2022). Effects of lowering the dose of ranolazine (RAN) at fixed dose of minoxidil (MIN) on breast cancer cell invasiveness. ResearchGate. Available at: [Link]
-
Antzelevitch, C., et al. (2004). Inhibition of the late sodium current as a potential cardioprotective principle: effects of the late sodium current inhibitor ranolazine. Journal of cardiovascular pharmacology, 44(3), 275-283. Available at: [Link]
-
Antzelevitch, C. (2013). Role of Late Sodium Channel Current Block in the Management of Atrial Fibrillation. Journal of Atrial Fibrillation, 6(3), 910. Available at: [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved January 14, 2026, from [Link]
-
Gogas, B. D., et al. (2017). Ranolazine may exert its beneficial effects by increasing myocardial adenosine levels. American Journal of Physiology-Heart and Circulatory Physiology, 313(5), H1036-H1044. Available at: [Link]
-
Dogan, Z., et al. (2023). Ranolazine exhibits anti-inflammatory and antioxidant activities in H9c2 cardiomyocytes. European Review for Medical and Pharmacological Sciences, 27(7), 3128-3136. Available at: [Link]
-
Osmosis. (2025). Class 1 antiarrhythmic drugs explained: How they block sodium channels and control cardiac rhythm. YouTube. Available at: [Link]
-
Grant, A. O. (2016). Late sodium current: a mechanism for angina, heart failure, and arrhythmia. Journal of the American Heart Association, 5(2), e003233. Available at: [Link]
-
Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved January 14, 2026, from [Link]
-
González-Reyes, S., et al. (2018). Effects of Ranolazine on Astrocytes and Neurons in Primary Culture. PLoS ONE, 13(5), e0197123. Available at: [Link]
-
Coppini, R., et al. (2016). Inhibition of cardiomyocytes late INa with ranolazine to prevent anthracyclines cardiotoxicity in experimental models in vitro and in vivo. Journal of Clinical Oncology, 34(15_suppl), e23079-e23079. Available at: [Link]
-
Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved January 14, 2026, from [Link]
-
Springer Nature. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Springer Nature Experiments. Retrieved from [Link]
-
Durmuş, S., et al. (2025). Ranolazine increases cell viability by reversing the oxidative and inflammatory damage caused by MTX. ResearchGate. Available at: [Link]
-
Dr.Oracle. (2025). What is the role of Ranolazine (ranolazine) in cardioprotection, particularly in patients with chronic angina? Retrieved from [Link]
-
JoVE. (2024). Video: Antianginal Drugs: Calcium Channel Blockers and Ranolazine. Retrieved from [Link]
-
Dogan, Z., et al. (2025). (PDF) Ranolazine exhibits anti-inflammatory and antioxidant activities in H9c2 cardiomyocytes. ResearchGate. Available at: [Link]
-
S. S., et al. (2013). Effect of anti-inflammatory activity of ranolazine in rat model of inflammation. Journal of Clinical and Diagnostic Research, 7(11), 2490–2492. Available at: [Link]
Sources
- 1. Mechanism of action of the new anti-ischemia drug ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. Ranolazine: a potential anti-metastatic drug targeting voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacologic modulation of intracellular Na+ concentration with ranolazine impacts inflammatory response in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and antioxidant effects of ranolazine on primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide Against Standard Cardiac Antiarrhythmic Agents
A Guide for Researchers and Drug Development Professionals
Introduction
The management of cardiac arrhythmias, or irregular heartbeats, remains a significant challenge in cardiovascular medicine. Current therapeutic strategies rely on a range of antiarrhythmic drugs, each with distinct mechanisms of action and associated limitations. This guide provides a comparative analysis of a novel compound, N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide, against established classes of cardiac drugs.
Disclaimer: this compound is a compound whose cardiac effects are not yet extensively documented in publicly available literature. However, its chemical structure, particularly the presence of the 2,6-dimethylphenyl moiety, bears a resemblance to Class Ib antiarrhythmic drugs like lidocaine. Therefore, for the purpose of this comparative guide, we will hypothesize that its primary mechanism of action involves the blockade of sodium channels, a hallmark of Class I antiarrhythmic agents. This guide will proceed based on this scientific postulation.
The Landscape of Antiarrhythmic Drug Therapy: The Vaughan Williams Classification
Antiarrhythmic drugs are broadly categorized using the Vaughan Williams classification system, which groups them based on their primary mechanism of action on the cardiac action potential.[1][2] Understanding this classification is crucial for contextualizing the potential role of a new chemical entity.
-
Class I: Sodium channel blockers.
-
Class II: Beta-adrenergic blockers.[3]
-
Class III: Potassium channel blockers.[3]
-
Class IV: Calcium channel blockers.[3]
This guide will compare the hypothesized action of this compound with representatives from each of these classes.
Part 1: Mechanistic Comparison
Hypothesized Mechanism of this compound
Based on its structural similarity to lidocaine and mexiletine, we postulate that this compound functions as a Class Ib sodium channel blocker. This implies that it would bind to and block the fast sodium channels in the cardiomyocyte membrane.[4][5] The key characteristics of Class Ib agents are a rapid association and dissociation from the sodium channel, which is particularly effective in ischemic tissue where the resting membrane potential is more depolarized.[4] This mechanism leads to a shortening of the action potential duration and the effective refractory period in normal cardiac tissue.[6]
Caption: Hypothesized blockade of sodium channels by the compound.
Comparison with Standard Antiarrhythmic Classes
The following sections detail the mechanisms of standard antiarrhythmic drugs, providing a framework for comparison.
This class is further subdivided based on the drugs' effects on the action potential duration and their kinetics of binding to the sodium channel.
-
Class Ia (e.g., Quinidine, Procainamide): These drugs have an intermediate speed of association and dissociation. They prolong the action potential duration.
-
Class Ib (e.g., Lidocaine, Mexiletine): As previously mentioned, these have fast kinetics and shorten the action potential duration in normal tissue.[4][7] Mexiletine is an oral medication that blocks sodium channels in both cardiac myocytes and nerve cells.[4]
-
Class Ic (e.g., Flecainide, Propafenone): These agents have slow association and dissociation kinetics and do not significantly affect the action potential duration.[8][9] Propafenone works by slowing the influx of sodium ions into cardiac muscle cells, leading to decreased cell excitability.[10] It also exhibits some beta-adrenergic blocking activity.[10][11] Flecainide also blocks the ryanodine receptor 2 (RyR2), which regulates the release of calcium from the sarcoplasmic reticulum.[8]
Caption: A typical preclinical experimental workflow for a novel antiarrhythmic.
-
Objective: To determine the specific ion channel(s) affected by the compound.
-
Methodology:
-
Isolate individual cardiomyocytes from animal models (e.g., rabbit, guinea pig).
-
Utilize the whole-cell patch-clamp technique to measure ionic currents (e.g., I_Na, I_Ca,L, I_Kr, I_Ks).
-
Apply varying concentrations of this compound to the cells.
-
Record changes in current amplitude and kinetics to determine the IC50 for each channel.
-
Compare the results to known Class I, II, III, and IV drugs.
-
-
Objective: To assess the compound's effect on the whole heart in an ex vivo setting.
-
Methodology:
-
Isolate the heart from a small mammal (e.g., rat, rabbit).
-
Mount the heart on a Langendorff apparatus and perfuse with an oxygenated physiological solution.
-
Record electrocardiogram (ECG) and intracardiac electrograms.
-
Introduce this compound into the perfusate.
-
Measure changes in heart rate, PR interval, QRS duration, and QT interval.
-
Induce arrhythmias (e.g., via programmed electrical stimulation) and assess the compound's ability to prevent or terminate them.
-
-
Objective: To evaluate the antiarrhythmic efficacy and hemodynamic effects in a living organism.
-
Methodology:
-
Utilize established animal models of specific arrhythmias (e.g., coronary ligation-induced ventricular tachycardia in rats, atrial fibrillation model in canines).
-
Administer this compound intravenously or orally.
-
Continuously monitor ECG and blood pressure.
-
Quantify the reduction in arrhythmia burden and assess for any proarrhythmic effects.
-
Conclusion
While the definitive cardiac effects of this compound await empirical validation, its chemical structure provides a strong rationale for investigating it as a potential Class Ib antiarrhythmic agent. Its hypothesized mechanism of action suggests it may offer a favorable profile for the treatment of ventricular arrhythmias, particularly in the context of myocardial ischemia. The outlined experimental protocols provide a roadmap for the comprehensive evaluation of this and other novel antiarrhythmic compounds, enabling a robust comparison to the established armamentarium of cardiac drugs. Further research is imperative to elucidate its precise mechanism, efficacy, and safety profile.
References
-
Diltiazem - StatPearls - NCBI Bookshelf - NIH. [Link]
-
Mexiletine - StatPearls - NCBI - NIH. [Link]
-
Propafenone - Wikipedia. [Link]
-
Diltiazem - Wikipedia. [Link]
-
What is the mechanism of action of mexiletine? - Dr.Oracle. [Link]
-
Pharmacology of Mexiletine Hydrochloride ; Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube. [Link]
-
What is the mechanism of action of Sotalol? - Dr.Oracle. [Link]
-
What is the mechanism of action and primary use of verapamil (calcium channel blocker)? - Dr.Oracle. [Link]
-
Sotalol and Mechanism of Action - Home Health Patient Education. [Link]
-
Diltiazem: Package Insert / Prescribing Information / MOA - Drugs.com. [Link]
-
Classes of Antiarrhythmic Drugs Explained - Liv Hospital. [Link]
-
Dofetilide - Wikipedia. [Link]
-
Amiodarone - Wikipedia. [Link]
-
Verapamil - Wikipedia. [Link]
-
Flecainide - Wikipedia. [Link]
-
Antiarrhythmic agent - Wikipedia. [Link]
-
Antiarrhythmic Drugs: Types, Uses and Side Effects - Cleveland Clinic. [Link]
-
Sotalol - StatPearls - NCBI Bookshelf - NIH. [Link]
-
Vaughan-Williams Classification of Antiarrhythmic Drugs - CV Pharmacology. [Link]
-
Ibutilide - Wikipedia. [Link]
-
What is the mechanism of Mexiletine Hydrochloride? - Patsnap Synapse. [Link]
-
What is the mechanism of Propafenone Hydrochloride? - Patsnap Synapse. [Link]
-
What is the mechanism of Ditiazem Hydrochloride? - Patsnap Synapse. [Link]
-
What is the mechanism of Verapamil Hydrochloride? - Patsnap Synapse. [Link]
-
Sotalol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. [Link]
-
Ibutilide | Circulation - American Heart Association Journals. [Link]
-
What is the mechanism of Dofetilide? - Patsnap Synapse. [Link]
-
Mexiletine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in the treatment of arrhythmias - PubMed. [Link]
-
What is the mechanism of Flecainide Acetate? - Patsnap Synapse. [Link]
-
Electrophysiology and pharmacology of ibutilide - PubMed. [Link]
-
Amiodarone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. [Link]
-
Verapamil - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. [Link]
-
What is the mechanism of Sotalol Hydrochloride? - Patsnap Synapse. [Link]
-
What is the mechanism of action and clinical use of dofetilide (Tikosyn)? - Dr.Oracle. [Link]
-
What is the mechanism of action of flecainide (anti-arrhythmic medication)? - Dr.Oracle. [Link]
-
Verapamil (Calan, Verelan, others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. [Link]
-
What is the mechanism of Amiodarone Hydrochloride? - Patsnap Synapse. [Link]
-
Propafenone: Package Insert / Prescribing Information / MOA - Drugs.com. [Link]
-
Flecainide Action Pathway - PubChem. [Link]
-
Amiodarone Mechanism of Action - YouTube. [Link]
-
What is Ibutilide Fumarate used for? - Patsnap Synapse. [Link]
-
Pharmacology of Propafenone ; Overview, Pharmacokinetics, Mechanism of action, Uses, Side Effects - YouTube. [Link]
-
What is the mechanism of action of Amiodarone (antiarrhythmic medication)? - Dr.Oracle. [Link]
-
Dofetilide - BrainKart. [Link]
-
Rythmol (Propafenone): Side Effects, Uses, Dosage, Interactions, Warnings - RxList. [Link]
-
Ibutilide - chemeurope.com. [Link]
-
Modernized Classification of Cardiac Antiarrhythmic Drugs | Circulation. [Link]
-
Dofetilide (Tikosyn): Uses, Dosage, Side Effects, and Interactions - Minicule. [Link]
-
Flecainide: Uses, Drug Information and Side Effects - Cleveland Clinic. [Link]
Sources
- 1. Antiarrhythmic agent - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Classes of Antiarrhythmic Drugs Explained - Liv Hospital [int.livhospital.com]
- 4. Mexiletine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Mexiletine Hydrochloride? [synapse.patsnap.com]
- 6. Mexiletine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in the treatment of arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Flecainide - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Flecainide Acetate? [synapse.patsnap.com]
- 10. Propafenone - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]
The Unseen Handshake: A Comparative Guide to Discovering and Confirming the Target Engagement of N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide
The Imperative of Target Identification and Validation
Before a compound can progress through the drug development pipeline, a deep understanding of its mechanism of action (MoA) is paramount. This begins with identifying its direct binding partner(s) within the proteome. Establishing this crucial link, known as target engagement, is foundational for:
-
MoA Elucidation: Moving from a "what" (the phenotypic outcome) to a "how" (the molecular interaction driving the outcome).
-
Rational Optimization: Guiding medicinal chemistry efforts to improve potency and selectivity.
-
Safety and Toxicology: Proactively identifying potential off-target interactions that could lead to adverse effects.[1][2]
-
Confidence in Clinical Translation: A well-defined MoA significantly increases the probability of success in clinical trials.[3]
This guide will present a logical, multi-pronged strategy to first discover and then confirm the cellular target(s) of N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide, treating it as a case study for novel compound characterization.
A Strategic Framework for Target Discovery and Engagement
We will explore a tiered approach, starting with unbiased, proteome-wide methods to generate initial hypotheses, followed by orthogonal, direct-binding assays to confirm these findings in a physiologically relevant context.
| Methodology | Principle | Primary Use Case | Advantages | Limitations |
| Chemical Proteomics | Immobilized compound is used as "bait" to capture binding proteins from a cell lysate for identification by mass spectrometry.[4][5][6] | Unbiased Target Discovery: Identifying potential on- and off-targets without prior knowledge.[7] | Proteome-wide; identifies direct binding partners; discovers novel targets.[2][4] | Requires chemical modification of the compound; risk of non-specific binding; technically intensive.[6][8] |
| Kinase Profiling | The compound is screened against a large panel of purified kinases to measure inhibitory activity.[9][10][11] | Hypothesis Testing: Rapidly assessing if the compound is a kinase inhibitor. | High-throughput; quantitative (IC50 values); provides broad selectivity data across the kinome.[10][12] | In vitro assay may not reflect cellular activity; does not confirm direct binding in a cellular context.[13] |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein in intact cells or lysates.[14][15][16] | Target Validation: Confirming direct compound binding to a specific protein within the cell.[17][18] | Label-free; works in intact cells and tissues; provides direct evidence of target engagement.[16][18] | Requires a specific antibody or mass spectrometry for detection; not all proteins are suitable.[7] |
Part 1: Unbiased Target Identification with Chemical Proteomics
When the target of a compound is unknown, an unbiased approach is the logical starting point. Affinity-based chemical proteomics serves as a powerful discovery tool.[5][7]
Experimental Rationale: By immobilizing this compound on a solid support (e.g., beads), we can use it as bait to "fish" for its binding partners in a complex cell lysate. Proteins that specifically bind to the compound will be enriched and can then be identified using mass spectrometry.
Sources
- 1. selvita.com [selvita.com]
- 2. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research [cjpt.magtechjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 8. Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A [pubs.rsc.org]
- 9. Home | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 10. assayquant.com [assayquant.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. pharmaron.com [pharmaron.com]
- 13. kinaselogistics.com [kinaselogistics.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
Safety Operating Guide
Navigating the Safe Handling of N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide: A Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental processes. Among these, N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide, a complex aromatic amide, requires meticulous attention to safety protocols to mitigate potential risks to laboratory personnel. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), alongside operational and disposal plans, ensuring a secure environment for researchers, scientists, and drug development professionals. Our commitment is to empower you with the knowledge to handle this compound with the utmost confidence and safety, grounded in scientific principles and field-proven best practices.
Hazard Identification and Risk Assessment: Understanding the Compound
Anticipated Hazards:
-
Skin Irritation: Aromatic amides are known to cause skin irritation upon contact.[1]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.[1]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.
-
Harmful if Swallowed: Ingestion of the compound could be detrimental to health.[2]
Given these potential risks, a comprehensive PPE strategy is not merely a recommendation but a critical component of the experimental workflow. The causality behind each PPE selection is directly linked to mitigating these specific routes of exposure.
The Core Ensemble: Selecting Your Personal Protective Equipment
The selection of appropriate PPE is a multi-faceted process that considers the chemical's properties, the nature of the experimental procedures, and the potential for exposure.[3] For this compound, a layered approach to PPE is advocated to ensure comprehensive protection.
Primary Barrier: Protective Clothing
A flame-resistant lab coat is the foundational layer of your protective ensemble. It should be fully buttoned with sleeves covering the wrists. For procedures with a higher risk of splashes or spills, a chemical-resistant apron worn over the lab coat provides an additional barrier.
Hand Protection: The Critical Interface
Given that direct skin contact is a primary route of exposure, selecting the correct gloves is paramount. No single glove material offers universal protection against all chemicals.[4] For handling this compound, a dual-gloving strategy is recommended.
| Glove Type | Material | Rationale |
| Inner Glove | Nitrile | Provides a primary barrier against incidental contact and is resistant to a broad range of chemicals. |
| Outer Glove | Neoprene or Butyl Rubber | Offers enhanced protection against potential permeation of aromatic compounds. |
It is crucial to consult the glove manufacturer's chemical resistance guides to ensure compatibility with aromatic amides. Always inspect gloves for any signs of degradation or perforation before use.
Eye and Face Protection: Shielding Against Splashes and Aerosols
The eyes are particularly vulnerable to chemical splashes and airborne particles. The minimum requirement is a pair of ANSI Z87.1-compliant safety glasses with side shields.[4] However, for procedures involving the potential for splashing or the generation of aerosols, a higher level of protection is warranted.
-
Chemical Splash Goggles: These provide a complete seal around the eyes, offering superior protection against liquid splashes.
-
Face Shield: When handling larger quantities of the compound or performing vigorous reactions, a face shield worn over safety goggles is essential to protect the entire face.[5]
Respiratory Protection: Safeguarding Against Inhalation
Given the potential for respiratory tract irritation, engineering controls such as a chemical fume hood should be the primary method for controlling airborne exposure. In situations where engineering controls are not sufficient or during spill clean-up, respiratory protection is necessary.
A NIOSH-approved air-purifying respirator equipped with organic vapor/acid gas cartridges and a P100 particulate filter is recommended. Proper fit-testing of the respirator is mandatory to ensure its effectiveness.[4]
Operational Protocols: A Step-by-Step Guide to Safety
Adherence to standardized procedures for donning, doffing, and handling is as critical as the selection of the PPE itself.
Donning Personal Protective Equipment: A Sequential Approach
Caption: A sequential workflow for correctly donning personal protective equipment.
Doffing Personal Protective Equipment: Minimizing Contamination
The doffing process is critical to prevent cross-contamination. The underlying principle is to remove the most contaminated items first.
Step-by-Step Doffing Procedure:
-
Outer Gloves: With a gloved hand, grasp the outside of the opposite glove at the wrist and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.
-
Face Shield/Goggles: Remove from the back of the head by lifting the strap. Avoid touching the front surface.
-
Lab Coat: Unbutton the lab coat and peel it away from your body, turning the sleeves inside out as you remove it. Fold the coat with the contaminated side inward.
-
Respirator: Remove the respirator from behind.
-
Inner Gloves: Remove using the same technique as the outer gloves.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Disposal Plan: Responsible Waste Management
Proper disposal of contaminated PPE and excess chemical is a cornerstone of laboratory safety and environmental responsibility.[6][7] All waste generated from handling this compound should be considered hazardous waste.
Waste Segregation and Disposal:
| Waste Stream | Container | Disposal Protocol |
| Solid Waste (Contaminated PPE, weigh paper, etc.) | Labeled, sealed, and puncture-resistant hazardous waste container. | Collection by a licensed hazardous waste disposal service.[8] |
| Liquid Waste (Unused solutions, rinsates) | Labeled, sealed, and chemically compatible hazardous waste container. | Collection by a licensed hazardous waste disposal service. Do not dispose of down the drain. |
| Empty Chemical Containers | Original container. | Triple-rinse with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Deface the label before disposing of the container in accordance with institutional guidelines.[9] |
It is imperative to follow all local, state, and federal regulations for hazardous waste disposal.[6]
Emergency Procedures: Preparedness is Paramount
In the event of an exposure or spill, immediate and decisive action is required.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
-
Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety department. For small spills, and if you are properly trained and equipped, contain the spill with an inert absorbent material and place it in a sealed container for hazardous waste disposal.
By integrating these comprehensive safety protocols into your laboratory workflow, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.
References
-
Effective Lab Chemical Waste Management. Environmental Marketing Services. (2025-09-15) Available from: [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. Available from: [Link]
-
Personal Protective Equipment Selection Guide. (2015-07-22) Available from: [Link]
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. Available from: [Link]
-
Management of Waste. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press. Available from: [Link]
-
Selecting PPE for the Laboratory. West Chester University. (2021-08) Available from: [Link]
-
Choosing The Correct PPE. Environmental Health & Safety, UC Merced. Available from: [Link]
-
Best Practices for Laboratory Waste Management. ACTenviro. (2024-09-17) Available from: [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available from: [Link]
-
Laboratory PPE Selection Guide. University of Nebraska Medical Center. Available from: [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available from: [Link]
-
SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. SKC Inc. (2024-01-09) Available from: [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. Available from: [Link]
-
Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. NIH. (2022-03-05) Available from: [Link]
-
Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. White Rose eTheses Online. Available from: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. research.arizona.edu [research.arizona.edu]
- 4. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Effective Lab Chemical Waste Management [emsllcusa.com]
- 7. actenviro.com [actenviro.com]
- 8. skcinc.com [skcinc.com]
- 9. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
